tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZQQCAMWMLAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530144-72-0 | |
| Record name | tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Application of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound (CAS No. 530144-72-0) is a pivotal chemical intermediate highly valued in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is deceptively simple, featuring a five-membered pyrazole ring, a common motif in pharmacologically active compounds.[3] This core is strategically derivatized with two key functional groups that impart its synthetic versatility:
-
A tert-butoxycarbonyl (Boc) group on a ring nitrogen, which serves as a robust protecting group, ensuring the stability of the pyrazole core during synthetic manipulations while allowing for facile deprotection under acidic conditions.
-
A bromomethyl (-CH2Br) group at the 4-position, which acts as a potent electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack, thereby enabling the straightforward linkage of the pyrazole scaffold to a wide array of molecular frameworks.
The pyrazole heterocycle is widely recognized as a "privileged scaffold" in drug discovery, attributed to its broad range of biological activities and its ability to engage in various interactions with biological targets.[4] Consequently, this compound serves as a critical starting material for constructing complex molecules aimed at treating diseases ranging from cancer to inflammatory and metabolic disorders.[3][4] This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, an overview of its chemical reactivity, and a discussion of its applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, handling procedures, and appropriate analytical techniques for characterization.
| Property | Value | Source(s) |
| CAS Number | 530144-72-0 | [5][6] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][5][6] |
| Molecular Weight | 261.12 g/mol | [1][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-(Bromomethyl)-1-boc-1H-pyrazole, 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester | [5] |
| Appearance | White to light yellow solid, powder, or crystalline form | [7][8] |
| Purity | Commercially available with purities of ≥95% | [6] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability. Keep container tightly sealed in a dry, well-ventilated area for short-term use. | [9][10] |
| Exact Mass | 260.016 Da | [5] |
| Topological Polar Surface Area | 44.1 Ų | [11] |
Structural and Spectral Data: Characterization of this compound is routinely confirmed using standard analytical techniques. Mass spectrometry data often shows a characteristic fragment corresponding to the loss of the tert-butyl group [M+H-tBu]⁺ at m/z 206.9.[12] Full spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically provided by commercial suppliers to validate structure and purity.[9][13]
Synthesis and Purification
The most common and efficient synthesis of this compound involves the bromination of its alcohol precursor, 1-Boc-4-(hydroxymethyl)pyrazole. This transformation is a cornerstone reaction in organic chemistry, and its successful execution relies on careful control of reaction conditions to prevent side-product formation.
Synthetic Pathway Overview
The conversion of the primary alcohol on the pyrazole ring to a bromide is typically achieved using a phosphorus-based brominating agent, such as phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an S_N2 reaction. The use of a non-protic solvent like dichloromethane (DCM) is crucial to avoid unwanted side reactions.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures.[12] Researchers should always perform a thorough risk assessment before conducting any chemical reaction.
Reagents and Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This step is critical to control the exothermicity of the reaction upon addition of the brominating agent, minimizing potential side reactions.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly. The PBr₃ is highly reactive and corrosive; proper personal protective equipment (PPE) is mandatory.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. This neutralizes the excess acidic reagents. Perform this step in a fume hood, as gas evolution (CO₂) may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to isolate the pure this compound.[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Safe Handling
Core Reactivity Profile
The synthetic utility of this compound stems from two primary reactive sites:
-
The Bromomethyl Group (Electrophilic Site): The C-Br bond is highly polarized, making the benzylic-like carbon an excellent electrophile. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the cornerstone of its function as a building block, allowing for the covalent attachment of the pyrazole moiety to other molecules.
-
The Boc Group (Protecting Group): The tert-butoxycarbonyl group is stable under neutral and basic conditions but can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM or HCl in dioxane). This deprotection unmasks the N-H of the pyrazole ring, enabling further functionalization at that position if desired.
Caption: Key reactive pathways of the title compound.
Safety and Handling Protocol
This compound presents several hazards that necessitate strict adherence to safety protocols.[8][14]
-
Hazard Identification:
-
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[14] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a freezer for long-term storage.[9][14]
-
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product therapeutic but rather a high-value building block for creating them. Its utility lies in its ability to introduce the pyrazole scaffold into drug candidates efficiently.
-
Kinase Inhibitors: Many kinase inhibitors feature a pyrazole core that can form critical hydrogen bonds within the ATP-binding site of the enzyme. This compound is used to synthesize derivatives targeting various kinases implicated in cancer, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3]
-
Receptor Antagonists: The pyrazole structure is also present in molecules designed to antagonize nuclear receptors. For example, it has been used as a scaffold for developing potent antagonists of the Farnesoid X Receptor (FXR), a target for treating cholestasis and metabolic diseases.[4]
-
Anti-inflammatory Agents: The pyrazole moiety is famously the core of celecoxib, a selective COX-2 inhibitor. This building block allows for the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives also find use in agrochemistry as herbicides and pesticides due to their biological activity.[16]
The value of this reagent is its ability to serve as a reliable anchor point. A drug discovery program can synthesize a diverse library of compounds by reacting this single intermediate with numerous nucleophiles, rapidly exploring the structure-activity relationship (SAR) around the pyrazole core.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, straightforward synthesis, and predictable dual reactivity make it an indispensable tool for researchers. The combination of a stable, Boc-protected pyrazole core and a highly reactive bromomethyl handle provides a reliable and versatile platform for constructing novel molecules with significant potential in drug discovery and materials science. Proper understanding of its handling, reactivity, and applications empowers scientists to leverage this compound to its fullest potential in advancing chemical and biomedical research.
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tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate CAS number 530144-72-0
An In-Depth Technical Guide to tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS: 530144-72-0): A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design of small molecule therapeutics relies on the availability of versatile and well-characterized chemical building blocks. Among these, this compound, identified by its CAS number 530144-72-0, has emerged as a cornerstone reagent for the synthesis of complex molecular architectures.[1][2][3][4] This bifunctional molecule is uniquely engineered with two key features: a reactive bromomethyl group that serves as an electrophilic handle for covalent bond formation, and a pyrazole ring protected by a tert-butoxycarbonyl (Boc) group.
The pyrazole core is recognized as a "privileged scaffold" in drug discovery, prized for its metabolic stability and its ability to act as a bioisosteric replacement for other aromatic systems.[5][6] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial therapeutics.[7][8] Notably, the pyrazole motif is a prominent feature in numerous protein kinase inhibitors, where it often functions as a critical "hinge-binding" element that anchors the inhibitor to the ATP-binding site of the target enzyme.[6][9][10][11]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a robust synthetic strategy, detail its chemical reactivity with field-tested protocols, and illustrate its application in a drug discovery context. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge and practical methodologies required to effectively leverage this powerful building block in their research endeavors.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's properties is fundamental to its successful application. The key specifications for this compound are summarized below. This data provides the foundational knowledge for reaction setup, solvent selection, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 530144-72-0 | [1][2][3] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][3][4] |
| Molecular Weight | 261.12 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester | [4] |
| SMILES | CC(C)(C)OC(=O)N1C=C(CBr)C=N1 | [3] |
| Typical Purity | ≥95% | [3] |
| Appearance | Typically a white to light yellow powder or crystalline solid. | |
| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere.[12] Keep sealed in a dry, dark place. | [12][13] |
The Pyrazole Core: A Privileged Scaffold in Drug Design
The utility of this compound extends beyond its simple reactivity; its value is intrinsically linked to the pharmacological significance of the pyrazole heterocycle. This five-membered aromatic ring is considered a privileged structure due to a combination of favorable electronic and steric properties that facilitate potent and selective interactions with biological targets.[5]
Key Attributes of the Pyrazole Scaffold:
-
Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) functionalities. This dual capacity allows it to form critical hydrogen bond interactions within the hinge region of kinase ATP-binding pockets, effectively mimicking the adenine portion of ATP.[6]
-
Modulation of Physicochemical Properties: The inclusion of a pyrazole ring can enhance a compound's lipophilicity, which is crucial for crossing biological membranes and improving oral bioavailability.[14]
-
Synthetic Accessibility: The chemistry of pyrazoles is well-established, allowing for straightforward derivatization at multiple positions to fine-tune potency, selectivity, and pharmacokinetic profiles.[6]
The pyrazole scaffold is a key component in eight FDA-approved small molecule kinase inhibitors, including Crizotinib, Encorafenib, and Ruxolitinib, underscoring its proven success in clinical applications.[6]
Synthesis and Safe Handling
Proposed Synthetic Strategy
While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities and reaction byproducts. A logical and industrially scalable approach involves a two-step sequence starting from a commercially available precursor. The causality for this pathway is rooted in achieving high selectivity and yield through controlled chemical transformations.
Workflow Rationale:
-
N-H Protection: The pyrazole N-H is acidic and nucleophilic. Protecting it with a Boc group is the critical first step. This prevents N-bromination in the subsequent step and deactivates the ring, ensuring that the reaction occurs selectively at the desired methyl group. The use of Di-tert-butyl dicarbonate is standard for this transformation.[15]
-
Radical Bromination: With the nitrogen atoms protected, the C4-methyl group becomes the most reactive site for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic-type bromination, using a radical initiator like AIBN to start the chain reaction under thermal or photochemical conditions.
Safety and Handling Protocol
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[12] Adherence to a strict handling protocol is mandatory to ensure operator safety.
Step-by-Step Handling Procedure:
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS). Acknowledge that the compound is classified under UN3261, Corrosive Solid, Acidic, Organic, n.o.s., with Hazard Class 8.[12]
-
Engineering Controls: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves prior to use.[16]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body: A flame-retardant lab coat is required. Ensure no skin is exposed.
-
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. For solution-based transfers, use a syringe or cannula.
-
Spill Response: In case of a spill, evacuate the area. Neutralize with a suitable agent (e.g., sodium bicarbonate for acidic compounds) and absorb with an inert material like vermiculite. Collect in a sealed container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]
-
Ingestion/Inhalation: Move the person to fresh air. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[17][18]
-
-
Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.
Chemical Reactivity and Synthetic Utility
The synthetic power of this reagent lies in the orthogonal reactivity of its two functional groups: the electrophilic bromomethyl moiety and the acid-labile N-Boc protecting group.
The Electrophilic Bromomethyl Group: A Versatile Linker
The C-Br bond in the bromomethyl group is highly polarized, rendering the benzylic-like carbon atom susceptible to nucleophilic attack. This makes it an excellent substrate for Sₙ2 reactions, allowing for the facile introduction of the pyrazole scaffold onto a wide range of molecules.
Protocol: General Procedure for N-Alkylation with an Amine
This protocol provides a self-validating system for coupling the pyrazole building block to a primary or secondary amine. Monitoring by TLC or LC-MS confirms the consumption of starting material and the formation of the product.
-
Setup: To a solution of the amine nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., Acetonitrile or DMF, 0.1 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature. The slight excess of the bromide ensures complete consumption of the potentially more valuable amine.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50°C) for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Nucleophile (Nu-H) | Functional Group | Resulting Product Linkage |
| R-NH₂ | Primary Amine | -CH₂-NH-R |
| R-OH | Phenol/Alcohol | -CH₂-O-R |
| R-SH | Thiol | -CH₂-S-R |
| R-COOH | Carboxylic Acid | -CH₂-O-C(=O)-R (Ester) |
The N-Boc Protecting Group: A Removable Handle
The Boc group serves two primary functions: it enhances solubility in common organic solvents and, more critically, it protects the pyrazole nitrogen. This protection can be readily removed under acidic conditions, revealing the N-H group which is often essential for biological activity, particularly for hydrogen bonding in enzyme active sites.
Protocol: Boc Group Deprotection with Trifluoroacetic Acid (TFA)
This is a standard, high-yielding protocol for removing the Boc group. The volatility of the reagents and byproducts simplifies purification.
-
Setup: Dissolve the Boc-protected pyrazole substrate (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Addition: Add trifluoroacetic acid (TFA, 10-20 eq, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution. The large excess of acid drives the reaction to completion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected pyrazole.
-
Purification: The salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free base. Further purification can be achieved by chromatography or recrystallization if necessary. An alternative deprotection method using NaBH4 in ethanol has been reported for N-Boc pyrazoles, offering a milder, non-acidic option.[19]
Application in Drug Discovery: A Kinase Inhibitor Workflow
To contextualize the utility of this reagent, we present a logical workflow for the synthesis of a hypothetical kinase inhibitor. This process integrates the reactions described previously and mirrors a common strategy in medicinal chemistry programs.
Objective: Synthesize a novel inhibitor for "Kinase X" using a pyrazole scaffold as the hinge-binder.
Workflow Explanation:
-
Building Block Selection: The title compound is chosen to install the pyrazole core. A second molecule, "Fragment Y," containing a nucleophilic amine, is selected from a library of fragments designed to interact with other regions of the kinase active site.
-
Sₙ2 Coupling: Following the N-alkylation protocol from Section 4.1, Fragment Y is covalently linked to the pyrazole building block via the bromomethyl group. This reaction is robust and high-yielding.
-
Boc Deprotection: The resulting intermediate is treated with TFA as per the protocol in Section 4.2. This step is crucial as it unmasks the pyrazole N-H, which is required for the designed hydrogen-bonding interaction with the kinase hinge region.
-
Biological Evaluation: The final compound is purified and submitted for biological screening to determine its inhibitory activity (e.g., IC₅₀) against Kinase X.
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for molecular construction. Its dual reactivity, combined with the proven pharmacological importance of the pyrazole scaffold, makes it an exceptionally valuable asset for researchers in organic synthesis and drug discovery. By providing a stable, soluble, and selectively reactive synthon, it streamlines the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor development. The protocols and insights presented in this guide are intended to empower scientists to confidently and effectively integrate this key building block into their synthetic strategies, accelerating the discovery of novel therapeutics.
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The Definitive Guide to the Structural Elucidation of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretation strategies required for the complete structural elucidation of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Foundational Overview: Understanding the Target Molecule
This compound (CAS No. 530144-72-0) is a key heterocyclic building block in synthetic organic chemistry, frequently utilized in the construction of more complex pharmaceutical and agrochemical compounds.[1][2] Its structure features a pyrazole ring, a common scaffold in medicinal chemistry, protected with a tert-butoxycarbonyl (Boc) group and functionalized with a reactive bromomethyl moiety.
A precise understanding of its molecular structure is paramount for predicting its reactivity and ensuring the integrity of subsequent synthetic transformations. This guide will detail a multi-technique spectroscopic approach to unequivocally confirm its chemical identity.
Molecular Properties Summary:
| Property | Value | Source(s) |
| CAS Number | 530144-72-0 | [1] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][3] |
| Molecular Weight | 261.12 g/mol | [1][3] |
| Appearance | White to yellow powder | [1] |
The Analytical Blueprint: A Symphony of Spectroscopies
The structural confirmation of an organic molecule is seldom achieved through a single analytical technique. Instead, it requires the convergence of data from multiple orthogonal methods. Our approach is grounded in a logical progression from foundational mass and elemental composition analysis to the fine-grained detail of nuclear magnetic resonance.[4]
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: The First Piece of the Puzzle
Mass spectrometry (MS) provides two critical pieces of information at the outset: the molecular weight and, with high-resolution instruments, the elemental composition. For halogenated compounds, it offers a unique and definitive signature.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis will yield a highly accurate mass measurement of the molecular ion. The expected exact mass for C₉H₁₃BrN₂O₂ is 260.0160 Da for the ⁷⁹Br isotope and 262.0140 Da for the ⁸¹Br isotope. The observation of this mass confirms the elemental formula.
The Bromine Isotopic Signature: A Definitive Marker
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[5] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2).[6][7]
Expected Mass Spectrum Fragmentation:
| m/z (relative to ⁷⁹Br) | Fragment | Interpretation |
| 261 / 263 | [M]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern of a single bromine atom. |
| 205 / 207 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 182 | [M - Br]⁺ | Loss of the bromine radical. |
| 157 | [M - Boc]⁺ | Loss of the tert-butoxycarbonyl group. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a base peak. |
The presence of the M+ and M+2 peaks in a 1:1 ratio is irrefutable evidence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a fingerprint of the functional groups present.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Interpretation of Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~2980-2850 | C-H stretch | Alkyl (Boc & CH₂) | Confirms the presence of sp³ hybridized C-H bonds. |
| ~1725-1700 | C=O stretch | Carbamate (Boc) | A strong, sharp absorption characteristic of the carbonyl in the Boc protecting group.[9][10] |
| ~1600 & ~1470 | C=C / C=N stretch | Pyrazole ring | Indicates the presence of the aromatic pyrazole core. |
| ~1370 & ~1390 | C-H bend | tert-Butyl group | Characteristic bending for the gem-dimethyl groups of the Boc moiety. |
| ~1250 & ~1150 | C-O stretch | Carbamate (Boc) | Strong absorptions related to the carbamate ester linkage. |
| ~690-515 | C-Br stretch | Alkyl Bromide | Confirms the presence of the bromomethyl group. This peak may be weak.[10][11] |
The most diagnostic peaks are the strong carbonyl stretch of the Boc group and the lower frequency absorption corresponding to the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment of each proton and carbon atom and their connectivity.
Experimental Protocol: NMR Sample Preparation
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H₅ (pyrazole) | Deshielded by the adjacent nitrogen and the electron-withdrawing Boc group. |
| ~7.6 | s | 1H | H₃ (pyrazole) | Similar environment to H₅, typically slightly upfield. |
| ~4.5 | s | 2H | -CH₂Br | Electronegative bromine atom strongly deshields these protons, shifting them significantly downfield. |
| ~1.6 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group are in a shielded, magnetically equivalent environment, resulting in a strong singlet. |
The key diagnostic signals are the singlet at ~4.5 ppm for the bromomethyl protons and the large singlet at ~1.6 ppm for the nine equivalent protons of the Boc group. The two singlets for the pyrazole protons confirm the 4-substitution pattern.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~143.0 | C₅ (pyrazole) | Aromatic carbon adjacent to two nitrogen atoms. |
| ~132.0 | C₃ (pyrazole) | Aromatic carbon, typically slightly shielded relative to C₅. |
| ~120.0 | C₄ (pyrazole) | Carbon bearing the bromomethyl group. |
| ~85.0 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~28.0 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
| ~25.0 | -C H₂Br | Aliphatic carbon attached to the electronegative bromine. |
The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular structure, piece by piece.
Two-Dimensional (2D) NMR: Unraveling Ambiguities
While the structure of this compound is relatively straightforward, in more complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Would show no correlations for this molecule, as none of the proton environments are coupled to each other. This, in itself, is confirmatory data.
-
HSQC: Would definitively link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra (e.g., the proton signal at ~4.5 ppm correlates with the carbon signal at ~25.0 ppm).
Caption: Predicted HSQC correlations for the target molecule.
Conclusion: A Unified Structural Hypothesis
The collective data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating and unambiguous confirmation of the structure of this compound. The HRMS data confirms the elemental formula, the isotopic pattern in the MS proves the presence of a single bromine atom, the IR spectrum identifies the key carbamate and alkyl bromide functional groups, and the NMR spectra provide a detailed map of the carbon and proton framework. Each technique corroborates the findings of the others, leading to a high degree of confidence in the final structural assignment.
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tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate molecular weight and formula
An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Abstract
This compound is a pivotal bifunctional reagent in modern medicinal chemistry and organic synthesis. This guide provides a comprehensive analysis of its molecular characteristics, a detailed, mechanistically-grounded synthesis protocol, and an exploration of its applications as a versatile building block in drug development. By leveraging a stable N-Boc protecting group and a reactive C4-bromomethyl handle, this compound offers researchers a reliable tool for introducing the pharmacologically significant pyrazole scaffold into complex molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols.
Introduction: The Strategic Value of a Bifunctional Building Block
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic importance of this compound lies in its clever molecular design, which addresses two key challenges in synthetic chemistry:
-
N-H Reactivity and Solubility: The pyrazole N-H proton is acidic and nucleophilic, which can lead to unwanted side reactions. The introduction of the tert-butyloxycarbonyl (Boc) group serves a dual purpose. Firstly, it acts as a robust protecting group, rendering the ring nitrogen unreactive to a wide range of conditions. Secondly, the bulky and lipophilic nature of the Boc group significantly enhances the compound's solubility in common organic solvents, simplifying reaction setup and purification.
-
Functionalization Handle: The bromomethyl group at the C4 position is a potent electrophilic site. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This "handle" allows for the covalent attachment of the pyrazole core to a vast array of molecular scaffolds, making it an indispensable tool for analog synthesis and structure-activity relationship (SAR) studies.
This guide provides a detailed examination of this reagent, from its fundamental properties to its practical application in the synthesis of novel chemical entities.
Physicochemical and Structural Properties
The compound's identity and purity are defined by its specific physicochemical properties. These data are crucial for accurate reagent measurement, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [4][5][6] |
| Molecular Weight | 261.12 g/mol | [5][6] |
| CAS Number | 530144-72-0 | [4][5][7] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester | [4] |
| Exact Mass | 260.016 g/mol | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved in a two-step sequence starting from 4-methylpyrazole. This process is designed for efficiency and control, with each step serving a distinct and logical purpose.
Synthesis Workflow Diagram
Caption: Synthetic pathway from 4-methylpyrazole to the target compound.
Detailed Synthesis Protocol and Causality
Step 1: N-H Protection with Boc Anhydride
-
Objective: To protect the nucleophilic N-H of the pyrazole ring to prevent side reactions in the subsequent bromination step.
-
Protocol:
-
Dissolve 4-methylpyrazole (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, typically a tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq), to act as a proton scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and unreacted (Boc)₂O. The resulting intermediate, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate, is then purified, typically by column chromatography.
-
-
Expertise & Causality: The Boc group is chosen for its stability under a wide range of conditions, including the radical conditions of the next step. However, it can be easily removed later under acidic conditions (e.g., with Trifluoroacetic acid), making it an ideal "temporary" shield for the nitrogen atom.
Step 2: Free-Radical Bromination of the Methyl Group
-
Objective: To selectively brominate the benzylic-like methyl group, converting it into a reactive bromomethyl group.
-
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq), which serves as a controlled source of bromine radicals.
-
Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl peroxide.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp to facilitate the homolytic cleavage of the initiator.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of a new bromomethyl singlet.
-
After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude product is then purified by column chromatography to yield the final compound.
-
-
Expertise & Causality: A free-radical pathway is necessary because the C-H bonds of the methyl group are unreactive towards ionic brominating agents. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a hydrogen from the methyl group. This creates a stabilized pyrazolyl-methyl radical. This radical then reacts with Br₂ (present in low concentration from the reaction of NBS) in a propagation step to form the product and a new bromine radical, continuing the chain reaction. This method provides high selectivity for the methyl group over any C-H bonds on the aromatic pyrazole ring.
Core Application in Drug Development: A Versatile Linker
The primary utility of this compound is as a building block for introducing the pyrazole moiety onto a wide range of nucleophilic scaffolds via Sₙ2 substitution reactions. This is a cornerstone technique in the construction of compound libraries for high-throughput screening.
Application Workflow Diagram
Caption: General workflow for using the reagent to modify a drug scaffold.
Protocol: General Procedure for Nucleophilic Alkylation
-
Objective: To covalently link the pyrazole moiety to a molecule of interest (e.g., a lead compound, a core scaffold) that contains a nucleophilic group.
-
Protocol (Self-Validating System):
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophilic substrate (1.0 eq) and a non-nucleophilic base (1.2-2.0 eq, e.g., K₂CO₃ for phenols/amines, or NaH for less acidic alcohols) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.
-
Monitoring: Track the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot typically indicates product formation. The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, quench the mixture by adding water. Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification & Validation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material using flash column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
This robust protocol allows for the systematic modification of lead compounds, enabling researchers to explore how the addition of a pyrazole unit impacts target binding, selectivity, and pharmacokinetic properties. The pyrazole heterocycle is known to participate in various biological interactions, including hydrogen bonding and π–π stacking, making it a valuable component in rational drug design.[2][8]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its design, incorporating a stable protecting group and a highly reactive electrophilic center, provides a reliable and efficient method for integrating the pharmacologically proven pyrazole scaffold into novel molecular architectures. The detailed protocols and mechanistic insights provided in this guide empower researchers to confidently employ this versatile building block in their quest for the next generation of therapeutic agents.
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The Bromomethyl Group in Pyrazole Compounds: A Comprehensive Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The introduction of a bromomethyl group onto this scaffold provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures and the fine-tuning of pharmacological properties. This in-depth technical guide explores the reactivity profile of the bromomethyl group in pyrazole compounds, offering insights into the underlying electronic and steric factors that govern its behavior. We will delve into the primary reaction pathways, including nucleophilic substitution, radical reactions, and transformations involving organometallics, providing both mechanistic understanding and practical experimental protocols. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the strategic use of bromomethyl pyrazoles in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Bromomethyl Group
The pyrazole ring system is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with applications ranging from anti-inflammatory agents to anticancer therapies.[1] The ability to functionalize this core structure is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. The bromomethyl group (-CH₂Br) serves as a key electrophilic synthon, readily undergoing reactions to form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is analogous to that of benzylic bromides, characterized by the ability to stabilize transition states and intermediates, thus facilitating a range of transformations that are often not feasible with simple alkyl bromides.
This guide will provide a detailed examination of the factors influencing the reactivity of the bromomethyl group at various positions on the pyrazole ring, offering a framework for predicting and controlling reaction outcomes.
Synthesis of Bromomethyl Pyrazoles
The most common and direct method for the synthesis of bromomethyl pyrazoles is the radical bromination of the corresponding methylpyrazole precursors. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.[2]
Caption: General scheme for the synthesis of bromomethyl pyrazoles.
Experimental Protocol: Radical Bromination of 3-Methyl-1-phenyl-1H-pyrazole
-
To a solution of 3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in anhydrous carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromomethyl-1-phenyl-1H-pyrazole.
Note: The regioselectivity of this reaction is generally high for the methyl group, but over-bromination to the dibromomethyl derivative can occur with prolonged reaction times or an excess of NBS.
Nucleophilic Substitution: The Workhorse Reaction
The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, where the bromine atom is displaced by a wide variety of nucleophiles.[3] The reaction generally proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with substrates that can form a stable carbocation.[4]
Caption: General mechanism of nucleophilic substitution on bromomethyl pyrazoles.
Factors Influencing Reactivity
The rate of nucleophilic substitution is influenced by several factors:
-
Position of the Bromomethyl Group: The electronic nature of the pyrazole ring plays a significant role. The reactivity of the bromomethyl group generally follows the order: C5 > C3 > C4.
-
C5-Bromomethyl: The adjacent N1 atom can stabilize the developing negative charge in the SN2 transition state through inductive effects.
-
C3-Bromomethyl: Reactivity is also enhanced by the proximity of the nitrogen atoms.
-
C4-Bromomethyl: This position is generally less reactive compared to C3 and C5 as it is further from the electron-withdrawing nitrogen atoms.
-
-
Substituents on the Pyrazole Ring: Electron-withdrawing groups on the pyrazole ring will generally increase the electrophilicity of the methylene carbon, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may decrease the reaction rate.
-
Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will favor a faster SN2 reaction.[5]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.
Reactions with N-Nucleophiles
The N-alkylation of pyrazoles and other nitrogen-containing heterocycles is a common and highly effective transformation.[6][7] This reaction is also readily applicable to amines, azides, and other N-nucleophiles.
Experimental Protocol: N-Alkylation of Pyrazole with 3-Bromomethyl-1-phenyl-1H-pyrazole
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 3-bromomethyl-1-phenyl-1H-pyrazole (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated pyrazole.
| Nucleophile | Product | Typical Conditions | Yield Range |
| Pyrazole | N-(Pyrazol-1-ylmethyl)pyrazole | K₂CO₃, DMF, 60 °C | 70-90% |
| Imidazole | N-(Pyrazol-1-ylmethyl)imidazole | K₂CO₃, DMF, 60 °C | 75-95% |
| Sodium Azide | Azidomethylpyrazole | NaN₃, DMF, rt | 80-95% |
| Phthalimide | N-(Pyrazol-1-ylmethyl)phthalimide | K₂CO₃, DMF, 80 °C | 65-85% |
Reactions with O-Nucleophiles
Alkoxides and phenoxides readily displace the bromide to form ethers. The Williamson ether synthesis conditions are generally applicable.[8]
Experimental Protocol: Synthesis of a Pyrazolylmethylether
-
To a solution of the desired alcohol or phenol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of the bromomethylpyrazole (1.1 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Reactions with S-Nucleophiles
Thiolates are excellent nucleophiles and react rapidly with bromomethylpyrazoles to form the corresponding thioethers.
Experimental Protocol: Synthesis of a Pyrazolylmethyl Thioether
-
To a solution of the desired thiol (1.0 eq) in ethanol (0.5 M), add sodium ethoxide (1.1 eq, 21% solution in ethanol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the bromomethylpyrazole (1.05 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Reactions with C-Nucleophiles
Stabilized carbanions, such as those derived from malonic esters or cyanide, are effective nucleophiles for forming new C-C bonds.
Experimental Protocol: Malonic Ester Synthesis
-
To a solution of diethyl malonate (1.1 eq) in anhydrous ethanol (0.5 M), add sodium ethoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the bromomethylpyrazole (1.0 eq) and heat the reaction to reflux for 6-8 hours.
-
Cool the reaction and remove the solvent in vacuo.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting substituted malonic ester by column chromatography.
Formation of Organometallic Reagents and Umpolung
While the bromomethyl group is inherently electrophilic, its polarity can be reversed (a concept known as "umpolung") through the formation of organometallic reagents.[9] This allows the pyrazolylmethyl moiety to act as a nucleophile.
Grignard Reagent Formation
The formation of a Grignard reagent from a bromomethylpyrazole can be challenging due to the potential for side reactions, including Wurtz coupling. The reactivity of the C-Br bond is generally high, comparable to benzylic bromides.
Experimental Protocol: In Situ Formation and Reaction of a Pyrazolylmethyl Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of the bromomethylpyrazole (1.0 eq) in anhydrous THF via the dropping funnel.
-
If the reaction does not initiate, gentle heating may be required. Once initiated, add the remaining bromomethylpyrazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, and process the organic layer as previously described.
Organolithium Reagents and Umpolung
Direct lithiation of bromomethylpyrazoles is generally not feasible due to the high reactivity of organolithium reagents towards the acidic N-H of the pyrazole ring (if unprotected). Halogen-metal exchange with reagents like n-butyllithium at low temperatures can be an alternative, but requires careful control of conditions to avoid side reactions.
Other Important Transformations
Wittig Reaction
Bromomethylpyrazoles are excellent precursors for the synthesis of pyrazolyl-substituted phosphonium salts, which can then be converted to ylides for use in the Wittig reaction to form alkenes.[4][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Abstract: This document provides an in-depth analysis of the key spectroscopic data used to characterize the structure and purity of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS No: 530144-72-0). As a pivotal building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This guide synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into the interpretation of this data for researchers and scientists.
Introduction and Molecular Structure
This compound is a bifunctional molecule featuring a pyrazole core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive bromomethyl moiety. This combination makes it a valuable intermediate for introducing the pyrazole-methyl scaffold into larger molecules, a common strategy in the synthesis of pharmacologically active compounds.[1] The Boc protecting group provides stability and enhances solubility in organic solvents, while the bromomethyl group serves as an effective electrophile for alkylation reactions.
Accurate interpretation of its spectroscopic signature is the foundation of its reliable use in complex synthetic pathways. The molecular formula is C₉H₁₃BrN₂O₂ with a molecular weight of approximately 261.12 g/mol .[2][3]
Below is the annotated chemical structure for reference in the subsequent spectroscopic analysis.
Caption: Annotated structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis
The proton NMR spectrum provides definitive information about the electronic environment of hydrogen atoms and their connectivity. The expected signals for this molecule are consistently reported.
Table 1: ¹H NMR Spectroscopic Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.05 | Singlet | 1H | H5 (Pyrazole) | The proton at the C5 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing Boc group. |
| ~7.65 | Singlet | 1H | H3 (Pyrazole) | The proton at the C3 position is also on the electron-deficient pyrazole ring but is typically slightly upfield compared to H5. |
| ~4.45 | Singlet | 2H | -CH₂Br | These protons are significantly deshielded due to the strong electron-withdrawing effect of the adjacent bromine atom. |
| ~1.60 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet in the aliphatic region. |
Note: Exact chemical shifts can vary slightly depending on the solvent (typically CDCl₃ or DMSO-d₆) and concentration.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.
Table 2: ¹³C NMR Spectroscopic Data Summary
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~148.5 | C=O (Boc) | The carbonyl carbon of the carbamate is highly deshielded. |
| ~142.0 | C5 (Pyrazole) | Aromatic carbon adjacent to two nitrogen atoms. |
| ~133.0 | C3 (Pyrazole) | Aromatic carbon adjacent to one nitrogen atom. |
| ~125.0 | C4 (Pyrazole) | The carbon bearing the bromomethyl group. Its shift is influenced by both the ring and the substituent. |
| ~85.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~28.0 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |
| ~23.0 | -C H₂Br | The methylene carbon is shifted downfield by the attached bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~2980 | Medium | C-H Stretch | Aliphatic (Boc & -CH₂) |
| ~1740 | Strong | C=O Stretch | Carbamate (Boc group) |
| ~1560 | Medium | C=N Stretch | Pyrazole Ring |
| ~1250 | Strong | C-O Stretch | Carbamate (Boc group) |
| ~660 | Medium | C-Br Stretch | Alkyl Halide |
The most diagnostic peak in the IR spectrum is the strong absorption around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the Boc protecting group. This, combined with the C-N and C-O stretches, confirms the presence of the carbamate functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues.
Expected Observations:
-
Molecular Ion ([M]⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine. One peak will correspond to the molecule with ⁷⁹Br and another, of nearly equal intensity, for the molecule with ⁸¹Br. This results in expected peaks around m/z = 260 and 262 .[4]
-
Major Fragmentation Pathways: The Boc group is notoriously labile in the mass spectrometer. Common fragmentation patterns are crucial for confirming the structure.
Caption: Proposed major fragmentation pathways.
Table 4: Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Loss |
|---|---|---|
| 260/262 | [M]⁺ (Molecular Ion) | - |
| 204/206 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 160/162 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group |
| 181 | [C₄H₅N₂CH₂]⁺ | Loss of Br radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
The observation of the characteristic bromine isotope pattern and the facile loss of fragments corresponding to the Boc group (m/z 57 and 100) are strong validators of the proposed structure.
Synthesis and Experimental Protocol
This compound is typically synthesized from tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate via a bromination reaction.[3] A common and effective laboratory-scale procedure is as follows:
Protocol: Bromination of tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate
-
Dissolution: Dissolve the starting alcohol, tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate (1.0 equivalent), in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Add a brominating agent, such as phosphorus tribromide (PBr₃, ~0.4 equivalents) or carbon tetrabromide (CBr₄, 1.2 equivalents) in combination with triphenylphosphine (PPh₃, 1.2 equivalents), dropwise to the stirred solution. The choice of reagent depends on scale and desired workup procedure; the Appel reaction (CBr₄/PPh₃) is often preferred for its mild conditions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid or oil.
Self-Validation: The purity of the final product from this protocol must be confirmed by the spectroscopic methods detailed in this guide to ensure all reagents and byproducts (e.g., triphenylphosphine oxide) have been removed.
Conclusion
The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. The characteristic signals in ¹H and ¹³C NMR confirm the core pyrazole structure and the presence of the Boc and bromomethyl groups. IR spectroscopy validates the key functional groups, particularly the carbamate carbonyl. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, most notably the isotopic signature of bromine and the loss of the Boc group. This comprehensive dataset forms a reliable analytical package for the validation of this important synthetic intermediate.
References
Sources
commercial availability and suppliers of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate, a critical building block for researchers, medicinal chemists, and drug development professionals. The document details the compound's strategic importance, physicochemical properties, a validated synthesis pathway with mechanistic insights, and a framework for commercial sourcing and quality control. Furthermore, it offers practical guidance on safe handling, storage, and key applications in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. This guide is intended to serve as a practical and authoritative resource, enabling scientists to effectively procure, validate, and utilize this versatile reagent in their research and development endeavors.
Introduction: The Strategic Value of a Functionalized Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor (once deprotected), and metabolic stability make it a cornerstone of modern drug design. The incorporation of a pyrazole nucleus can significantly enhance a molecule's biological activity and improve its pharmacokinetic profile.[1]
This compound (CAS: 530144-72-0) is a particularly valuable derivative for several strategic reasons:
-
Bifunctional Reactivity: It possesses two key functional handles. The N-Boc group provides robust protection to the pyrazole nitrogen, preventing unwanted side reactions and ensuring regiochemical control during synthesis. The bromomethyl group at the C4 position serves as a potent and versatile electrophile, ideal for forming new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution reactions.
-
Controlled Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid), revealing the N-H group for further functionalization.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a key feature in numerous FDA-approved and investigational kinase inhibitors, which are crucial in oncology and inflammation therapeutics.[2][3] This building block provides a direct and efficient route to incorporate the essential pyrazole moiety into complex molecular architectures targeting this important class of enzymes.[4]
This guide will provide the technical detail necessary to leverage these strategic advantages in a laboratory setting.
Physicochemical & Spectroscopic Profile
Accurate identification and confirmation of starting material are paramount. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 530144-72-0 | [5] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [5] |
| Molecular Weight | 261.12 g/mol | [6] |
| Appearance | White to off-white solid or powder | General |
| Purity | Typically ≥95% | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | CC(C)(C)OC(=O)N1C=C(CBr)C=N1 | [5] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | General |
Expected Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃):
-
δ ~8.0 ppm (s, 1H): Proton on C5 of the pyrazole ring.
-
δ ~7.6 ppm (s, 1H): Proton on C3 of the pyrazole ring.
-
δ ~4.5 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br).
-
δ ~1.6 ppm (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).
The presence of these four distinct singlets in the correct integration ratio is a primary indicator of the correct structure and high purity.
Synthesis Pathway and Mechanistic Rationale
The most common and logical laboratory synthesis of this reagent starts from the corresponding alcohol, tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate. The overall pathway involves two key transformations: N-protection followed by conversion of the alcohol to a bromide.
Caption: Proposed two-step synthesis of the target compound.
Step 1: N-Boc Protection
The initial step involves the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Causality: The N-H proton of an unprotected pyrazole is acidic and the nitrogen is nucleophilic. Protecting it as the Boc-carbamate is crucial to prevent side reactions in subsequent steps, such as N-alkylation or deprotonation by bases. This protection ensures that reactivity is directed specifically at the hydroxymethyl group. A general procedure involves reacting the starting pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or a catalyst like 4-dimethylaminopyridine (DMAP).[7][8]
Step 2: Bromination via Appel Reaction
The conversion of the primary alcohol to the corresponding bromide is efficiently achieved using the Appel reaction.[9]
-
Mechanism & Rationale: The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to an alkyl halide under mild, neutral conditions. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
-
Phosphonium Salt Formation: PPh₃ attacks a bromine atom on CBr₄, displacing the tribromomethanide anion to form a phosphonium salt, [Ph₃P-Br]⁺CBr₃⁻.
-
Alkoxide Formation: The alcohol is deprotonated by the CBr₃⁻ anion, forming an alkoxide and bromoform (CHBr₃).
-
SN2 Displacement: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing the bromide ion and forming an alkoxyphosphonium intermediate.
-
Final Substitution: The bromide ion, now acting as a nucleophile, attacks the carbon of the former hydroxymethyl group in a classic Sₙ2 reaction. This displaces triphenylphosphine oxide, a thermodynamically stable byproduct, yielding the final this compound.
-
The mildness of the Appel reaction is a key advantage, as it avoids the harsh acidic conditions of reagents like HBr, which could prematurely cleave the Boc protecting group.[9]
Detailed Experimental Protocol (Illustrative)
Step 2: Synthesis of this compound
-
Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).[10] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution and stir until it dissolves.
-
Initiation: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the resulting residue in a minimal amount of DCM and purify directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and other byproducts.
-
Isolation: Combine the product-containing fractions and concentrate in vacuo to yield the title compound as a white or off-white solid.
Commercial Availability & Supplier Qualification
While in-house synthesis is feasible, this reagent is readily available from numerous commercial suppliers. Proper qualification of the supplied material is a critical, self-validating step to ensure experimental success.
Representative Commercial Suppliers
| Supplier | Purity Specification | Available Quantities | Notes |
| AChemBlock | 95% | Gram to bulk scale | Catalog ID: T94437[5] |
| BLDpharm | >97% (Typical) | Gram to kilogram | Offers analytical data (NMR, LCMS) online.[11] |
| Fluorochem | 98% (for related) | Gram to 500g scale | Distributed via vendors like CymitQuimica. |
| Compound Net Biotech | Industrial Grade | Bulk inquiries | Listed on platforms like Echemi. |
(Note: Availability and specifications are subject to change. Always verify with the supplier directly.)
Supplier & Lot Qualification Workflow
A robust internal qualification process is essential for ensuring the quality and consistency of commercially sourced reagents.
R-Nu⁻ + Br-CH₂-(N-Boc-Pyrazole) ---> R-Nu-CH₂-(N-Boc-Pyrazole) + Br⁻
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- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 530144-72-0 | AChemBlock [achemblock.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
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- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. calpaclab.com [calpaclab.com]
- 10. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 11. creative-biostructure.com [creative-biostructure.com]
The Pharmacological Potential of Substituted Pyrazole Carboxylates: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[1][2] Among the diverse classes of pyrazole derivatives, substituted pyrazole carboxylates have emerged as a particularly promising group, demonstrating a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyrazole carboxylates, offering valuable insights for researchers and professionals engaged in drug discovery and development.
The strategic placement of various substituents on the pyrazole ring and the carboxylate moiety allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This has led to the development of numerous pyrazole derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural requirements for these activities, guiding the rational design of novel and more effective therapeutic agents.[2][5][6][7][8]
Synthetic Strategies for Substituted Pyrazole Carboxylates
The synthesis of substituted pyrazole carboxylates can be achieved through various established and novel methodologies. A common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of diethyl oxalate with substituted acetophenones in the presence of a base like sodium ethoxide yields an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. Subsequent treatment with hydrazine hydrate in the presence of glacial acetic acid leads to the formation of the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[9]
Another widely employed method is the 1,3-dipolar cycloaddition of diazo compounds with α,β-unsaturated carbonyl compounds. This approach offers a high degree of regioselectivity and is amenable to a wide range of substrates, allowing for the synthesis of diverse libraries of substituted pyrazole carboxylates.
The following diagram illustrates a general synthetic scheme for the preparation of ethyl 5-substituted-1H-pyrazole-3-carboxylates:
Caption: General synthetic route to ethyl 5-substituted-1H-pyrazole-3-carboxylates.
Biological Activities and Mechanisms of Action
Substituted pyrazole carboxylates have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of new therapeutic agents.
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Substituted pyrazole carboxylates have shown significant potential in this area, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[10]
The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[10] Some pyrazole derivatives have also been shown to disrupt the integrity of the microbial cell membrane.
Table 1: Antimicrobial Activity of Selected Pyrazole Carboxylate Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-Triazole Hybrid | Staphylococcus aureus | 10-15 | [10] |
| Pyrazole-Triazole Hybrid | Escherichia coli | 10-15 | [10] |
| Thiazolidinone-clubbed Pyrazole | Escherichia coli | 16 | [10] |
| Pyrazole Schiff Base 6b | Various Pathogens | 0.97–62.5 | [11] |
| Pyrazole Schiff Base 7b | Various Pathogens | 0.97–62.5 | [11] |
| Pyrazole Schiff Base 7c | Various Pathogens | 0.97–62.5 | [11] |
| Pyrazole Schiff Base 8a | Various Pathogens | 0.97–62.5 | [11] |
| Pyrazole Schiff Base 8d | Various Pathogens | 0.97–62.5 | [11] |
| Pyrazole Schiff Base 9b | Various Pathogens | 0.97–62.5 | [11] |
| Chloro-substituted Pyrazole 3c | Various Bacteria & Fungi | - | [12] |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | [13] |
| Isoxazolol Pyrazole Carboxylate 7ai | Alternaria porri | 2.24 | [13] |
| Isoxazolol Pyrazole Carboxylate 7ai | Marssonina coronaria | 3.21 | [13] |
| Isoxazolol Pyrazole Carboxylate 7ai | Cercospora petroselini | 10.29 | [13] |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel, effective, and less toxic anticancer drugs is a critical area of research. Substituted pyrazole carboxylates have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][2][3][4]
The anticancer mechanism of these compounds is often multifactorial, targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] Many pyrazole derivatives have been shown to inhibit protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which play crucial roles in cell cycle regulation and signal transduction.[1][4] Some derivatives also induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[1]
Caption: Simplified mechanism of anticancer action of substituted pyrazole carboxylates.
Table 2: Anticancer Activity of Selected Pyrazole Carboxylate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative 43 | MCF-7 (Breast) | 0.25 | [1] |
| Polysubstituted Pyrazole Derivative 59 | HepG2 (Liver) | 2 | [1] |
| Pyrazole-benzimidazole hybrid | MCF-7 (Breast) | - | [4] |
| Pyrazole-based BRAF inhibitor 42 | WM266.4 (Melanoma) | 0.12 | [4] |
| Pyrazole-based BRAF inhibitor 42 | MCF-7 (Breast) | 0.16 | [4] |
| Pyrazole Naphthalene Derivative | MCF-7 (Breast) | - | [14] |
| Pyrazole-isoxazole hybrid | HT-1080 (Fibrosarcoma) | ≥ 100 | [14] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HePG2 (Liver) | 6.57 | [15] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 (Colon) | 9.54 | [15] |
| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 (Breast) | 7.97 | [15] |
| Pyrazole carbohydrazide derivative 4 | MDA-MB-231 (Breast) | 6.36 | [16] |
| Pyrazole acetohydrazide derivative 5 | MDA-MB-231 (Breast) | 5.90 | [16] |
| Pyrazole derivative L2 | CFPAC-1 (Pancreatic) | 61.7 | [17] |
| Diphenyl pyrazole–chalcone derivative 6b | HNO-97 | 10.5 | [18] |
| Diphenyl pyrazole–chalcone derivative 6d | HNO-97 | 10 | [18] |
| Pyrazole derivative 3d | MCF-7 (Breast) | 43.4 | [19] |
| Pyrazole derivative 4d | MCF-7 (Breast) | 39.0 | [19] |
| Pyrazole derivative 3d | MDA-MB-231 (Breast) | 35.9 | [19] |
| Pyrazole derivative 4d | MDA-MB-231 (Breast) | 35.1 | [19] |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal and cardiovascular side effects. Substituted pyrazole carboxylates have demonstrated potent anti-inflammatory properties, with some derivatives exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[20][21][22][23][24]
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[25] Selective COX-2 inhibitors offer the potential for effective anti-inflammatory therapy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Table 3: Anti-inflammatory Activity of Selected Pyrazole Carboxylate Derivatives
| Compound | Assay | Activity | Reference |
| Di-aryl/tri-aryl substituted pyrazole ester 15c | COX-2 Inhibition | IC50 = 0.059-3.89 µM | [20][21][22] |
| Di-aryl/tri-aryl substituted pyrazole ester 15d | COX-2 Inhibition | IC50 = 0.059-3.89 µM | [20][21][22] |
| Di-aryl/tri-aryl substituted pyrazole ester 15h | COX-2 Inhibition | IC50 = 0.059-3.89 µM | [20][21][22] |
| Di-aryl/tri-aryl substituted pyrazole ester 19d | COX-2 Inhibition | IC50 = 0.059-3.89 µM | [20][21][22] |
| Compound AD 532 | In vivo anti-inflammatory | Promising and safe | [24] |
Antiviral Activity
Viral infections continue to pose a significant threat to global health. The development of new antiviral agents is crucial to combat emerging and re-emerging viral diseases. Several substituted pyrazole carboxylates have been investigated for their antiviral potential and have shown promising activity against a range of viruses, including Newcastle disease virus (NDV) and various coronaviruses.[26][27][28][29]
The antiviral mechanism of these compounds can involve the inhibition of viral replication at various stages, including viral entry, replication of the viral genome, and assembly of new viral particles. Some pyrazole derivatives have been shown to target specific viral enzymes, such as proteases and polymerases, which are essential for viral replication.[27]
Table 4: Antiviral Activity of Selected Pyrazole Carboxylate Derivatives
| Compound | Virus | Activity | Reference |
| Hydrazone 6 | Newcastle Disease Virus (NDV) | 100% protection | [26][28] |
| Thiazolidinedione derivative 9 | Newcastle Disease Virus (NDV) | 100% protection | [26][28] |
| Pyrazolopyrimidine derivative 7 | Newcastle Disease Virus (NDV) | 95% protection | [26][28] |
| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition | [27][29] |
| 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives | Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), Respiratory Syncytial Virus (RSV) | Antiviral activity | [30] |
Experimental Protocols for Biological Evaluation
The evaluation of the biological activities of substituted pyrazole carboxylates requires a range of well-established in vitro and in vivo assays. This section provides detailed protocols for key experiments.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used for the preliminary screening of antimicrobial activity.[31][32][33][34][35]
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Creation of Wells: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.
-
Application of Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) should be included.[33]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zones of inhibition around the wells in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[36][37][38]
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[38]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrazole carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[38]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[38]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[25][39][40][41][42]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[39][40]
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Perspectives
Substituted pyrazole carboxylates represent a versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the optimization of their pharmacological profiles, leading to the development of potent and selective agents. The in-depth understanding of their synthesis, mechanisms of action, and the application of robust biological evaluation methods are crucial for advancing these compounds from the laboratory to clinical applications.
Future research in this field should focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising candidates.
-
Combination Therapies: Exploring the potential of combining substituted pyrazole carboxylates with existing drugs to achieve synergistic effects and overcome drug resistance.
The continued exploration of substituted pyrazole carboxylates holds great promise for the discovery and development of new and effective treatments for a variety of human diseases.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate in Modern Organic Synthesis
Introduction: A Versatile Building Block for Pyrazole-Containing Scaffolds
In the landscape of medicinal chemistry and drug development, pyrazole derivatives stand out as privileged scaffolds due to their wide range of biological activities.[1] The strategic introduction of the pyrazole moiety into complex molecules is a cornerstone of modern synthetic efforts. tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS 530144-72-0) has emerged as a highly valuable and versatile building block for this purpose. Its unique structure combines a reactive bromomethyl group, ripe for nucleophilic substitution, with a Boc-protected pyrazole ring, which ensures stability and allows for controlled deprotection under specific conditions.
This guide provides an in-depth exploration of the synthesis and application of this key intermediate. We will delve into detailed, field-proven protocols for its use in the alkylation of various nucleophiles and the subsequent deprotection strategies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this reagent in their synthetic campaigns.
Synthesis of the Reagent
The reliable synthesis of this compound is a prerequisite for its widespread application. A common and efficient method involves the bromination of the corresponding 4-(hydroxymethyl)pyrazole derivative. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, provides a high-yielding route to the desired product.[2]
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure described in Bioorganic & Medicinal Chemistry Letters.[2]
Reaction Scheme:
A representative synthesis of the title compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| tert-Butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate | 314739-99-2 | 198.22 | 20.5 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 21.6 |
| Carbon tetrabromide (CBr₄) | 558-13-4 | 331.63 | 21.6 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
Procedure:
-
To a solution of tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate (4.07 g, 20.5 mmol) in dichloromethane (30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (5.65 g, 21.6 mmol) at 0 °C (ice bath).
-
Slowly add a solution of carbon tetrabromide (7.15 g, 21.6 mmol) in dichloromethane (10 mL) to the reaction mixture dropwise.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes (0 to 30%) to yield the title compound as a solid. A typical reported yield is around 80%.[2]
Applications in Organic Synthesis: A Powerful Alkylating Agent
The primary utility of this compound lies in its ability to act as an electrophile in SN2 reactions. The Boc-protected pyrazolyl-methyl moiety can be readily attached to a variety of nucleophiles, including amines, phenols, and thiols. This provides a straightforward entry into a diverse range of functionalized pyrazole derivatives.
Synthetic utility of the title compound.
N-Alkylation of Amines
The introduction of a pyrazolyl-methyl group onto a nitrogen atom is a common strategy in the synthesis of bioactive molecules, particularly kinase inhibitors.[3][4] The reaction typically proceeds under basic conditions to deprotonate the amine, generating a more potent nucleophile.
Protocol 2: General Procedure for N-Alkylation
This protocol is a generalized procedure based on standard N-alkylation methodologies.
Materials:
| Component | Role | Typical Conditions |
| Amine (aliphatic or aromatic) | Nucleophile | 1.0 eq |
| This compound | Alkylating Agent | 1.0 - 1.2 eq |
| Base | Proton Scavenger | K₂CO₃, Cs₂CO₃, or Et₃N (1.5 - 2.0 eq) |
| Solvent | Reaction Medium | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) |
| Temperature | Reaction Condition | Room temperature to 80 °C |
Procedure:
-
To a stirred solution of the amine (1.0 eq) in the chosen solvent (e.g., DMF), add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
O-Alkylation of Phenols
The formation of aryl ethers via Williamson ether synthesis is a fundamental transformation in organic chemistry. This compound can be effectively used to alkylate phenols, leading to the corresponding pyrazolyl-methyl aryl ethers.
Protocol 3: General Procedure for O-Alkylation
This protocol is based on standard Williamson ether synthesis conditions.
Materials:
| Component | Role | Typical Conditions |
| Phenol | Nucleophile | 1.0 eq |
| This compound | Alkylating Agent | 1.0 - 1.2 eq |
| Base | Proton Scavenger | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq) |
| Solvent | Reaction Medium | Acetone, MeCN, or DMF |
| Temperature | Reaction Condition | Room temperature to reflux |
Procedure:
-
To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., acetone), add a base (e.g., K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
S-Alkylation of Thiols
The synthesis of thioethers is another important application of this versatile reagent. Thiols are generally excellent nucleophiles, and their alkylation proceeds readily under basic conditions.
Protocol 4: General Procedure for S-Alkylation
This protocol is based on established methods for the S-alkylation of thiols.
Materials:
| Component | Role | Typical Conditions |
| Thiol | Nucleophile | 1.0 eq |
| This compound | Alkylating Agent | 1.0 - 1.1 eq |
| Base | Proton Scavenger | K₂CO₃ or Et₃N (1.5 - 2.0 eq) |
| Solvent | Reaction Medium | Ethanol, MeCN, or DMF |
| Temperature | Reaction Condition | 0 °C to room temperature |
Procedure:
-
Dissolve the thiol (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the base (e.g., Et₃N, 1.5 eq) and stir the solution at room temperature for 15 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude thioether by flash column chromatography.
Deprotection of the Boc Group: Unveiling the Pyrazole Core
A key feature of using this compound is the ability to remove the Boc protecting group at a later stage in the synthetic sequence. This is typically achieved under acidic conditions, but basic deprotection methods have also been reported for specific substrates.[5][6]
General deprotection strategies for the Boc group.
Protocol 5: Acidic Deprotection of the Boc Group
This is the most common and generally applicable method for Boc deprotection.
Materials:
| Reagent | Role | Typical Conditions |
| Boc-protected pyrazole derivative | Substrate | 1.0 eq |
| Trifluoroacetic acid (TFA) | Acid Catalyst | 20-50% in DCM |
| or HCl in Dioxane/Ethyl Acetate | Acid Catalyst | 4 M solution |
| Dichloromethane (DCM) or Dioxane/EtOAc | Solvent | - |
| Diethyl ether | Precipitation | - |
Procedure:
-
Dissolve the Boc-protected pyrazole derivative in the chosen solvent (e.g., DCM).
-
Add the acidic reagent (e.g., TFA, 5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual acid.
-
Triturate the residue with diethyl ether to precipitate the amine salt, which can be collected by filtration.
-
Alternatively, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent.
Protocol 6: Basic Deprotection of the Boc Group
While less common, basic conditions can be employed for the deprotection of Boc groups on certain heterocyclic systems, including pyrazoles.[5] This can be advantageous when acid-labile functional groups are present elsewhere in the molecule.
Materials:
| Reagent | Role | Typical Conditions |
| Boc-protected pyrazole derivative | Substrate | 1.0 eq |
| Sodium borohydride (NaBH₄) | Reagent | 1.5 - 3.0 eq |
| Ethanol (EtOH) | Solvent | - |
Procedure:
-
To a solution of the Boc-protected pyrazole derivative in ethanol, add sodium borohydride in portions at room temperature.
-
Stir the reaction mixture for the time required for complete conversion (monitor by TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C until gas evolution ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide array of functionalized pyrazole derivatives. Its utility is underscored by the straightforward protocols for its own synthesis and its subsequent use in the alkylation of N, O, and S nucleophiles. The presence of the Boc protecting group provides an orthogonal handle that allows for selective deprotection, further enhancing its value in multi-step synthetic sequences. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this valuable building block into their synthetic strategies for the discovery and development of novel chemical entities.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
-
Kuttruff, C. A., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(15), 5809. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bases. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(21), 7247. [Link]
- Hu, C. H., et al. (2021). Bioorganic & Medicinal Chemistry Letters, 42, 128010.
-
Iškauskienė, M., et al. (2021). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 26(12), 3594. [Link]
-
Bozhanov, V., et al. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
Šačkus, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]
Sources
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- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for N-Alkylation using tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Introduction: A Versatile Scaffold for Medicinal Chemistry
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents with applications as kinase inhibitors, anti-inflammatory agents, and anti-infectives.[1][2] The precise installation of substituents on the pyrazole ring and its nitrogen atoms is critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. The reagent tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is a highly valuable and versatile building block in this context. It provides a stable, Boc-protected pyrazole nucleus with a reactive bromomethyl group, enabling the straightforward introduction of a wide range of nitrogen-based functional groups via nucleophilic substitution.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the N-alkylation of primary and secondary amines. The protocol is presented as a two-stage process: an initial SN2 alkylation followed by a facile acidic deprotection of the tert-butoxycarbonyl (Boc) group. We will delve into the mechanistic rationale, provide detailed step-by-step protocols, and offer troubleshooting guidance to ensure successful implementation in your research endeavors.
Overall Synthetic Workflow
The synthetic strategy involves two key transformations:
-
N-Alkylation: A nucleophilic substitution reaction where a primary or secondary amine displaces the bromide from this compound.
-
Boc Deprotection: Acid-catalyzed cleavage of the Boc protecting group to yield the final (1H-pyrazol-4-yl)methanamine derivative, typically as a salt.
Part 1: N-Alkylation Protocol
This protocol details the general procedure for the reaction of an amine with this compound.
Materials and Reagents
-
Amine (primary or secondary)
-
Base (choose one):
-
N,N-Diisopropylethylamine (DIPEA) for homogeneous reactions.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) for heterogeneous reactions.
-
-
Anhydrous Solvent (choose one):
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).
-
Dissolution: Dissolve the amine in the chosen anhydrous solvent (e.g., DMF or ACN) to a concentration of approximately 0.1-0.5 M.
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 eq) to the solution.
-
Base Addition: Add the base.
-
For homogeneous reactions, add DIPEA (1.5-2.0 eq) dropwise.
-
For heterogeneous reactions, add powdered anhydrous K₂CO₃ (2.0-3.0 eq).
-
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat the mixture to 40-60°C. The reaction is typically complete within 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The product spot should be less polar than the starting amine and more polar than the starting bromide.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the solid base.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes the HBr salt and any remaining base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[5] A gradient elution system, such as 0-50% ethyl acetate in hexanes, is typically effective. For very basic products, it may be beneficial to pre-treat the silica gel with 1% triethylamine in the eluent to prevent product tailing and loss on the column.[6]
Part 2: Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials and Reagents
-
Boc-protected pyrazole intermediate from Part 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
Detailed Step-by-Step Methodology
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (approximately 0.1 M).
-
TFA Addition: Cool the solution in an ice bath (0°C). Add TFA dropwise. A typical ratio is 20-50% TFA in DCM (v/v).[7][8][9] For a 1:1 mixture, add an equal volume of TFA to the volume of DCM used.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The deprotection is usually rapid, often completing within 1-3 hours. Effervescence (isobutylene gas evolution) may be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed. The product will be significantly more polar.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is the TFA salt, often obtained as an oil or a solid.
-
To obtain a solid product, trituration with cold diethyl ether can be performed. This involves adding cold ether to the residue and stirring or sonicating to induce precipitation of the salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Optional Free Base Generation: If the free base is required, dissolve the crude TFA salt in a minimal amount of water or methanol, and carefully add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers and concentrate to yield the free amine. Note that the free amine may be less stable than its salt form.
-
Data Presentation: Reaction Conditions and Substrate Scope
The choice of base and solvent can be tailored depending on the nucleophilicity and solubility of the amine. The following table provides a general guide.
| Amine Type | Recommended Base | Recommended Solvent | Typical Reaction Time | Expected Outcome |
| Primary Aliphatic | K₂CO₃ or DIPEA | ACN or DMF | 4-12 h | High yield of the mono-alkylated product. Dialkylation is possible if excess bromide is used. |
| Secondary Aliphatic | K₂CO₃ or DIPEA | ACN or DMF | 6-24 h | Good to high yield. Reactions may be slower due to increased steric hindrance. |
| Anilines (Aromatic) | K₂CO₃ or Cs₂CO₃ | DMF | 12-24 h | Moderate yield. Heating may be required due to lower nucleophilicity. |
| Heterocyclic Amines | K₂CO₃ or DIPEA | ACN or THF | 4-16 h | Generally good yields, dependent on the basicity and steric profile of the heterocycle. |
Mechanism and Scientific Rationale
N-Alkylation: An SN2 Reaction
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group. The reaction involves a single transition state where the new C-N bond is forming concurrently as the C-Br bond is breaking.
The use of a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.
The Role and Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves several critical functions:
-
Stability and Solubility: It enhances the stability and solubility of the pyrazole intermediate in common organic solvents.
-
Prevention of Side Reactions: It protects the pyrazole N-H from undergoing alkylation itself, ensuring that the reaction occurs exclusively at the bromomethyl position.
The Boc group is renowned for its stability under basic and nucleophilic conditions, yet its lability under acidic conditions makes it an ideal protecting group for this synthetic sequence.[10] The deprotection mechanism is initiated by protonation of the carbonyl oxygen by TFA. This is followed by the collapse of the intermediate to release the deprotected pyrazole, carbon dioxide, and a stable tert-butyl cation.
This high stability of the tert-butyl cation is the thermodynamic driving force for the reaction. The cation is subsequently quenched by the trifluoroacetate anion or trace amounts of water.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Alkylation | 1. Inactive amine (protonated).2. Insufficiently strong or soluble base.3. Low reactivity of the amine.4. Reagent degradation. | 1. Ensure sufficient base (1.5-2.0 eq) is used to scavenge HBr.2. Switch to a stronger base (e.g., Cs₂CO₃) or a more polar solvent (DMF) to improve solubility.3. Increase reaction temperature to 40-60°C and extend reaction time.4. Use freshly opened or properly stored reagents. |
| Formation of Dialkylated Product | For primary amines, the mono-alkylated product can react again with the starting bromide. | Use a slight excess of the amine (1.2-1.5 eq) relative to the bromomethyl pyrazole to favor mono-alkylation. |
| Incomplete Boc Deprotection | 1. Insufficient acid.2. Short reaction time. | 1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use neat TFA if the substrate is stable.2. Allow the reaction to stir for a longer period at room temperature. |
| Difficulty in Purifying Product | 1. Product is very polar and streaks on silica gel.2. Product is an oil and difficult to handle. | 1. Deactivate the silica gel by adding 1% triethylamine to your eluent system.[6]2. Attempt to form a salt (e.g., HCl or TFA salt) which is often more crystalline and easier to isolate by precipitation from a non-polar solvent like diethyl ether. |
References
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
T. L. Payne, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-124. Available at: [Link]
- W. Kramer, et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
-
Various Authors. (2016). Removal of the N-Boc group with trifluoroacetic acid. ResearchGate. Available at: [Link]
-
S. A. F. Rostom, et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(4), 86. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). Specific solvent issues with BOC deprotection. American Chemical Society. Available at: [Link]
-
R. Matos, et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 356, 120-129. Available at: [Link]
-
S. Ocal, et al. (2017). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 773-784. Available at: [Link]
-
D. N. Bazhin, et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(24), 15729. Available at: [Link]
-
D. Gerokonstantis, et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]
-
F. C. S. Brito, et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available at: [Link]
- CN105801452A. (2016). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Available at: [Link]
-
A. V. Kletskov, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11451-11466. Available at: [Link]
-
T. L. Payne, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
P. Li, et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5, 2928-2932. Available at: [Link]
-
Reddit user. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Available at: [Link]
-
G. Sandford, et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. European Journal of Organic Chemistry, 2014(35), 7851-7856. Available at: [Link]
-
A. A. Vektarienė, et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]
-
Y. Kuninobu, et al. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters, 15(7), 1544-1547. Available at: [Link]
-
A. Mishra, et al. (2025). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9), 185-207. Available at: [Link]
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Application Notes & Protocols: N-Boc-piperazine as a Cornerstone Synthetic Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) is a cornerstone intermediate in medicinal chemistry, valued for its capacity to enable the sequential and controlled functionalization of the piperazine scaffold. The piperazine ring itself is recognized as a "privileged scaffold," appearing in a multitude of FDA-approved drugs for its ability to impart favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] This guide provides an in-depth overview of the synthesis, core reactions, and strategic application of N-Boc-piperazine in drug discovery, complete with detailed, field-proven protocols and troubleshooting advice.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in modern pharmaceuticals.[2] Its prevalence is not coincidental; the piperazine scaffold offers several distinct advantages in drug design:
-
Modulation of Physicochemical Properties: As a diprotic base, piperazine's two nitrogen atoms can be protonated under physiological conditions, which can significantly enhance the aqueous solubility of a parent molecule. This is a critical parameter for oral drug absorption and formulation.
-
Pharmacokinetic Tuning: The piperazine moiety can serve as a versatile linker to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating crucial interactions with biological targets like G protein-coupled receptors, ion channels, and enzymes.[3]
The synthetic challenge, however, lies in selectively functionalizing one nitrogen atom in the presence of the other. This is precisely where N-Boc-piperazine emerges as an indispensable tool. The tert-butoxycarbonyl (Boc) protecting group deactivates one nitrogen, allowing the free secondary amine to be selectively modified. Subsequent removal of the Boc group unmasks the second nitrogen for further elaboration, enabling a programmed and highly controlled synthetic strategy.
Physicochemical Data: N-Boc-Piperazine
| Property | Value | Reference |
| CAS Number | 57260-71-6 | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 43-47 °C | |
| Boiling Point | 258 °C at 760 mmHg | [4] |
| Solubility | Soluble in ethanol, methanol, and water |
Core Synthetic Transformations and Protocols
The true power of N-Boc-piperazine lies in its versatility. The unprotected secondary amine readily participates in a variety of cornerstone C-N bond-forming reactions. The following sections detail the protocols for three of the most critical transformations in medicinal chemistry.
N-Arylation via Buchwald-Hartwig Amination
Scientific Rationale: The formation of N-aryl piperazines is a key step in the synthesis of numerous drugs, particularly those targeting the central nervous system (CNS) and protein kinases. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a preferred method for this transformation due to its broad substrate scope and functional group tolerance.[5] The choice of palladium catalyst, phosphine ligand, and base is critical for success, with sterically hindered, electron-rich ligands often required to achieve high yields, especially with less reactive aryl chlorides.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4–2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and base (e.g., NaOt-Bu, 1.4 equiv).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
In a separate vial, briefly purge the palladium catalyst and phosphine ligand with inert gas.
-
Add anhydrous solvent (e.g., toluene) to the Schlenk tube via syringe, followed by the catalyst and ligand.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.
-
Reductive Amination
Scientific Rationale: Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde or ketone at an appreciable rate. This method is widely used to connect the piperazine core to various fragments in drug candidates.[6]
Detailed Experimental Protocol:
-
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
N-Boc-piperazine (1.0–1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE))
-
-
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equiv) and N-Boc-piperazine (1.1 equiv) in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere.
-
Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Amide Bond Formation
Scientific Rationale: The amide bond is one of the most fundamental linkages in medicinal chemistry. Coupling N-Boc-piperazine with a carboxylic acid requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Aminium/uronium salts like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly effective coupling reagents known for fast reaction times and suppression of racemization, a critical consideration for chiral substrates. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction.
Detailed Experimental Protocol:
-
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N-Boc-piperazine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to "pre-activate" the carboxylic acid.
-
Add N-Boc-piperazine (1.1 equiv) to the activated mixture.
-
Continue stirring at room temperature for 2-6 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Boc Deprotection: Unmasking the Second Reactive Site
Scientific Rationale: The strategic advantage of using N-Boc-piperazine is fully realized upon the removal of the Boc group. This is typically achieved under acidic conditions.[7] Trifluoroacetic acid (TFA) is commonly used as it is volatile and can be easily removed in vacuo.[8] The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine as an ammonium salt.[9]
Diagram: Sequential Functionalization Strategy
Caption: Strategy for sequential N-functionalization.
Detailed Experimental Protocol:
-
Materials:
-
N-Boc protected piperazine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA slowly to the stirred solution. A common ratio is 25-50% TFA in DCM by volume.[8]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[8] Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene (3x) can help remove residual TFA.[8]
-
The resulting product is typically the TFA salt of the deprotected amine, which is often a solid or viscous oil and can be used directly in the next step without further purification.
-
Case Study: Synthesis of an Imatinib Intermediate
Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer.[10] Its synthesis prominently features the piperazine moiety. A key fragment, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, is often coupled with an aniline derivative.[11] While the final drug uses N-methylpiperazine, the principles of coupling a pre-functionalized piperazine are identical to the strategies enabled by the N-Boc-piperazine intermediate. The synthesis often involves reacting a piperazine derivative with a benzoyl chloride or a related activated carboxylic acid, a transformation analogous to the amide coupling protocol described in Section 2.3.[10][11]
Troubleshooting Common Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Buchwald-Hartwig | - Inactive catalyst- Inappropriate ligand/base combination- Insufficiently inert atmosphere | - Use a fresh catalyst or a pre-catalyst.- Screen different ligands (e.g., Josiphos, Buchwald ligands) and bases (e.g., K₃PO₄, LHMDS).- Ensure glassware is oven-dried and the system is thoroughly purged with inert gas. |
| Incomplete Reductive Amination | - Deactivated reducing agent- Steric hindrance | - Use fresh NaBH(OAc)₃.- Increase reaction time or temperature moderately (e.g., to 40 °C).- Consider a more reactive reducing agent like NaBH₃CN (use with caution in a well-ventilated hood). |
| Side Products in Amide Coupling | - Racemization of chiral centers- Formation of urea byproduct (with EDC) | - Use HATU or add HOBt/Oxyma to EDC couplings to suppress racemization.- Ensure the reaction is not run for an unnecessarily long time.- Improve purification; the urea byproduct from EDC can often be removed with an acidic wash if the product is stable. |
| Incomplete Boc Deprotection | - Insufficient acid- Acid-labile functional groups on substrate | - Increase the concentration of TFA or the reaction time.- Consider alternative deprotection conditions, such as 4M HCl in dioxane.[7] |
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Role of piperazine scaffolds in medicinal chemistry. Benchchem.
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem.
- The Unmasked Amine: A Technical Guide to the Reactivity of N-Boc-Piperazine. Benchchem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- IM
- 1-boc Piperazine. lifechem pharma.
- Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine.
- Buchwald–Hartwig amin
- A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pubs.acs.org [pubs.acs.org]
synthesis of pyrazole derivatives from tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
An In-Depth Guide to the Synthesis of Pyrazole Derivatives Utilizing tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities.[1][2][3] This document details the strategic application of this versatile building block, focusing on the causality behind experimental choices, and provides robust, step-by-step protocols for key transformations. We will explore its use in nucleophilic substitution reactions to construct diverse molecular architectures and the critical subsequent step of Boc-group deprotection.
Introduction: The Strategic Value of the Reagent
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[3][4][5] Its prevalence stems from its ability to act as a stable, aromatic linker and engage in critical hydrogen bonding interactions with biological targets. The targeted synthesis of novel pyrazole-containing molecules is therefore of paramount importance.
This compound (CAS 530144-72-0) has emerged as a superior building block for several strategic reasons[6][7][8]:
-
Reactive Electrophilic Center : The bromomethyl group at the C4 position is a potent electrophile, primed for SN2 reactions. This allows for the straightforward covalent attachment of the pyrazole moiety to a wide range of nucleophiles.
-
Orthogonal Protecting Group : The tert-butoxycarbonyl (Boc) group at the N1 position serves two crucial functions. Firstly, it deactivates the ring nitrogen, preventing unwanted side reactions such as self-alkylation. Secondly, its lability under specific acidic conditions allows for selective removal at a later synthetic stage without disturbing other sensitive functional groups.[9][10]
-
Regiocontrol : The predefined structure ensures that derivatization occurs exclusively at the 4-position of the pyrazole ring, providing unambiguous regiochemical outcomes.
This guide will elucidate the primary synthetic pathways accessible with this reagent, providing both the theoretical framework and actionable laboratory protocols.
Core Application: Nucleophilic Substitution at the C4-Methylene
The primary utility of this compound lies in its reactivity as an alkylating agent. The electron-withdrawing nature of the adjacent pyrazole ring and the excellent leaving group ability of the bromide ion facilitate nucleophilic displacement.
Mechanism: SN2 Displacement
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:⁻) attacks the electrophilic methylene carbon, leading to a transition state where the Nu-C bond is forming concurrently with the C-Br bond breaking. This process results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Caption: SN2 reaction workflow for the pyrazole building block.
Protocol 1: N-Alkylation of Amines and Heterocycles
This protocol is broadly applicable for coupling the pyrazole moiety to primary/secondary amines or N-H containing heterocycles (e.g., indoles, pyrazoles, imidazoles). The choice of base is critical; it must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to promote elimination or other side reactions.
Experimental Protocol
-
Reagent Preparation : To a solution of the amine or heterocycle (1.0 eq) in a suitable solvent (e.g., Acetonitrile or DMF, see Table 1), add a mild inorganic base (1.5-2.0 eq).
-
Addition of Electrophile : Add this compound (1.1 eq) to the mixture.
-
Reaction : Stir the mixture at the indicated temperature (Table 1) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.
Table 1: Recommended Conditions for N-Alkylation
| Nucleophile Class | Recommended Base | Solvent | Temperature (°C) | Typical Time (h) |
| Aliphatic Amines | K₂CO₃ | Acetonitrile (ACN) | 60-80 | 4-12 |
| Anilines | K₂CO₃ / Cs₂CO₃ | DMF | 80-100 | 12-24 |
| N-H Heterocycles | Cs₂CO₃ | DMF | 60-80 | 6-18 |
Causality Insights :
-
Cesium Carbonate (Cs₂CO₃) is often superior for less nucleophilic substrates like heterocycles. The large, soft cesium cation enhances the solubility of the base and the nucleophilicity of the resulting anion.
-
DMF is an excellent polar aprotic solvent for these reactions as it effectively solvates cations, leaving the nucleophilic anion more reactive.
Protocol 2: Synthesis of Pyrazole-containing Ethers and Thioethers
This method allows for the formation of C-O or C-S bonds by reacting the building block with alcohols or thiols. This requires the in situ generation of a more potent alkoxide or thiolate nucleophile using a strong base.
Experimental Protocol
-
Nucleophile Generation : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or thiol (1.2 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Base Addition : Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution : H₂ gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Electrophile : Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up : Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel chromatography.
Causality Insights :
-
Anhydrous Conditions are critical. Water will quench the strong base and the generated nucleophile, halting the reaction.
-
Sodium Hydride (NaH) is an effective, non-nucleophilic strong base that deprotonates the alcohol/thiol to generate the corresponding salt, which is a much stronger nucleophile.
The Crucial Deprotection Step
For many applications, the final step is the removal of the Boc protecting group to liberate the N-H of the pyrazole ring. This N-H can be crucial for biological activity (e.g., as a hydrogen bond donor) or for further synthetic elaboration.
Mechanism: Acid-Catalyzed Cleavage
The Boc group is designed to be stable to most nucleophilic and basic conditions but readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected pyrazole.
Caption: Acid-catalyzed deprotection of the Boc group.
Protocol 3: Standard Boc Deprotection
This is a robust and high-yielding protocol for removing the Boc group.
Experimental Protocol
-
Dissolution : Dissolve the Boc-protected pyrazole derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition : Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction : Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
Neutralization & Isolation : Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases. Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected product. Further purification is often not necessary but can be performed by crystallization or chromatography if needed.
Causality and Troubleshooting :
-
Choice of Acid : While TFA is common, a solution of HCl in 1,4-dioxane or diethyl ether can also be used, which can be advantageous if the final product is desired as an HCl salt.
-
Scavengers : If the tert-butyl cation can alkylate other sensitive functional groups on the molecule (e.g., electron-rich aromatics), a cation scavenger like triethylsilane or anisole can be added to the reaction mixture.
-
Alternative Methods : For substrates that are highly acid-sensitive, other deprotection methods can be considered, such as using NaBH₄ in EtOH, which has been shown to selectively deprotect N-Boc pyrazoles under mild conditions.[9][11]
Summary and Outlook
This compound is a high-value, versatile reagent for the synthesis of diverse pyrazole-containing compounds. Its well-defined reactivity allows for predictable and efficient incorporation of the pyrazole scaffold via nucleophilic substitution reactions. The presence of the strategically placed Boc protecting group ensures regiochemical control and provides an orthogonal handle for deprotection under mild acidic conditions. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, empowering chemists to accelerate the discovery and development of novel chemical entities for pharmaceutical and agrochemical applications.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]
-
A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019). ResearchGate. [Link]
-
Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). Scientific Research Publishing Inc. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. [Link]
-
Deprotection of different N-Boc-compounds. (2021). ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
-
Bases - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Two independent routes leading to Boc-protected pyrazoles 5 and 3. (2018). ResearchGate. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
- N-alkylation method of pyrazole. (1998).
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
Current status of pyrazole and its biological activities. (2013). PMC - PubMed Central. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound 95% | CAS: 530144-72-0 | AChemBlock [achemblock.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Isatin as a Cornerstone for Heterocyclic Compound Synthesis in Drug Discovery
Abstract
Isatin (1H-indole-2,3-dione) is far more than a simple indole derivative; it is an exceptionally versatile and privileged scaffold in the field of medicinal chemistry and organic synthesis. Its unique structural motif, featuring an electron-deficient aromatic ring fused to a five-membered ring containing an amide and two vicinal carbonyl groups at the C2 and C3 positions, imparts a distinct and exploitable reactivity profile. The C3-ketone, in particular, acts as a powerful electrophilic center, driving a vast array of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging isatin as a building block for the synthesis of complex heterocyclic compounds. We will explore the core reactivity of the isatin scaffold, provide detailed, field-tested protocols for key synthetic transformations, and discuss the application of the resulting heterocycles in modern drug discovery.
The Strategic Importance of the Isatin Core
The power of isatin lies in its pre-functionalized nature and its capacity to undergo a diverse set of reactions to generate molecular complexity rapidly. The inherent reactivity of its dicarbonyl system, coupled with the tunable reactivity of the N-H and the aromatic ring, makes it a coveted starting material for constructing novel molecular architectures, particularly spirocyclic and fused heterocyclic systems. Many isatin-derived compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, cementing its status as a key pharmacophore.
Below is a diagram illustrating the key reactive sites of the isatin molecule, which form the basis of the synthetic strategies discussed in this guide.
Figure 2: General workflow for the multicomponent synthesis of a spirooxindole derivative.
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
Isatin (or N-substituted isatin)
-
Malononitrile
-
6-Aminouracil (or other active methylene compound/amine)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Piperidine (Catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (Silica gel 60 F254)
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a 50 mL round-bottom flask, add isatin (1.0 mmol, 1.0 eq), malononitrile (1.0 mmol, 1.0 eq), and 6-aminouracil (1.0 mmol, 1.0 eq).
-
Add a solvent mixture of Ethanol/Water (10 mL, 4:1 v/v).
-
Add piperidine (0.2 mmol, 20 mol%) to the suspension.
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approx. 85 °C) with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or catalyst.
-
Dry the product under vacuum to yield the pure spirooxindole derivative.
-
-
Scientist's Note (Causality): Piperidine acts as a base catalyst. It deprotonates the active methylene group of malononitrile, generating a nucleophile that attacks the highly electrophilic C3-carbonyl of isatin. This initiates a cascade of condensation and cyclization reactions, leading to the final spirocyclic product in a single, efficient step. The choice of a protic solvent like ethanol/water is crucial as it facilitates the proton transfer steps involved in the reaction cascade.
The Pfitzinger Reaction: Synthesis of Quinolines
The Pfitzinger reaction is a classic, robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group. This reaction is of high value as the quinoline motif is central to numerous pharmaceuticals, including antimalarials and antibiotics.
Reaction Scheme:
Figure 3: Simplified reaction scheme of the Pfitzinger quinoline synthesis.
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
Isatin
-
Cyclohexanone (or other enolizable ketone/aldehyde)
-
Potassium Hydroxide (KOH) solution (30% w/v in water)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
pH paper or pH meter
-
-
Procedure:
-
Prepare the basic solution by dissolving 30 g of KOH in 70 mL of water in a beaker (Caution: Exothermic). Allow it to cool.
-
In a 100 mL round-bottom flask, combine isatin (1.0 mmol, 1.0 eq) and cyclohexanone (1.2 mmol, 1.2 eq).
-
Add the cooled 30% KOH solution (10 mL) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. The solution will darken.
-
After cooling to room temperature, dilute the reaction mixture with 20 mL of water.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 4-5. The product will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry to obtain the quinoline-4-carboxylic acid product.
-
-
Scientist's Note (Causality): The strong basic conditions (KOH) are essential. They first hydrolyze the amide bond in isatin, opening the five-membered ring to form an α-keto-anilinic acid intermediate. Simultaneously, the base deprotonates the α-carbon of the carbonyl compound (cyclohexanone), generating an enolate. The enolate then undergoes a condensation reaction with the ketone of the intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic quinoline ring.
Application Focus: Isatin Derivatives in Medicinal Chemistry
The structural diversity achievable from the isatin core has led to the discovery of numerous compounds with potent biological activities. The table below summarizes a few key examples.
| Compound Class | Example Structure | Biological Activity | Reference |
| Spirooxindoles | Spiro-pyrazolo[3,4-b]pyridine | Anticancer (CDK inhibitors), Antiviral | |
| Quinoline Derivatives | Pfitzinger Products | Antimalarial, Antibacterial, Kinase Inhibitors | |
| Indole-2-ones | Sunitinib (FDA Approved) | Anticancer (Tyrosine Kinase Inhibitor) | |
| Hydrazone Derivatives | Isatin-β-thiosemicarbazones | Antiviral, Antitubercular |
Sunitinib is a notable example of a successful drug based on an oxindole core, which is structurally related to isatin and often synthesized from isatin precursors. Its success highlights the therapeutic relevance of this chemical space.
Conclusion
Isatin is a time-tested, high-value scaffold for the synthesis of diverse and biologically relevant heterocyclic compounds. Its predictable reactivity, centered on the C3-carbonyl, allows for the controlled and efficient construction of complex molecules, including spirocycles and fused systems. The protocols detailed herein for multicomponent reactions and the Pfitzinger synthesis represent robust and scalable methods for accessing these important chemical classes. For researchers in drug discovery, mastering the chemistry of isatin opens a gateway to novel molecular architectures with significant therapeutic potential.
References
-
Title: Isatin: A Privileged Scaffold in Medicinal Chemistry Source: Chemical Reviews URL: [Link]
-
Title: The chemistry of isatins: a review from 2000 to 2008 Source: Molecules URL: [Link]
-
Title: Isatin-based compounds as promising anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent advances in the synthesis of spirooxindoles Source: Chemical Society Reviews URL: [Link]
-
Title: Synthesis and biological activity of spirooxindoles: A review Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: The Pfitzinger Reaction Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
-
Title: Sunitinib: a review of its use in advanced renal cell carcinoma Source: Drugs URL: [Link]
-
Title: Isatin-thiosemicarbazone derivatives: a patent review (2010-2015) Source: Expert Opinion on Therapeutic Patents URL: [Link]
Application Notes and Protocols: The Strategic Use of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate in the Synthesis of Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors that can selectively target the ATP-binding site of these enzymes is a cornerstone of targeted therapy.[1][2] Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[3][4] Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic handle have made it a key component in numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[3][5]
The pyrazole moiety, particularly when substituted with an amino group, frequently functions as a "hinge-binder." It forms critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the adenine ring of ATP and anchoring the inhibitor within the active site.[6][7] This foundational interaction provides a robust starting point for developing highly potent and selective inhibitors. This guide provides an in-depth look at a key building block, tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate , and its application in the synthesis of advanced kinase inhibitor intermediates.
The Key Building Block: this compound
This reagent (CAS 530144-72-0) is a strategically designed synthetic intermediate. Its utility stems from three key features:
-
Electrophilic Bromomethyl Group: The primary benzylic-like bromide is an excellent electrophile for SN2 reactions, allowing for the facile alkylation of a wide range of nucleophiles (amines, phenols, thiols, etc.).
-
Boc-Protected Pyrazole Ring: The tert-butoxycarbonyl (Boc) group serves two purposes. First, it protects the N1 position of the pyrazole ring, preventing undesired side reactions and ensuring regioselectivity during subsequent synthetic steps.[8] Second, it can be easily removed under acidic conditions, revealing the N-H group which can be a key interaction point in the final drug molecule or a site for further functionalization.
-
Core Pyrazole Scaffold: The inherent pyrazole structure provides the essential framework for kinase hinge-region binding.
Caption: Logical workflow for utilizing the bifunctional reagent.
Part 1: Synthesis of the Key Building Block
While commercially available, understanding the synthesis of the key reagent provides insight into its stability and handling. The most common laboratory-scale preparation involves the bromination of the corresponding alcohol, a reaction that proceeds under mild conditions.
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported Appel-type reaction, which efficiently converts the primary alcohol to the bromide.[4]
Reaction Scheme:
Caption: Synthesis of the target reagent via bromination.
Materials & Reagents:
| Reagent | M.W. | Amount (1 eq) | Moles | Notes |
| tert-Butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate | 198.22 | 4.07 g | 20.5 mmol | Starting material. |
| Triphenylphosphine (PPh₃) | 262.29 | 5.65 g | 21.6 mmol | 1.05 eq |
| Carbon Tetrabromide (CBr₄) | 331.63 | 7.15 g | 21.6 mmol | 1.05 eq |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - | Solvent. Ensure dryness. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate (4.07 g, 20.5 mmol) and anhydrous DCM (30 mL).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (5.65 g, 21.6 mmol) in one portion.
-
Bromination: Prepare a solution of carbon tetrabromide (7.15 g, 21.6 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Expert Insight: The slow addition of CBr₄ is crucial to control the exotherm and prevent side reactions. The reaction typically forms a pale yellow slurry.
-
-
Reaction Progression: After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 3 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM. The resulting residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 0% to 30% ethyl acetate in hexanes.
-
Expert Insight: Triphenylphosphine oxide can be tricky to remove. Adsorbing the crude material onto a small amount of silica before loading it onto the column can improve separation.
-
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a solid (Expected yield: ~4.26 g, 80%).[4]
Characterization: The product can be confirmed by mass spectrometry. Expected MS (ESI) m/z: 206.9 [M+H-tBu]⁺.[4]
Part 2: Application in Kinase Inhibitor Intermediate Synthesis
The primary application of this reagent is the alkylation of nucleophilic cores that are common in kinase inhibitor design. The following protocol details a representative SN2 reaction with a heterocyclic amine, a common step in building more complex inhibitors.
Protocol 2: N-Alkylation of a Heterocyclic Amine
This protocol is a generalized procedure based on established methods for the N-alkylation of pyrazoles and other nitrogen-containing heterocycles.[1][6]
Reaction Scheme:
Caption: Representative N-alkylation reaction.
Materials & Reagents:
| Reagent | Amount (1 eq) | Notes |
| This compound | 1.0 eq | The electrophile. |
| Nucleophile (e.g., 3-amino-indole, 4-aminopyrimidine) | 1.1 eq | The kinase inhibitor core or fragment. A slight excess ensures complete consumption of the bromide. |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0-3.0 eq | A mild inorganic base. |
| N,N-Dimethylformamide (DMF), anhydrous | - | A polar aprotic solvent to facilitate the SN2 reaction. |
| Ethyl Acetate (EtOAc) | - | Extraction solvent. |
| Brine | - | For aqueous washes. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the nucleophile (1.1 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the suspension.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS.
-
Expert Insight (Causality): Potassium carbonate is chosen as a sufficiently strong base to deprotonate the amine nucleophile (or act as an acid scavenger) without being harsh enough to risk cleaving the Boc-protecting group. Heating gently can accelerate the reaction if it is sluggish at room temperature. DMF is an excellent solvent for SN2 reactions due to its polarity and high boiling point.
-
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-alkylated product.
Part 3: Final Step - Boc Group Deprotection
The final step in preparing the core pyrazole fragment is often the removal of the Boc protecting group to reveal the pyrazole N-H. This is typically achieved under standard acidic conditions.
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is a standard and highly efficient method for Boc deprotection.[5]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution. The amount can be adjusted; often a 20-50% v/v solution of TFA in DCM is used.
-
Expert Insight (Causality): TFA is a strong acid that rapidly cleaves the tert-butyl carbamate. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed. The reaction is typically complete within 1-2 hours at room temperature.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product will typically be isolated as a TFA salt.
-
Neutralization (Optional): If the free base is required, dissolve the residue in a suitable solvent (like EtOAc or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Dry the organic layer and concentrate to obtain the neutral product.
Summary and Outlook
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The protocols outlined here provide a robust framework for its preparation and subsequent use in the alkylation of key nucleophilic fragments. By strategically employing this reagent, medicinal chemists can efficiently construct complex pyrazole-containing molecules, leveraging the proven ability of the pyrazole scaffold to target the kinase hinge region and pave the way for the development of novel, potent, and selective therapeutic agents.
References
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Amrhein, J. A., et al. (2024). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry, 67(1), 674-690. [Link]
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Bara, T. M., & Bora, R. O. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
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Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]
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El-Adl, K., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 247. [Link]
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El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed, 34943751. [Link]
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Hu, C. H., et al. (2021). Discovery of potent and orally bioavailable inhibitors of BET bromodomains. Bioorganic & Medicinal Chemistry Letters, 42, 128010. [Link]
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Jadhav, S. B., & Barmade, M. A. (2021). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. [Link]
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Kuchar, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
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Li, J., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]
-
Lücking, U., et al. (2013). Identification of 3-amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family. Bioorganic & Medicinal Chemistry Letters, 23(17), 4943-4948. [Link]
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Matos, M. J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14895-15016. [Link]
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. ResearchGate. [Link]
-
Rumpf, T., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4991. [Link]
- Shi, D., et al. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Smole, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
Unzue, A., et al. (2016). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 21(5), 653. [Link]
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Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
-
Journal of Medicinal Chemistry (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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MDPI (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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ResearchGate (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]
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Semantic Scholar (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The construction of carbon-carbon bonds is a fundamental pursuit in organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of bond-forming methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1] Since its discovery in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become indispensable in academic and industrial laboratories.[1][2] Its prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the organoboron reagents.[1][3]
This guide focuses on the practical application of phenylboronic acid in Suzuki-Miyaura coupling reactions. Phenylboronic acid is a frequently used nucleophilic partner for the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. We will delve into the mechanistic underpinnings of the reaction to inform protocol design, provide detailed, step-by-step experimental procedures, and offer field-tested insights for troubleshooting and optimization.
Mechanistic Rationale: Engineering a Successful Coupling
A robust understanding of the catalytic cycle is paramount for rational experimental design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages involving a palladium catalyst.[3][4][5]
-
Oxidative Addition: The cycle commences with the insertion of a catalytically active Pd(0) species into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This step forms a Pd(II) intermediate. The rate of this step is often rate-determining and typically follows the reactivity trend: I > OTf > Br > Cl.[4]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Experimental Protocol: Coupling of Phenylboronic Acid with an Aryl Bromide
This protocol provides a reliable starting point for the coupling of phenylboronic acid with a generic aryl bromide. It is designed to be a self-validating system through integrated reaction monitoring.
Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Stoichiometry |
| Aryl Bromide | - | 1.0 | - | 1.0 eq |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 eq |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 eq (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | 2.0 eq |
| Toluene | - | - | 8 mL | - |
| Water (degassed) | - | - | 2 mL | - |
Equipment
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Schlenk line or nitrogen/argon inlet
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add toluene (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is critical to maintain an inert atmosphere.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The biphasic mixture should be stirred at a rate that ensures good mixing between the aqueous and organic layers.
-
Reaction Monitoring (Self-Validation):
-
After 1 hour, and then at subsequent hourly intervals, pause stirring and allow the layers to separate.
-
Using a micropipette or syringe, carefully withdraw a small aliquot from the upper organic layer.
-
Spot the aliquot onto a TLC plate and elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).[6]
-
Visualize the spots under UV light (254 nm).[7] The reaction is considered complete when the starting aryl halide spot is no longer visible. Analytical techniques like GC-MS, HPLC, or NMR spectroscopy can also be employed for more detailed monitoring.[7][8][9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Field-Proven Insights: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and expert-backed solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure the catalyst was handled under inert conditions. Use a freshly opened bottle or a different batch. Consider pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand.[6] |
| 2. Poor Reagent Solubility | If reactants are poorly soluble, consider a different solvent system (e.g., Dioxane/water, DMF).[10] For poorly soluble boronic acids, using the corresponding boronic ester (e.g., pinacol ester) can improve solubility. | |
| 3. Ineffective Base | Ensure the base is finely powdered for maximum surface area. For challenging couplings, a stronger base like K₃PO₄ may be required.[11] | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can lead to oxidative homocoupling.[3] |
| 2. Use of a Pd(II) Pre-catalyst | If using a Pd(II) source like Pd(OAc)₂, it gets reduced to Pd(0) in situ, sometimes by promoting homocoupling of the boronic acid.[3] Minimizing catalyst loading can help. | |
| Protodeboronation (Loss of -B(OH)₂ group) | 1. Prolonged Reaction Time/High Temp | Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures. |
| 2. Strongly Acidic or Basic Conditions | While base is required, overly harsh conditions can promote this side reaction. Ensure the stoichiometry of the base is correct. The boronic acid moiety can degrade over time in the reaction mixture.[10] |
Safety and Handling
Chemical Hazard Overview:
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly when dry and exposed to air.[12] Handle in an inert atmosphere where possible. Wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and nitrile gloves.[12][13]
-
Boronic Acids: Generally stable, but can be respiratory and skin irritants. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated toxicities. Always handle them in a fume hood.
-
Bases: Solid bases like K₂CO₃ and K₃PO₄ can be corrosive and irritating. Avoid creating dust.
Waste Disposal: All chemical waste, particularly heavy-metal-containing waste from the palladium catalyst, should be disposed of according to institutional and local regulations.[14] Do not mix incompatible waste streams.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2020). Available at: [Link]
-
SUZUKI REACTION MONITORING - Advion. (n.d.). Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018). Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (2015). Available at: [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory - University of Rochester. (n.d.). Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. (2009). Available at: [Link]
-
Standard Operating Procedure - UCLA EH&S. (2017). Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (2014). Available at: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 14. orgsyn.org [orgsyn.org]
Application Notes & Protocols: A Guide to the Preparation of Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: The deliberate design and synthesis of ligands are cornerstones of modern catalysis, enabling unprecedented control over reaction selectivity, activity, and stability. This comprehensive guide provides an in-depth exploration of the preparation of three pivotal classes of ligands: phosphines, N-heterocyclic carbenes (NHCs), and salen ligands. Moving beyond mere procedural outlines, this document elucidates the fundamental principles and causality behind experimental choices, offering field-proven insights for researchers in catalysis and drug development. Detailed, self-validating protocols for the synthesis of representative ligands are presented, alongside guidance on their characterization and the safe handling of air-sensitive compounds.
Introduction: The Central Role of Ligands in Homogeneous Catalysis
Homogeneous catalysis, a field that underpins a vast array of chemical transformations in pharmaceutical synthesis, materials science, and industrial chemistry, relies on the intimate interplay between a metal center and its coordinating ligands.[1] Ligands are not passive spectators; they are integral components that modulate the steric and electronic properties of the metal catalyst, thereby dictating the outcome of a catalytic cycle.[2] By carefully tailoring the ligand architecture, chemists can achieve remarkable feats of selectivity, including enantioselectivity, regioselectivity, and chemoselectivity, transforming challenging reactions into robust and practical synthetic tools.
The evolution of catalysis is intrinsically linked to the development of new ligand scaffolds. The progression from first to second-generation catalysts, for instance, is often marked by modifications to the ancillary ligand that enhance catalyst activity and stability.[1] This guide will focus on the practical aspects of preparing three of the most influential classes of ligands:
-
Phosphine Ligands: These organophosphorus compounds have been mainstays in catalysis for decades, particularly in cross-coupling reactions. Their tunable nature, achieved through variations in the substituents on the phosphorus atom, allows for precise control over the catalyst's reactivity.
-
N-Heterocyclic Carbene (NHC) Ligands: Emerging as a powerful class of ligands, NHCs are known for forming exceptionally strong bonds with metal centers, leading to highly stable and active catalysts. Their modular design allows for extensive steric and electronic tuning.
-
Salen Ligands: These tetradentate Schiff base ligands are renowned for their ability to form stable complexes with a wide range of metals and are particularly prominent in asymmetric catalysis, such as enantioselective epoxidations.[3][4]
This application note will provide detailed, step-by-step protocols for the synthesis of representative ligands from each of these classes, emphasizing the rationale behind each experimental step to ensure robust and reproducible results.
Foundational Principles of Ligand Design and Synthesis
The successful preparation of a ligand is not merely about following a recipe; it is about understanding the underlying chemical principles that govern the synthesis and the desired properties of the final product.
Steric and Electronic Tuning: The Pillars of Ligand Design
The efficacy of a ligand in a catalytic system is primarily determined by two key factors: its steric bulk and its electronic properties.
-
Steric Effects: The size and three-dimensional arrangement of the substituents on a ligand create a specific steric environment around the metal center. This can influence the coordination number of the metal, the rate of substrate association and product dissociation, and can be a critical factor in achieving high levels of selectivity, particularly in asymmetric catalysis.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly impacts the electron density at the metal center. Electron-rich ligands tend to increase the reactivity of the metal in oxidative addition steps, while electron-poor ligands can facilitate reductive elimination. The ability to fine-tune these electronic properties is crucial for optimizing catalyst performance for a specific transformation.
Handling Air-Sensitive Compounds: The Schlenk Line
Many ligands, particularly phosphines, and their precursors are sensitive to air and moisture.[5] Proper handling techniques are therefore paramount to ensure the synthesis of high-quality, unoxidized ligands. The Schlenk line is a standard piece of equipment in synthetic chemistry that allows for the manipulation of compounds under an inert atmosphere (typically nitrogen or argon).[6][7]
The fundamental principle of Schlenk line technique is the use of a dual-manifold system connected to a vacuum pump and a source of inert gas.[7] This allows for the removal of air from the reaction flask via evacuation and subsequent backfilling with an inert gas. This "evacuate-refill" cycle is repeated multiple times to ensure a truly inert atmosphere. All glassware is dried in an oven and assembled hot to remove adsorbed water before being placed on the Schlenk line. Solvents are typically dried and degassed prior to use.
Synthesis and Characterization of Phosphine Ligands
Phosphine ligands are among the most widely used ligands in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions.[1] Their versatility stems from the ease with which their steric and electronic properties can be modified by varying the substituents on the phosphorus atom.
Featured Ligand: A Buchwald-type Dialkylbiarylphosphine Ligand
Buchwald-type ligands are a class of electron-rich, sterically hindered phosphines that have proven to be exceptionally effective in a wide range of cross-coupling reactions.[1] Their development has significantly expanded the scope of these transformations to include challenging substrates like aryl chlorides.
Protocol 1: Synthesis of a Buchwald-type Ligand Precursor and the Final Phosphine Ligand
This protocol describes a two-step synthesis of a representative Buchwald-type ligand. The first step involves the synthesis of a biaryl precursor, followed by phosphinylation.
Part A: Synthesis of the Biaryl Precursor
-
Rationale: This step establishes the biaryl backbone of the ligand, which is crucial for creating the desired steric bulk. The choice of starting materials allows for modularity in the synthesis, enabling the preparation of a library of ligands with varying steric and electronic properties.
Materials:
-
2-Bromobiphenyl
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Iodine crystal (as initiator)
-
2-Isopropoxy-bromobenzene
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand for the coupling reaction (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Toluene
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (using a Schlenk line), place magnesium turnings in a dry flask. Add a small crystal of iodine. Slowly add a solution of 2-bromobiphenyl in dry diethyl ether. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining 2-bromobiphenyl solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Suzuki-Miyaura Coupling: In a separate flask, combine 2-isopropoxy-bromobenzene, the palladium catalyst, the phosphine ligand, and the base in toluene. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Cross-Coupling: Slowly add the freshly prepared Grignard reagent to the degassed mixture from step 2 at room temperature. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the biaryl precursor.
Part B: Phosphinylation
-
Rationale: This step introduces the phosphorus moiety to the biaryl backbone. The use of n-butyllithium generates a highly reactive organolithium species, which readily reacts with the chlorophosphine to form the desired C-P bond. The choice of chlorophosphine (e.g., dicyclohexylchlorophosphine) determines the nature of the substituents on the phosphorus atom.
Materials:
-
Biaryl precursor from Part A
-
Dry THF or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Dicyclohexylchlorophosphine (Cy2PCl)
-
Dry, degassed methanol
Procedure:
-
Lithiation: Under an inert atmosphere, dissolve the biaryl precursor in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Phosphinylation: Slowly add a solution of dicyclohexylchlorophosphine in dry THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Purification: Cool the reaction mixture to 0 °C and slowly quench with dry, degassed methanol. Remove the solvent under reduced pressure. The resulting crude phosphine ligand can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) under an inert atmosphere.
Characterization of Phosphine Ligands
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the ligand, showing the expected signals for the aromatic and alkyl groups.
-
³¹P NMR: This is a crucial technique for characterizing phosphine ligands.[8][9] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For trialkylphosphines, the signal typically appears in the range of +20 to -60 ppm. For triarylphosphines, the range is broader, from approximately +10 to -20 ppm. Oxidation of the phosphine to the corresponding phosphine oxide results in a significant downfield shift of the ³¹P signal, typically to a range of +20 to +60 ppm, providing a clear indication of sample purity.[10]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to determine the molecular weight of the ligand. The observation of the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) confirms the identity of the synthesized compound.
Synthesis and Characterization of N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have gained immense popularity in recent years due to their strong σ-donating properties and their ability to form robust metal complexes. They are often more thermally stable than their phosphine counterparts.
Featured Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
IPr is a widely used bulky NHC ligand that has found applications in a variety of catalytic reactions, including olefin metathesis and cross-coupling.
Protocol 2: Synthesis of the IPr Imidazolium Salt Precursor
-
Rationale: NHC ligands are typically generated in situ from their corresponding imidazolium salt precursors. This protocol describes the synthesis of the IPr imidazolium chloride (IPr·HCl), which can be readily deprotonated to form the free carbene.
Materials:
-
2,6-Diisopropylaniline
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Formic acid
-
Ammonium chloride
-
Toluene or xylene
Procedure:
-
Diimine Formation: In a round-bottom flask, combine 2,6-diisopropylaniline and glyoxal. Add a catalytic amount of formic acid. Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the removal of water using a Dean-Stark trap.
-
Cyclization: Once the diimine formation is complete, cool the reaction mixture. Add paraformaldehyde and ammonium chloride. Heat the mixture to a higher temperature (typically 120-140 °C) and stir for 12-24 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The imidazolium salt often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a suitable solvent to induce crystallization.
Characterization of NHC Ligands and their Precursors
NMR Spectroscopy:
-
¹H NMR: For the imidazolium salt precursor (e.g., IPr·HCl), the most characteristic signal is the acidic proton on the C2 carbon of the imidazolium ring, which typically appears as a sharp singlet at a downfield chemical shift (around 10-11 ppm). The disappearance of this signal upon deprotonation is a clear indication of the formation of the free carbene.
-
¹³C NMR: The C2 carbon of the imidazolium ring has a characteristic chemical shift in the range of 140-150 ppm. Upon formation of the free carbene, this signal shifts significantly downfield to around 210-220 ppm.
Mass Spectrometry (MS):
-
For the imidazolium salt, ESI-MS will show a prominent peak for the imidazolium cation. For the free carbene, which is often unstable, characterization is typically done after complexation to a metal. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.[11]
Synthesis and Characterization of Salen Ligands
Salen ligands are tetradentate Schiff base ligands that are readily synthesized by the condensation of a salicylaldehyde derivative with a diamine.[12][13] Chiral salen ligands, in particular, are highly effective in asymmetric catalysis.
Featured Ligand: Jacobsen's Ligand
Jacobsen's catalyst, a manganese-salen complex, is a renowned catalyst for the enantioselective epoxidation of unfunctionalized olefins.[3][4] The synthesis of the chiral salen ligand is a key step in the preparation of this catalyst.
Protocol 3: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)
-
Rationale: This protocol involves the condensation of a chiral diamine with a substituted salicylaldehyde. The use of an enantiomerically pure diamine is essential for the synthesis of the chiral ligand and, consequently, for achieving high enantioselectivity in the catalytic reaction. The bulky tert-butyl groups on the salicylaldehyde moiety enhance the steric hindrance around the metal center, which is crucial for stereocontrol.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt
-
Sodium hydroxide (NaOH)
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Ethanol
-
Dichloromethane
Procedure:
-
Resolution of the Diamine: If starting with a mixture of diamine isomers, the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane needs to be resolved. This is often achieved by fractional crystallization with a chiral resolving agent like L-tartaric acid.[3][14] The free diamine can be obtained by treating the tartrate salt with an aqueous solution of NaOH and extracting with an organic solvent.
-
Schiff Base Condensation: Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol. In a separate flask, dissolve the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane in ethanol.
-
Reaction: Slowly add the diamine solution to the salicylaldehyde solution at room temperature. A bright yellow precipitate of the salen ligand should form immediately. Heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the yellow solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The ligand is often pure enough for the next step, but it can be further purified by recrystallization from a suitable solvent if necessary.
Characterization of Salen Ligands
NMR Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-) in the downfield region of the spectrum (typically around 8-9 ppm). The signals for the aromatic and aliphatic protons should also be consistent with the expected structure.
-
¹³C NMR: The imine carbon signal appears around 160-170 ppm.
Infrared (IR) Spectroscopy:
-
The C=N stretching vibration of the imine group gives a characteristic absorption band in the range of 1610-1640 cm⁻¹. The disappearance of the C=O stretch from the starting salicylaldehyde (around 1650-1700 cm⁻¹) and the N-H stretches from the diamine (around 3300-3500 cm⁻¹) also indicates the formation of the salen ligand.
Elemental Analysis:
-
Combustion analysis provides the elemental composition (C, H, N) of the synthesized ligand, which should match the calculated values for the desired molecular formula.
Application in Catalysis: A General Protocol
Once a ligand has been synthesized and characterized, the next step is to evaluate its performance in a catalytic reaction. Homogeneous metal catalysts are often prepared in situ by simply mixing a metal precursor and the ligand.
Protocol 4: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Rationale: This protocol provides a general framework for setting up a cross-coupling reaction. The choice of metal precursor, base, and solvent is crucial and often needs to be optimized for a specific transformation. The use of an internal standard allows for the quantitative monitoring of the reaction progress.
Materials:
-
Aryl halide
-
Coupling partner (e.g., boronic acid, amine, etc.)
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
Synthesized ligand
-
Base (e.g., K2CO3, Cs2CO3, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Internal standard (for GC or HPLC analysis)
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add the aryl halide, coupling partner, palladium precursor, synthesized ligand, and base to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, HPLC, or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation. Characterize the final product by NMR, MS, and other appropriate analytical techniques.
Safety Considerations
The synthesis of ligands often involves the use of hazardous materials, and it is imperative to adhere to strict safety protocols.
-
Organophosphorus Compounds: Many phosphine ligands and their precursors can be toxic and should be handled with care in a well-ventilated fume hood.[15][16][17] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[18]
-
Pyrophoric Reagents: Reagents such as n-butyllithium are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe techniques.
-
Solvent Hazards: Organic solvents are often flammable and can be toxic. Avoid inhalation and skin contact.
-
Pressure: When working with a Schlenk line, it is important to avoid pressure buildup in the glassware.[19] Always ensure that the system is properly vented through a bubbler.
Conclusion
The ability to synthesize custom-designed ligands is a powerful tool for any researcher working in the field of catalysis. By understanding the fundamental principles of ligand design, mastering the techniques for handling air-sensitive compounds, and following robust synthetic protocols, scientists can unlock new catalytic transformations and accelerate the pace of discovery in drug development and materials science. This guide provides a solid foundation for the preparation and characterization of key classes of ligands, empowering researchers to harness the full potential of homogeneous catalysis.
Visualization of Key Workflows
Ligand Synthesis Workflow
Caption: General workflows for the synthesis of Phosphine, NHC, and Salen ligands.
Catalytic Cycle Application Workflow
Caption: Workflow for the application of a synthesized ligand in a catalytic reaction.
References
-
Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews.[Link]
-
A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education.[Link]
-
Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education.[Link]
-
An Illustrated Guide to Schlenk Line Techniques. Organometallics.[Link]
-
Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.[Link]
- Preparation of triphenylphosphine.
-
Working safely with organophosphates. Ground Rules.[Link]
-
Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry.[Link]
-
Does anyone have a suggestion for salen ligand and metal complex formation. ResearchGate.[Link]
-
Health monitoring, Guide for organophosphate pesticides. Safe Work Australia.[Link]
-
Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. ResearchGate.[Link]
-
Investigating Periodic Trends in M-SALEN Complexes: An Open-Ended Lab Experience. ACS Symposium Series.[Link]
-
Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. Matthew Andres Moreno.[Link]
-
1: The Schlenk Line. Chemistry LibreTexts.[Link]
-
Triphenylphosphine. Common Organic Chemistry.[Link]
-
Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.[Link]
-
Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. Arkat USA.[Link]
-
The manipulation of air-sensitive compounds. Neilson Lab.[Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.[Link]
-
Interpretation of mass spectra. University of Arizona.[Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics.[Link]
-
Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. CRC Press.[Link]
-
Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Chemical Health & Safety.[Link]
-
A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. Molecules.[Link]
-
Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. ResearchGate.[Link]
-
Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX.[Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.[Link]
- Process for the preparation of triphenyl phosphine.
-
Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Sci-Hub.[Link]
-
Ligand-centred oxidative chemistry in sterically hindered salen complexes: an interesting case with nickel. Dalton Transactions.[Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry.[Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia.[Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.[Link]
-
Schlenk line. Wikipedia.[Link]
-
HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube.[Link]
-
Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic.[Link]
-
Synthetic Applications of Triphenylphosphine. ResearchGate.[Link]
-
Jacobsen's catalyst. Wikipedia.[Link]
-
Ligand-Centered Oxidative Chemistry in Sterically Hindered Salen Complexes: An Interesting Case with Nickel. ResearchGate.[Link]
-
Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.[Link]
-
What to know when using insecticides containing organophosphates or carbamates (OPCs). WorkSafe.[Link]
-
synthesis of triphenylphosphine and its industrial preparation methods. BDMAEE.[Link]
-
12.2: Interpreting Mass Spectra. Chemistry LibreTexts.[Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT.[Link]
- Syntheses of N-heterocyclic carbenes and intermediates therefor.
-
Synthesizing phosphines without oxidation. Reddit.[Link]
-
Is a Schlenk line absolutely necessary? Sciencemadness Discussion Board.[Link]
-
Techniques for Handling Air-Sensitive Compounds. Wipf Group.[Link]
-
Immobilization of Jacobsen type catalysts on modified silica. Redalyc.[Link]
-
Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy. YouTube.[Link]
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Schlenk line - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 10. youtube.com [youtube.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. Ligand-centred oxidative chemistry in sterically hindered salen complexes: an interesting case with nickel - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory / Journal of Chemical Education, 2001 [sci-hub.box]
- 15. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]
- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 17. What to know when using insecticides containing organophosphates or carbamates (OPCs) | WorkSafe [construction.worksafe.govt.nz]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Reactions with tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Prepared by the Applications Science Team
Welcome to the technical support center for tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this critical building block. As a versatile electrophile for introducing a Boc-protected pyrazolemethyl moiety, its successful application is paramount in synthetic campaigns. This document provides in-depth, experience-driven answers to common challenges encountered in the lab, focusing on causality and robust solutions to improve reaction yields and purity.
Section 1: Critical Starting Material Considerations
The quality and handling of your starting material are foundational to the success of any reaction. Before troubleshooting downstream processes, it is imperative to validate the integrity of the reagent.
Q1: How should I assess the quality and purity of my this compound before use?
A1: Verifying the quality of your starting material is the most critical first step. Commercially available this compound typically has a purity of around 95%[1]. The remaining impurities can interfere with your reaction.
Recommended Validation Steps:
-
Visual Inspection: The compound should be a white to light yellow powder[1]. Significant discoloration may indicate decomposition.
-
¹H NMR Spectroscopy: This is the best method for confirming structural integrity and identifying major impurities. Check for the characteristic singlets of the Boc group (around 1.6 ppm), the pyrazole protons, and the bromomethyl (-CH₂Br) group. The integration of these peaks should be consistent with the molecular structure.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for assessing purity.[2] It can detect trace impurities not visible by NMR. You should expect to see a major peak corresponding to the mass of the parent molecule (C₉H₁₃BrN₂O₂, MW: 261.12)[1][3]. Look for the characteristic isotopic pattern of a bromine-containing compound.
-
Melting Point: If a reference value is available, determining the melting point can be a quick and effective gauge of purity.
Q2: What are the correct storage and handling procedures for this reagent?
A2: This reagent's stability is critical for its reactivity. Improper storage is a frequent cause of poor reaction outcomes.
-
Storage Temperature: The compound should be stored under refrigerated conditions, between 0-8°C[1], or in a freezer at or below -20°C for long-term stability.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen)[3]. The bromomethyl group can be sensitive to moisture and oxygen over time.
-
Handling: As a bromomethyl compound, it should be treated as a potential lachrymator and handled in a well-ventilated fume hood. Avoid moisture ingress when weighing and handling; work quickly and reseal the container tightly.
Section 2: Troubleshooting Low Reaction Yields
Low yield is the most common issue reported. The following troubleshooting guide is structured to logically diagnose and solve the problem.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting low-yield reactions.
Q3: My reaction shows low conversion of the starting material. What are the likely causes and how can I improve it?
A3: Low conversion indicates that the activation energy for the reaction is not being overcome, or the nucleophile is not sufficiently reactive. This is primarily an issue of reaction conditions.
-
Insufficiently Basic Conditions: The most common application is N-alkylation, which requires deprotonation of the nucleophile (e.g., an amine or another heterocycle N-H). If the base is not strong enough to deprotonate the nucleophile effectively, the concentration of the active nucleophile will be too low.
-
Solution: Switch to a stronger base. For example, if potassium carbonate (K₂CO₃) is ineffective, consider using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), which is more soluble and often more effective.[4]
-
-
Poor Solubility: If the base or nucleophile is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: Change to a more appropriate solvent. Aprotic polar solvents like DMF, DMSO, or Acetonitrile are typically good choices for SN2 alkylations.[4]
-
-
Low Temperature: Many alkylations require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Start at room temperature, then try 50°C, and then 80°C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
Q4: I'm observing multiple spots on my TLC/LC-MS, and the desired product is a minor component. What are the common side reactions?
A4: The formation of multiple byproducts points to issues with selectivity or stability.
-
Boc-Group Deprotection: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acid but can also be cleaved under certain basic or thermal conditions.[5][6][7] If your reaction conditions are too harsh (e.g., high temperatures for prolonged periods) or your workup involves acidic steps, you may lose the Boc group. This leads to the free N-H pyrazole, which can be further alkylated, creating complex mixtures.
-
Over-alkylation: If your nucleophile has more than one reactive site, it can react with multiple molecules of the alkylating agent.
-
Reagent Decomposition: At high temperatures, the bromomethyl pyrazole itself might decompose.
Solutions:
-
To prevent Boc deprotection, use milder bases and the lowest effective temperature. Ensure your aqueous workup is neutral or slightly basic.
-
To control over-alkylation, consider using the alkylating agent as the limiting reagent.
-
If decomposition is suspected, run the reaction at a lower temperature for a longer duration.
Q5: How do I choose the optimal base and solvent for my N-alkylation reaction?
A5: The choice of base and solvent is interdependent and crucial for yield. The goal is to effectively deprotonate the nucleophile without inducing side reactions.
| Base | Recommended Solvent(s) | pKa (Conjugate Acid) | Key Characteristics & Considerations |
| K₂CO₃ | DMF, Acetonitrile | ~10.3 | A mild, inexpensive, and common choice. Often used for moderately acidic N-H bonds. Reaction is heterogeneous, requiring good stirring. |
| Cs₂CO₃ | DMF, Acetonitrile, THF | ~10.3 | More soluble and generally more reactive than K₂CO₃. An excellent choice for difficult alkylations where mildness is still desired.[4] |
| NaH (60% in oil) | THF, DMF (anhydrous) | ~36 | A very strong, non-nucleophilic base. Use for weakly acidic N-H bonds (e.g., amides, some heterocycles). Requires strictly anhydrous conditions.[8] |
| DBU | Acetonitrile, THF, CH₂Cl₂ | ~13.5 | A strong, non-nucleophilic organic base. Useful for creating homogeneous reaction mixtures. Can sometimes be difficult to remove during purification. |
Causality: A stronger base (e.g., NaH) creates a higher concentration of the deprotonated nucleophile, accelerating the rate-limiting SN2 step. However, stronger bases can also promote side reactions. The solvent must be polar enough to facilitate the SN2 transition state but should be aprotic to avoid reacting with the base or electrophile.
Section 3: Product Isolation and Purification
Even with a high-yield reaction, subsequent steps can compromise the final isolated yield.
Q6: What are the best practices for purifying the Boc-protected pyrazole product?
A6: The Boc group makes the product relatively non-polar and amenable to standard purification techniques.
-
Silica Gel Chromatography: This is the most common method. Use a solvent system of increasing polarity, typically starting with a mixture of hexanes and ethyl acetate. The product will be UV-active, making it easy to track on TLC plates.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be a highly effective method to obtain analytically pure material.[9] Consider solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures.[10]
Q7: I'm seeing a loss of the Boc protecting group during my reaction or workup. How can I prevent this?
A7: This is a common and frustrating problem. The Boc group is designed to be removed by acid, so any acidic exposure can cause its loss.
Preventative Measures:
-
Avoid Acidic Workup: Do not use acidic solutions (e.g., 1M HCl) to wash your organic extracts if you want to retain the Boc group. Use water, saturated sodium bicarbonate (NaHCO₃), or brine instead.
-
Buffer the Reaction: If the reaction itself generates acidic byproducts (e.g., HBr), ensure you are using at least a stoichiometric amount of base to neutralize it.
-
Thermal Deprotection: Be aware that prolonged heating at high temperatures (>120-150°C) can cause thermal cleavage of the Boc group.[7]
-
Unexpected Reactivity: Certain reagents can facilitate Boc cleavage. For example, NaBH₄ in ethanol has been reported to deprotect N-Boc pyrazoles and imidazoles, which is an unexpected reactivity.[5][6] Be mindful of all reagents in your reaction flask.
Boc Protecting Group Stability
Caption: Stability profile of the Boc protecting group.
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Heterocycle
This protocol provides a robust starting point for the N-alkylation of a generic N-H containing heterocycle.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-H heterocycle (1.0 equiv.) and anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the solution. Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically every 1-2 hours).
-
Heating (If Necessary): If no significant conversion is observed after 4 hours, gradually heat the mixture to 50-60°C. Continue monitoring.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine. Crucially, avoid any acidic washes.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: In-Process Reaction Monitoring by LC-MS
-
Sample Preparation: Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary or syringe.
-
Quenching & Dilution: Quench the aliquot in a vial containing ~1 mL of acetonitrile or methanol. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Analysis: Inject the diluted sample onto the LC-MS.
-
Data Interpretation: Monitor the chromatogram for the following masses:
-
Mass of your nucleophilic starting material.
-
Mass of this compound.
-
Expected mass of the desired product.
-
Potential mass of the Boc-deprotected product (mass of product - 100.12 g/mol ).
-
This monitoring provides a clear picture of conversion, byproduct formation, and stability, allowing for informed decisions on when to stop the reaction or adjust conditions.
References
-
Edilova, Y.O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Cimarelli, C., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
-
Ghosh, P., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Jardine, D., et al. (2002). Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction. PubMed. Available at: [Link]
-
Matos, I., et al. (2018). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
Sources
- 1. This compound 95% | CAS: 530144-72-0 | AChemBlock [achemblock.com]
- 2. Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 530144-72-0|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS 530144-72-0). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in the purification of this critical building block. The inherent reactivity of the bromomethyl group, combined with the lability of the Boc-protecting group, presents a unique set of purification hurdles that require careful consideration.
Introduction: The Challenge of a Bifunctional Reagent
This compound is a valuable intermediate in medicinal chemistry, prized for its ability to introduce a pyrazole moiety into target molecules. However, its bifunctional nature—a reactive electrophilic bromomethyl group and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group—is the primary source of purification difficulties. Common issues include co-eluting impurities, on-column degradation, and failed crystallizations. This guide is designed to explain the root causes of these problems and provide robust, field-proven solutions.
Troubleshooting & FAQs
Question 1: My final product purity is low (<95%) after silica gel chromatography. What are the likely impurities?
Low purity is often due to impurities that are structurally similar to the product, making separation difficult. The most common culprits originate from the synthetic step (e.g., bromination of tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate) or subsequent degradation.
Root Cause Analysis:
-
Unreacted Starting Material: Incomplete bromination can leave residual tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate (SM). The polarity difference between the alcohol SM and the bromide product is often insufficient for perfect separation.
-
Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis back to the hydroxymethyl starting material during aqueous workups or on non-anhydrous silica gel.
-
Dimerization/Oligomerization: The electrophilic bromomethyl group of one molecule can be attacked by the nucleophilic pyrazole nitrogen of another (especially if partial de-Boc-ing occurs), leading to dimer formation.
-
Boc-Deprotection: Exposure to acidic conditions, including the inherent acidity of standard silica gel, can cleave the Boc group, yielding 4-(bromomethyl)-1H-pyrazole. This unprotected pyrazole is significantly more polar and may streak on the column.
Data Summary: Common Impurities & Identification
| Impurity Name | Structure | Typical Origin | Identification Notes (1H NMR) |
| Starting Material | tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate | Incomplete Reaction | Singlet around 4.5-4.6 ppm (-CH2OH) instead of 4.4-4.5 ppm (-CH2Br) |
| Hydrolysis Product | Same as Starting Material | During Workup/Chromatography | Identical to starting material; presence indicates post-reaction degradation |
| Dimer | N-alkylation product | On-column degradation or during storage | Complex aromatic region, new methylene bridge signals |
| De-Boc Product | 4-(bromomethyl)-1H-pyrazole | Acid-catalyzed degradation | Absence of the large singlet at ~1.6 ppm (t-Bu); potential peak broadening |
Question 2: My compound is degrading during silica gel chromatography. How can I prevent this?
This is a classic problem stemming from the compound's instability on standard, slightly acidic silica gel. Long exposure times exacerbate the issue.
Expert Recommendations:
-
Neutralize the Stationary Phase: Before preparing your column, pre-treat the silica gel. Create a slurry of the silica in your starting eluent (e.g., 5% EtOAc/Hexane) and add 1% triethylamine (Et3N) by volume. This neutralizes acidic sites, significantly reducing the risk of Boc-deprotection.
-
Use a Faster Eluent System: A common and effective method is silica gel chromatography using a gradient of ethyl acetate in hexanes.[1] Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., up to 30% EtOAc/Hexanes) to elute your product.[1] A steeper gradient will minimize residence time on the column.
-
"Flash" Chromatography is Key: Avoid slow, gravity-fed columns. Use flash chromatography with positive pressure to push the solvent through quickly. The goal is to get the compound on and off the column in the shortest time possible (ideally < 30 minutes).
-
Consider Alternative Stationary Phases: If degradation persists, switch to a more inert stationary phase like neutral alumina. Note that the eluent system may need to be re-optimized, often requiring more polar solvents than silica.
Experimental Protocol: Stabilized Flash Chromatography
-
Slurry Preparation: In a fume hood, measure your required amount of silica gel. Add it to a beaker containing your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Neutralization: Add triethylamine to the slurry to a final concentration of 0.5-1.0% (v/v). Stir gently for 5 minutes.
-
Column Packing: Wet-pack your column with the neutralized slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column.
-
Elution: Run the column with your chosen gradient, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and immediately remove the solvent under reduced pressure. It is critical to also co-evaporate with a solvent like toluene to remove residual triethylamine, which can interfere with subsequent reactions.
Workflow for Optimized Purification
Caption: Optimized purification workflow for the title compound.
Question 3: I'm struggling to recrystallize the purified oil. What conditions should I use?
Oiling out or failure to crystallize is common when residual impurities are present or the wrong solvent system is chosen. For N-Boc protected pyrazole derivatives, non-polar alkane solvents are often successful.[2]
Troubleshooting Recrystallization:
-
Ensure High Purity: Recrystallization is not a substitute for chromatography. It is a polishing step. Ensure your material is >95% pure by 1H NMR before attempting.
-
Solvent System Selection:
-
Primary Choice: n-Hexane or n-Heptane. These solvents have low solubility for the product when cold but sufficient solubility when hot.
-
Co-solvent System: If the product is too soluble in hot hexanes, try a co-solvent system like Hexane/DCM or Hexane/Ether. Dissolve the oil in a minimal amount of the more polar solvent (DCM or Ether) at room temperature, then slowly add the anti-solvent (Hexane) until turbidity persists. Gently warm until the solution becomes clear, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a previous pure batch, add a single, tiny crystal to the cooled, supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Slow Cooling: Do not rush the process. Allow the solution to cool to room temperature slowly, then place it in a refrigerator (4 °C), and finally in a freezer (-20 °C) if necessary. Rapid cooling often leads to oils or amorphous solids.
-
Potential Degradation Pathways
Caption: Key degradation pathways for the title compound.
Final Checklist for Successful Purification
-
[✓] Reaction Monitoring: Ensure the reaction has gone to completion via TLC or LC-MS to minimize starting material in the crude product.
-
[✓] Mild Workup: Use a saturated sodium bicarbonate (NaHCO3) wash to neutralize any acid from the reaction before concentration.
-
[✓] Anhydrous Solvents: Use dry solvents for both chromatography and workup to prevent hydrolysis.
-
[✓] Stabilized Silica: Always use silica gel treated with a non-nucleophilic base like triethylamine.
-
[✓] Speed: Perform chromatographic purification as quickly as possible.
-
[✓] Proper Storage: Store the final, pure compound under an inert atmosphere (N2 or Ar) at low temperatures (-20 °C) to prevent degradation over time.
By understanding the inherent chemical sensitivities of this compound and implementing these robust protocols, researchers can consistently overcome purification challenges and obtain high-purity material suitable for downstream applications.
References
-
Beinarovics, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Available from: [Link]
-
CP Lab Safety. tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Derivative Synthesis
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the synthesis of various chemical derivatives. By understanding the underlying mechanisms of these unwanted transformations, you can optimize your reaction conditions to maximize the yield and purity of your target molecules.
Section 1: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, yet it is often plagued by side reactions that can complicate purification and reduce yields. This section addresses the most common challenges encountered during amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My peptide coupling reaction is showing a significant amount of epimerization at the chiral center of my carboxylic acid. What is causing this and how can I prevent it?
A1: Epimerization during peptide synthesis is a common side reaction, particularly when activating the carboxylic acid.[1][2] The loss of stereochemical integrity occurs through two primary mechanisms: direct enolization via proton abstraction by a base, and the formation of a 5(4H)-oxazolone intermediate.[1] The oxazolone is prone to tautomerization, which scrambles the stereocenter.
Causality and Prevention:
-
Mechanism of Epimerization: The formation of the oxazolone intermediate is a major pathway for epimerization. This intermediate is more likely to form with highly activated carboxylic acids and in the presence of strong bases.[1]
-
Suppression Strategies:
-
Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress epimerization by forming an active ester that is less prone to oxazolone formation.[3]
-
Coupling Reagent Choice: Carbodiimide reagents like DCC and EDC can lead to high levels of epimerization. Uronium-based coupling reagents like HBTU and HATU, when used with an additive, generally result in lower levels of epimerization.
-
Use of Cu(II) Salts: Studies have shown that the addition of cupric chloride (CuCl₂) in combination with HOBt can significantly suppress epimerization, even in challenging couplings.[4]
-
Temperature Control: Lower reaction temperatures can help to minimize the rate of epimerization.[5]
-
Q2: I am observing a significant byproduct with a mass corresponding to the addition of the coupling reagent to my amine. What is this side reaction and how can I avoid it?
A2: This side reaction is likely the formation of a guanidinium or uronium byproduct.[6][7][8] It occurs when the amine nucleophile attacks the coupling reagent itself, rather than the activated carboxylic acid. This is particularly common with highly nucleophilic amines and when using uronium/guanidinium-based coupling reagents like HBTU or HATU.[9]
Causality and Prevention:
-
Order of Addition: The order and timing of reagent addition are crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.
-
Reaction Conditions: The choice of base and solvent can influence the rate of this side reaction. A non-nucleophilic base is preferred.
-
Alternative Coupling Reagents: If guanidinylation remains a persistent issue, consider switching to a different class of coupling reagent, such as a phosphonium salt (e.g., PyBOP) or a carbodiimide in the presence of an additive.
Troubleshooting Protocol: Minimizing Epimerization in Peptide Coupling
This protocol outlines a general procedure for minimizing epimerization during the coupling of a chiral N-protected amino acid to an amine.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, 1.1 eq)
-
Additive (e.g., HOBt, 1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the N-protected amino acid and HOBt in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (HATU) to the solution and stir for 5-10 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine component and DIPEA in the anhydrous solvent.
-
Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, proceed with the standard aqueous workup and purification.
Data Presentation: Comparison of Coupling Conditions on Epimerization
| Coupling Reagent | Additive | Base | Temperature (°C) | % Epimerization (Representative) |
| DCC | None | Et₃N | 25 | High (can be >10%) |
| EDC/HOBt | HOBt | DIPEA | 0 to 25 | Low (<1-2%) |
| HATU/HOBt | HOBt | DIPEA | 0 to 25 | Very Low (<0.5%) |
| EDC/HOBt/CuCl₂ | HOBt | DIPEA | 0 to 25 | Extremely Low (<0.1%)[4] |
Visualization: Epimerization and Guanidinylation Pathways
Caption: Competing side reactions in amide bond formation.
Section 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful tool for the synthesis of aryl ketones. However, several side reactions and limitations can affect its efficiency and product distribution.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is resulting in a mixture of ortho and para isomers. How can I control the regioselectivity?
A1: The regioselectivity of Friedel-Crafts acylation is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring.[10] For electron-donating groups, the reaction typically yields a mixture of ortho and para products.
Causality and Control:
-
Electronic Effects: Electron-donating groups activate the ortho and para positions for electrophilic attack.
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can disfavor substitution at the ortho position, leading to a higher proportion of the para isomer.
-
Catalyst and Solvent Effects: The choice of Lewis acid catalyst and solvent can influence the regioselectivity. In some cases, specific catalyst-substrate interactions can favor one isomer over the other.[11]
-
Alternative Strategies: For substrates where achieving the desired regioselectivity is challenging, consider using a directing group or an alternative synthetic route that offers better control.
Q2: My Friedel-Crafts acylation reaction stops before all the starting material is consumed, even with a stoichiometric amount of catalyst. What is causing this catalyst deactivation?
A2: Catalyst deactivation is a common issue in Friedel-Crafts acylation. The primary causes are:
Causality and Prevention:
-
Product Complexation: The ketone product is a Lewis base and can form a strong complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing it from the catalytic cycle.[12] This is why a stoichiometric amount or even a slight excess of the catalyst is often required.
-
Moisture Sensitivity: Lewis acid catalysts are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. It is crucial to use anhydrous conditions and freshly opened or purified reagents.
-
Deactivating Substituents: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated towards electrophilic substitution and may not react under standard Friedel-Crafts conditions.[13][14]
Q3: Why am I not observing polysubstitution in my Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation?
A3: The lack of polysubstitution is a key advantage of Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack.[13][15] In contrast, the alkyl group introduced in Friedel-Crafts alkylation is an electron-donating group, which activates the ring and promotes further alkylation.[15]
Troubleshooting Protocol: Anhydrous Friedel-Crafts Acylation
This protocol provides a general procedure for performing a Friedel-Crafts acylation under strictly anhydrous conditions to minimize catalyst deactivation.
Materials:
-
Aromatic substrate (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.2 eq)
-
Anhydrous, non-polar solvent (e.g., CS₂, CH₂Cl₂)
Procedure:
-
Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
To a flask under an inert atmosphere, add the anhydrous solvent and the aromatic substrate.
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add the anhydrous Lewis acid catalyst.
-
Slowly add the acyl chloride or anhydride to the stirred suspension.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization: Friedel-Crafts Acylation Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Section 3: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. However, it is often accompanied by a competing elimination reaction, which can significantly reduce the yield of the desired ether.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis is producing a significant amount of an alkene byproduct. How can I favor the desired S(_N)2 reaction over the E2 elimination?
A2: The competition between the S(N)2 and E2 pathways is the primary challenge in the Williamson ether synthesis. The alkoxide is a strong base, which can promote the E2 elimination of the alkyl halide.
Causality and Prevention:
-
Alkyl Halide Structure: The structure of the alkyl halide is the most critical factor. The S(_N)2 reaction is favored with primary alkyl halides. Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[16][17] Therefore, when planning the synthesis of an unsymmetrical ether, choose the pathway that utilizes the primary alkyl halide.
-
Temperature: Lower reaction temperatures generally favor the S(_N)2 reaction over the E2 reaction.[18]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion to participate in the S(_N)2 reaction.[17]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems, by facilitating the transfer of the alkoxide to the organic phase.[19][20]
Q2: When using a phenoxide as the nucleophile, I am observing some C-alkylation in addition to the expected O-alkylation. Why is this happening and how can I control it?
A2: The phenoxide ion is an ambident nucleophile, meaning it can react at two different positions: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation) to form an alkylated phenol.[19][17]
Causality and Control:
-
Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also play a role.
-
Temperature: Reaction temperature can affect the product distribution.
Troubleshooting Protocol: Minimizing E2 Elimination in Williamson Ether Synthesis
This protocol provides a method for the synthesis of an ether using a primary alkyl halide to minimize the competing E2 elimination reaction.
Materials:
-
Alcohol (1.0 eq)
-
Strong, non-nucleophilic base (e.g., NaH, 1.1 eq)
-
Primary alkyl halide (1.0-1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol and the anhydrous polar aprotic solvent.
-
Cool the solution to 0 °C.
-
Carefully add the base (e.g., NaH) portion-wise to form the alkoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the primary alkyl halide to the alkoxide solution.
-
Allow the reaction to warm to room temperature or gently heat if necessary (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude ether by distillation or column chromatography.
Data Presentation: Effect of Alkyl Halide Structure on Product Distribution
| Alkyl Halide | Alkoxide | Major Product | Minor Product |
| Primary | Secondary or Tertiary | Ether (S(_N)2) | Alkene (E2) |
| Secondary | Primary | Ether/Alkene | Ether/Alkene |
| Tertiary | Primary | Alkene (E2) | Ether (S(_N)2) |
Visualization: S(_N)2 vs. E2 in Williamson Ether Synthesis
Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.
References
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-947. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 394-398. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 394-398.
-
Topczewski, J. J., & Sanford, M. S. (2018). Integrating Metal-Catalyzed C–H and C–O Functionalization To Achieve Sterically Controlled Regioselectivity in Arene Acylation. Journal of the American Chemical Society, 140(33), 10583-10590. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50666-50674. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-947. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50666-50674. [Link]
-
Patel, S. R., et al. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(6). [Link]
-
L.S.College, Muzaffarpur. (2020). Williamson ether synthesis. [Link]
-
LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Epimerization of Peptide. [Link]
-
Kuroda, N., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International journal of peptide and protein research, 53(5), 506–512. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Y. H. Chooi, et al. (2018). Epimerisation in Peptide Synthesis. Molecules, 23(12), 3123. [Link]
-
Y. H. Chooi, et al. (2018). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
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Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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graduation.escoffier.edu. Williamson Ether Synthesis Mechanism. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Miller, S. J., et al. (2015). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 80(23), 11910–11920. [Link]
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LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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El Kaim, L., Grimaud, L., & Vire, S. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies Ltd.
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Li, D., et al. (2014). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 4(108), 62961-62967. [Link]
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Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50666-50674. [Link]
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Wang, B., et al. (2017). Friedel–Crafts Acylation Reactions of BN-Substituted Arenes. figshare. [Link]
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Stark, A., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2378–2385. [Link]
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Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Substitution
Welcome to the Technical Support Center for the optimization of nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions and achieve your desired synthetic outcomes.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses the most common challenges encountered during nucleophilic substitution reactions in a direct question-and-answer format.
Problem 1: My reaction is giving a very low yield or not proceeding at all.
Possible Causes & Solutions
Low or no product formation is a frequent issue that can often be traced back to one or more key reaction parameters. A systematic evaluation is crucial for pinpointing the root cause.
-
Poor Leaving Group: The success of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart. A good leaving group should be a weak base, meaning it is stable on its own.[1][2]
-
Self-Validation: Is your leaving group the conjugate base of a strong acid? For example, tosylates (TsO⁻), mesylates (MsO⁻), and triflates (TfO⁻) are excellent leaving groups because their corresponding acids are very strong.[3] Halides like I⁻, Br⁻, and Cl⁻ are also good leaving groups. In contrast, groups like hydroxide (OH⁻), alkoxides (RO⁻), and amides (NH₂⁻) are poor leaving groups because they are strong bases.[4]
-
Protocol: If you suspect a poor leaving group is the issue, consider converting it into a better one. For instance, an alcohol (a poor leaving group) can be converted to a tosylate or mesylate, significantly enhancing its reactivity.
-
-
Weak Nucleophile: The nucleophile's strength is another cornerstone of these reactions. A strong nucleophile is essential for an efficient Sₙ2 reaction.[5]
-
Expert Insight: Nucleophilicity is influenced by several factors including charge, basicity, solvent, and steric hindrance.[6][7][8] Generally, anionic species (e.g., RO⁻) are stronger nucleophiles than their neutral counterparts (e.g., ROH).[7][9]
-
Protocol: If you are using a weak nucleophile, you can often increase the reaction rate by increasing the temperature. However, be mindful that higher temperatures can also favor elimination side reactions.[10][11] Alternatively, consider using a stronger nucleophile if your substrate is compatible.
-
-
Inappropriate Solvent: The choice of solvent is paramount as it can dramatically influence the reaction pathway and rate.[12]
-
Sₙ1 vs. Sₙ2 Causality:
-
Sₙ2 reactions are favored by polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile).[5][13] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[5]
-
Sₙ1 reactions are favored by polar protic solvents (e.g., water, alcohols, carboxylic acids).[5] These solvents stabilize the carbocation intermediate through hydrogen bonding.[12]
-
-
Protocol: Ensure your solvent choice aligns with the desired reaction mechanism. If you are aiming for an Sₙ2 reaction and are using a protic solvent, switching to a polar aprotic solvent could significantly improve your yield.
-
-
Steric Hindrance: The structure of your substrate plays a crucial role.
-
Sₙ2 reactions are highly sensitive to steric bulk around the reaction center. The order of reactivity for Sₙ2 is methyl > primary > secondary >> tertiary (tertiary substrates do not undergo Sₙ2 reactions).[13][14]
-
Sₙ1 reactions , on the other hand, favor more substituted substrates that can form stable carbocations (tertiary > secondary).[13][14]
-
Protocol: If your substrate is sterically hindered and you are attempting an Sₙ2 reaction, you may need to switch to a less hindered substrate or consider an Sₙ1 pathway if a stable carbocation can be formed.
-
-
For Nucleophilic Aromatic Substitution (SₙAr):
-
Electronic Activation: SₙAr reactions require the aromatic ring to be "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer complex intermediate.
-
Leaving Group in SₙAr: Interestingly, in SₙAr, fluoride is often an excellent leaving group, contrary to its behavior in Sₙ1/Sₙ2 reactions.[15][16] This is because the rate-determining step is the attack of the nucleophile, not the departure of the leaving group.[15]
-
Problem 2: My reaction is producing significant amounts of side products, complicating purification.
Possible Causes & Solutions
The formation of byproducts is a common hurdle, often arising from competing reaction pathways.
-
Elimination (E1 and E2) Reactions: Elimination reactions are the most common competitors to substitution.
-
Causality: Elimination is favored by:
-
Strongly basic nucleophiles: Many strong nucleophiles are also strong bases. Using a bulky, non-nucleophilic base can favor elimination.
-
Sterically hindered substrates: Bulky substrates that are poor for Sₙ2 can readily undergo E2 elimination.
-
High temperatures: Elimination reactions generally have a higher activation energy than substitution reactions, so increasing the temperature will favor elimination.[10][11][17]
-
-
Protocol to Minimize Elimination:
-
Use a less basic, but still potent, nucleophile if possible.
-
Employ lower reaction temperatures.
-
For Sₙ2 reactions, choose a primary or less hindered secondary substrate.
-
-
-
Solvolysis: If your solvent is also a nucleophile (e.g., water, alcohols), it can react with your substrate in a process called solvolysis. This is particularly problematic in Sₙ1 reactions where a carbocation intermediate is formed.
-
Protocol: To avoid solvolysis, use a non-nucleophilic solvent. If you are running an Sₙ2 reaction, ensure your reagents and glassware are dry.
-
-
Rearrangements (in Sₙ1 reactions): Carbocation intermediates in Sₙ1 reactions can undergo rearrangements (e.g., hydride or methyl shifts) to form a more stable carbocation.[18] This will lead to a mixture of products.
-
Protocol: If rearrangements are an issue, consider switching to Sₙ2 conditions if your substrate allows. This involves using a less substituted substrate, a strong nucleophile, and a polar aprotic solvent.
-
-
Racemization (in Sₙ1 reactions): Sₙ1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of enantiomers if the starting material is chiral.[3][19]
-
Expert Insight: While Sₙ2 reactions proceed with a predictable inversion of stereochemistry, Sₙ1 reactions lead to a loss of stereochemical control.[3]
-
Protocol: If stereochemical integrity is crucial, an Sₙ2 reaction is the preferred pathway.
-
Problem 3: My reactants are not soluble in the same solvent.
Possible Causes & Solutions
For a reaction to occur, the reactants must be in the same phase.[20]
-
Phase Transfer Catalysis (PTC): This technique is invaluable when dealing with a water-soluble nucleophile (like an ionic salt) and an organic-soluble substrate.[20][21]
-
Mechanism: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[20][21][22]
-
Protocol: Add a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to your biphasic reaction mixture. This can lead to faster reactions, higher yields, and milder reaction conditions.[21]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best leaving group?
A good leaving group is the conjugate base of a strong acid. The weaker the base, the better the leaving group.[1] This is because a weak base is stable on its own after detaching from the substrate.[4]
Leaving Group Ability Comparison
| Leaving Group Ability | Examples | pKa of Conjugate Acid |
| Excellent | Triflate (CF₃SO₃⁻), Tosylate (TsO⁻), Mesylate (MsO⁻) | < -10 |
| Good | I⁻, Br⁻, Cl⁻, H₂O | -10, -9, -7, -1.7 |
| Fair | F⁻, Acetate (AcO⁻) | 3.2, 4.8 |
| Poor | OH⁻, OR⁻, NH₂⁻ | 15.7, ~16-18, ~38 |
Q2: What is the difference between nucleophilicity and basicity?
While related, they are not the same. Basicity is a measure of a species' ability to donate an electron pair to a proton (H⁺). Nucleophilicity is the ability to donate an electron pair to an electrophilic carbon atom.[6][23] While strong bases are often strong nucleophiles, there are exceptions, particularly with sterically hindered bases.
Q3: Can I run a nucleophilic substitution on a molecule with multiple functional groups?
Yes, but you may need to use protecting groups. If your molecule contains a functional group that is also nucleophilic (e.g., an alcohol or amine) and could react with your substrate, you must temporarily "protect" it.[24][25]
-
Protocol:
-
Protect the sensitive functional group by converting it into a less reactive derivative.[24]
-
Perform your desired nucleophilic substitution reaction.
-
Deprotect the functional group to restore it to its original state.
-
Common protecting groups include t-butyldimethylsilyl (TBDMS) for alcohols and t-butoxycarbonyl (Boc) for amines.[24]
Q4: How does temperature affect the competition between substitution and elimination?
Increasing the reaction temperature generally favors elimination over substitution.[10][11] This is because elimination reactions have a higher activation energy, and providing more thermal energy helps overcome this barrier.[10] For example, in the reaction of 2-chloro-2-methylbutane in 80% ethanol/water at 25°C, the Sₙ1:E1 ratio is 67:33. Increasing the temperature to 50°C changes this ratio to 60:40, favoring more of the elimination product.[11]
Visualizing Reaction Pathways and Workflows
Sₙ1 vs. Sₙ2 Mechanistic Pathways
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides - Benchchem.
- Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide - Benchchem.
- SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube.
- SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons - YouTube.
- How does temperature affect SN1 and SN2 reactions? - Filo.
- Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.
- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry.
- Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry.
- What Makes A Good Nucleophile? - Master Organic Chemistry.
- SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry.
- Troubleshooting low yields in nucleophilic substitution of the 3-bromo position - Benchchem.
- What Makes A Good Leaving Group? - Master Organic Chemistry.
- Protective Groups - Organic Chemistry Portal.
- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College.
- Leaving Groups - Chemistry LibreTexts.
- How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications.
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset.
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
- Nucleophile - Chemistry LibreTexts.
- Phase transfer catalysis (PTC) - OperaChem.
- Protecting Groups.
- Nucleophilic substitution and elimination reactions - Chemistry LibreTexts.
- Leaving group - Wikipedia.
- Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts.
- Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts.
- What are the key factors that influence nucleophilicity? - AAT Bioquest.
- Explanation for the trends in nucleophilicity—Orbital interactions or electrostatic attraction.
- Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates | The Journal of Organic Chemistry - ACS Publications.
- i. nucleophilic substitution.
- Nucleophile/base-labile protecting groups | Science Trove.
- Solvents in SN1 and SN2 Nucleophilic Substitution Reactions - YouTube.
- Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry.
- POC I Nucleophiles.pdf - St.Peter's Institute of Pharmaceutical Sciences.
- Phase Transfer Catalysis | Dalal Institute.
- Nucleophilic Substitution Reaction Lab Report - 1293 Words - Bartleby.com.
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Technical Support Center: Managing the Bromomethyl Group
Welcome to the Technical Support Center for handling bromomethyl-containing compounds. The bromomethyl group is a powerful and versatile functional group, prized for its reactivity in forming new carbon-carbon and carbon-heteroatom bonds. However, this high reactivity is a double-edged sword, often leading to challenges with compound stability, reaction specificity, and purification.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the behavior of the bromomethyl group. Here, you will find field-tested insights and robust troubleshooting strategies to help you navigate the complexities of your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of bromomethyl compounds.
Q1: My bromomethyl compound has turned yellow/brown upon storage. Is it still usable? A1: Discoloration is a strong indicator of degradation. Bromomethyl compounds, especially benzylic bromides, are sensitive to light, air, and moisture. This degradation often involves the release of elemental bromine (Br₂) or hydrogen bromide (HBr), which cause the color change. While a discolored compound might retain some reactivity, its purity is compromised. Using it will likely lead to unpredictable side reactions and significantly lower yields of your desired product. For critical applications, it is always recommended to use a fresh or newly purified sample.
Q2: What are the ideal storage conditions for bromomethyl compounds? A2: To maximize shelf life and maintain purity, bromomethyl compounds should be stored under the following conditions:
-
Temperature: In a freezer at -20°C.
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent moisture and oxygen exposure.
-
Light: Protected from light in a tightly sealed, opaque container (e.g., an amber vial or a clear vial wrapped in aluminum foil).
-
Moisture: Store in a desiccator or dry box to minimize hydrolysis, as many of these compounds are hygroscopic.
Q3: I need to perform a reaction on another part of my molecule without affecting the bromomethyl group. What's the best strategy? A3: Protecting a highly reactive group like a bromomethyl is often impractical. A more effective strategy is to introduce the bromomethyl group late in your synthetic sequence. The most common approach is to carry a more stable precursor, like a hydroxymethyl group (-CH₂OH) or a methyl group (-CH₃) on an aromatic ring, through your synthetic steps and then convert it to the bromomethyl group just before its final use.
Q4: If I use a hydroxymethyl precursor, how do I choose the right protecting group for the alcohol? A4: The choice of protecting group is critical and depends entirely on the reaction conditions you plan to use in subsequent steps. The key principles are:
-
Stability: The protecting group must be robust enough to survive the planned reactions.
-
Orthogonality: If you have other protecting groups, choose one that can be removed under different conditions, allowing for selective deprotection.
-
Ease of Use: The protection and deprotection steps should be high-yielding and straightforward.
Silyl ethers are a common and versatile choice for protecting the hydroxymethyl precursor.
Data Presentation: Relative Stability of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Key Features |
| Trimethylsilyl | TMS | 1 | Very labile; easily removed. |
| Triethylsilyl | TES | 64 | More stable than TMS. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | A workhorse protecting group with good stability. |
| Triisopropylsilyl | TIPS | 700,000 | Very stable; used when robust protection is needed. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable to acid. |
| Data provides a general trend of stability for comparative purposes. |
Troubleshooting Guides: From Low Yields to Unwanted Side Products
This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems.
Problem 1: Low yield in a nucleophilic substitution reaction.
You've set up a substitution reaction (e.g., Williamson ether synthesis, alkylation of an amine) with your bromomethyl compound, but the yield is disappointingly low.
Q: What are the most likely causes of low yield and how can I fix it? A: Low yields in these reactions typically stem from one of four issues: reactant decomposition, competing side reactions, poor nucleophilicity, or steric hindrance.
Technical Support Center: Troubleshooting Reactions Involving Pyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and handling of pyrazole intermediates. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying chemical principles to prevent future setbacks.
Section 1: Core Synthesis Challenges - The Knorr Pyrazole Synthesis and Beyond
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole chemistry.[1] However, its apparent simplicity can be deceptive. This section addresses the most frequent and critical issues encountered during this and related pyrazole syntheses.
FAQ 1: My Knorr pyrazole synthesis is resulting in a low yield. What are the primary causes and how can I improve it?
Low yield in a Knorr synthesis is a multifaceted problem often stemming from suboptimal reaction conditions, reagent stability, or competing side reactions. A systematic approach is crucial for effective troubleshooting.
Potential Causes & Solutions:
-
Hydrazine Quality and Stoichiometry: Hydrazine and its derivatives can degrade over time. Always use a fresh, high-purity source. While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion, especially if the dicarbonyl compound is the more valuable reagent. However, a large excess can complicate purification.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol or acetic acid are common, they are not always optimal.[2] For aryl hydrazines, aprotic dipolar solvents can sometimes provide better results.
-
Temperature: While many Knorr reactions proceed readily at room temperature or with gentle heating, some less reactive substrates may require higher temperatures to achieve a reasonable reaction rate.[2] However, excessive heat can lead to decomposition and the formation of colored impurities.[3]
-
pH Control: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of byproducts. The addition of a mild base, such as one equivalent of sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.
-
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound can lead to a host of side reactions, reducing the yield of the desired pyrazole and complicating purification. Ensure the purity of your starting materials using techniques like NMR or HPLC before commencing the synthesis.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
FAQ 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. Controlling the regioselectivity is paramount for efficient synthesis and purification.
Controlling Factors and Strategic Solutions:
-
Electronic Effects: The inherent electronic properties of the 1,3-dicarbonyl compound play a significant role. An electron-withdrawing group will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.
-
Solvent Choice: The solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in certain cases.[4] This is attributed to their unique hydrogen-bonding properties which can selectively activate one of the carbonyl groups.
-
pH of the Reaction Medium: The pH can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, and the less basic nitrogen acts as the nucleophile. In neutral or basic conditions, the more basic nitrogen is typically the more nucleophilic. This can be exploited to favor the formation of one regioisomer over the other.
Table 1: General Guidelines for Controlling Regioselectivity
| Factor | Condition | Expected Outcome |
| Electronic Effects | Electron-withdrawing group on dicarbonyl | Attack at the adjacent carbonyl is favored. |
| Steric Effects | Bulky substituent on dicarbonyl or hydrazine | Attack at the less sterically hindered carbonyl is favored. |
| Solvent | Fluorinated alcohols (TFE, HFIP) | Can significantly enhance selectivity for one isomer.[4] |
| pH | Acidic (e.g., acetic acid) | Can favor attack by the less basic nitrogen of the hydrazine. |
| pH | Neutral or Basic | Can favor attack by the more basic nitrogen of the hydrazine. |
FAQ 3: My reaction mixture has turned a deep yellow or red color, and I'm observing many impurities. What is causing this and how can I obtain a cleaner product?
The formation of intense coloration, often described as a "sinful yellow/red," is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material itself, potentially through oxidative processes.
Troubleshooting and Purification Strategies:
-
Neutralize Acidity: If you are using a hydrazine salt, the resulting acidity can promote the formation of these colored byproducts. The addition of one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the reaction mixture and often leads to a much cleaner reaction profile.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidation.
-
Purification Techniques:
-
Solvent Washes: Washing the crude product with a non-polar solvent like toluene can sometimes remove a significant amount of the colored impurities.[3]
-
Silica Gel Plug: For more stubborn impurities, filtering the crude product through a short plug of silica gel can be very effective. The less polar colored impurities can often be washed away with a non-polar solvent (e.g., hexanes or toluene), while the more polar pyrazole product can then be eluted with a more polar solvent like ethyl acetate or dichloromethane.[3]
-
Recrystallization: If the pyrazole is a solid, recrystallization is an excellent final purification step to obtain a highly pure, colorless product.
-
Section 2: Advanced Topics and Specific Reactions
Beyond the foundational Knorr synthesis, the manipulation of pyrazole intermediates in subsequent reactions presents its own set of challenges. This section delves into troubleshooting more advanced transformations.
FAQ 4: I am attempting an N-alkylation of my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?
The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity.[5][6] Achieving regioselectivity in N-alkylation is a significant challenge in pyrazole chemistry.
Strategies for Regiocontrolled N-Alkylation:
-
Steric Control: The most straightforward approach is to exploit steric hindrance. A bulky substituent at the C3 or C5 position of the pyrazole ring will direct the incoming alkyl group to the less sterically hindered nitrogen atom.[7]
-
Nature of the Base and Cation: The choice of base and the nature of the counter-ion can influence the site of alkylation.[6] For instance, using a strong base like sodium hydride (NaH) will generate the pyrazolate anion, and the subsequent alkylation can be influenced by the coordination of the cation.
-
Enzyme-Catalyzed Alkylation: For challenging cases, enzymatic methods are emerging as a powerful tool for achieving high regioselectivity in pyrazole N-alkylation.[8] Engineered enzymes can catalyze the transfer of an alkyl group to a specific nitrogen atom with remarkable precision.[8]
-
Protecting Group Strategies: In some instances, a protecting group can be installed on one of the nitrogen atoms, allowing for selective alkylation of the other. Subsequent removal of the protecting group yields the desired N-alkylated pyrazole.
Caption: Strategies to overcome the challenge of regioisomeric mixtures in N-alkylation of pyrazoles.
FAQ 5: My metal-catalyzed cross-coupling reaction with a pyrazole intermediate is not working well. What are the common pitfalls?
Pyrazole rings can be challenging substrates in metal-catalyzed cross-coupling reactions. The nitrogen atoms can act as ligands for the metal catalyst, potentially inhibiting its catalytic activity.[9]
Troubleshooting Metal-Catalyzed Cross-Couplings:
-
Ligand Choice: The choice of ligand for the metal catalyst is critical. Bulky, electron-rich phosphine ligands are often required to promote the desired cross-coupling and prevent catalyst inhibition by the pyrazole nitrogen atoms.
-
Directing Groups: The inherent electronic properties of the pyrazole ring can be exploited. The N2 nitrogen can act as a directing group to facilitate C-H functionalization at the C3 or C5 positions.[10]
-
Pre-functionalization: While direct C-H functionalization is elegant, it can be challenging. A more robust approach is often to pre-functionalize the pyrazole ring with a halide (e.g., bromine or iodine) or a boronic acid/ester, and then perform a standard Suzuki, Heck, or other cross-coupling reaction.[10]
-
Catalyst System Screening: There is no one-size-fits-all solution. It is often necessary to screen a variety of metal catalysts (e.g., palladium, nickel, copper), ligands, bases, and solvents to find the optimal conditions for a specific transformation.[11]
Section 3: Purification and Analysis
The successful synthesis of a pyrazole intermediate is only half the battle. Effective purification and characterization are essential to ensure the quality of the material for downstream applications.
FAQ 6: I am having difficulty purifying my pyrazole intermediate. What are some effective methods?
The purification of pyrazole intermediates can be complicated by the presence of regioisomers, starting materials, and colored byproducts.
Purification Protocols:
-
Column Chromatography: This is the most common and versatile method for purifying pyrazole derivatives. A careful choice of eluent system is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective for separating isomers and removing impurities.
-
Recrystallization: If the desired pyrazole is a solid, recrystallization can be a highly effective method for obtaining very pure material. Experiment with different solvent systems to find one in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basicity of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate and extract the pyrazole into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyrazole can be extracted back into an organic solvent.
-
Formation of Acid Addition Salts: For pyrazoles that are difficult to crystallize, forming an acid addition salt (e.g., with HCl or a sulfonic acid) can induce crystallization and facilitate purification.[12][13] The free pyrazole can then be regenerated by treatment with a base.
Experimental Protocol: Purification of a Crude Pyrazole by Silica Gel Plug Filtration
-
Prepare the Silica Plug: In a fritted glass funnel, add a layer of sand followed by a layer of silica gel (the height of the silica gel will depend on the scale of the reaction, but a few centimeters is often sufficient). Top with another layer of sand.
-
Equilibrate the Plug: Pass a non-polar solvent (e.g., hexanes or toluene) through the plug until the silica is fully wetted.
-
Load the Crude Product: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and carefully load it onto the top of the silica plug.
-
Elute Impurities: Wash the plug with the non-polar solvent to elute the less polar, colored impurities. Collect and discard these fractions.
-
Elute the Product: Switch to a more polar solvent (e.g., ethyl acetate) to elute the desired pyrazole product.
-
Analyze Fractions: Monitor the elution by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[14]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
References
- Kumar, A., et al. (2015). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137–6145.
- BenchChem Technical Support Team. (2025). Troubleshooting Knorr pyrazole synthesis impurities. Benchchem.
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- National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
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- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Singh, J. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Unknown Author. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
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- BenchChem Technical Support Team. (2025).
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- National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- Semantic Scholar. (n.d.).
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- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
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- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
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- Google Patents. (n.d.).
- PubMed. (2000).
- Unknown Author. (n.d.).
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- National Institutes of Health. (n.d.).
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- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
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Technical Support Center: Preventing Unwanted Dimer and Polymer Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted dimers, polymers, and aggregates in their experiments. Uncontrolled multimerization can compromise experimental results, reduce therapeutic efficacy, and introduce safety risks.[1][2][3] This resource provides in-depth, cause-and-effect explanations and actionable protocols to ensure the integrity of your work.
Part 1: Foundational Understanding of Unwanted Multimerization
What are Dimers and Polymers in a Scientific Context?
In the context of biological and chemical research, dimers are complexes formed by two identical (homo-dimer) or similar (hetero-dimer) molecules, known as monomers.[4][5] Polymers are larger structures composed of multiple repeating monomer units. While some proteins and nucleic acids naturally form functional dimers or oligomers, this guide focuses on the unwanted and often non-specific formation of these complexes.[4][6] This phenomenon, broadly termed aggregation or polymerization, can involve proteins, nucleic acids, and small molecules.[7][8][9]
Why is Preventing Dimer and Polymer Formation Crucial?
The formation of unintended aggregates is a critical issue with significant consequences across various applications:
-
Loss of Biological Activity: Aggregation can obscure active sites, alter protein conformation, and prevent proper binding, leading to a partial or total loss of efficacy.[2][10]
-
Reduced Therapeutic Efficacy & Immunogenicity: In biopharmaceuticals, protein aggregates can reduce the drug's bioavailability and have the potential to trigger an immune response in patients.[1][2] Regulatory bodies like the FDA and EMA closely monitor aggregation for this reason.[1]
-
Experimental Artifacts: In assays like PCR, the formation of primer-dimers competes with the amplification of the target sequence, reducing yield and specificity, and potentially leading to false-positive or misinterpreted results.[11][12][]
-
Compromised Product Quality and Stability: For both biologics and small-molecule drugs, aggregation can lead to visible particles, altered viscosity, and reduced shelf-life, impacting product quality and safety.[1][2][3]
Common Mechanisms of Formation
Unwanted aggregation is driven by various intermolecular forces and environmental stressors:
-
Hydrophobic Interactions: Proteins may unfold under stress (e.g., temperature changes, agitation), exposing "sticky" hydrophobic regions that then interact with each other to form aggregates.[1]
-
Electrostatic Interactions: Changes in pH or ionic strength can alter the surface charge of molecules, leading to attractive or repulsive forces that can either drive or prevent aggregation.[14][15]
-
Disulfide Bonds: For proteins with cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, covalently linking monomers.[14][16]
-
Nucleic Acid Complementarity: In PCR, primers can anneal to each other due to complementary sequences, especially at their 3' ends, leading to the formation of primer-dimers.[11][12][17]
Part 2: Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments.
Section A: Protein Dimerization and Aggregation
FAQ 1: My purified protein is showing a larger band than expected on a non-reducing SDS-PAGE, but the correct size on a reducing gel. What's happening?
Answer: This is a classic sign of covalent dimerization through intermolecular disulfide bonds. Under non-reducing conditions, these bonds remain intact, so the dimer migrates as a larger complex. The addition of a reducing agent (like DTT or β-mercaptoethanol) breaks these bonds, returning the protein to its monomeric state.
-
Causality: Cysteine residues on the surface of your protein are likely becoming oxidized and forming disulfide bridges between two protein molecules.
-
Solution: Add a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine) to your purification and storage buffers to maintain a reducing environment and prevent oxidation.[14]
FAQ 2: I'm observing high molecular weight species in my protein sample by Size-Exclusion Chromatography (SEC). How can I prevent this aggregation?
Answer: The presence of high molecular weight (HMW) species indicates the formation of non-covalent aggregates, which can range from small oligomers to large, soluble complexes.[2] This is often driven by stresses during manufacturing, purification, or storage that cause protein unfolding and exposure of hydrophobic patches.[1]
A systematic approach to optimizing your formulation is the most effective strategy. Key factors to investigate include:
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. If possible, work with lower concentrations or add stabilizing excipients for high-concentration formulations.[14]
-
pH and Buffer System: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is sufficiently different from the protein's pI to maintain a net charge and promote repulsion between molecules.[14][15]
-
Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can modulate electrostatic interactions. The optimal concentration is protein-dependent and must be determined empirically.[14]
-
Excipients/Additives: Various additives can stabilize proteins.[15][18] See the table below for common examples.
Table 1: Common Excipients for Preventing Protein Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Polyols/Sugars | Sucrose, Trehalose, Glycerol, Mannitol | Stabilize the protein's native structure through preferential exclusion, making it energetically unfavorable to unfold.[15] | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Histidine, Proline | Can suppress aggregation by binding to hydrophobic patches, increasing ionic strength, or acting as buffers.[15][19] | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronic F-68 | Prevent surface-induced aggregation by competitively binding to interfaces (like air-water) or shielding hydrophobic regions on the protein.[15][19] | 0.01 - 0.1% (w/v) |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | Prevent covalent aggregation by keeping cysteine residues in a reduced state.[14] | 1-10 mM |
FAQ 3: My therapeutic antibody is losing efficacy during storage. Could aggregation be the cause?
Answer: Yes, aggregation is a primary cause of reduced efficacy and is a critical quality attribute that must be controlled in biotherapeutics.[1][2] Aggregates can range from soluble dimers to visible particles. The formation can be triggered by thermal stress (improper storage temperature), mechanical stress (agitation during shipping), or interactions with the storage container.[1][20]
-
Diagnostic Approach: Use a combination of analytical techniques to characterize the nature and extent of aggregation.
-
Mitigation Strategy: A thorough formulation and stability study is required. This involves screening different buffers, pH levels, and excipients (as detailed in FAQ 2) to find the optimal conditions that ensure long-term stability.[2][20] The choice of primary packaging is also crucial to prevent interactions that could lead to aggregation.[20]
Troubleshooting Protein Aggregation Workflow
Caption: A flowchart for troubleshooting protein aggregation.
Section B: Nucleic Acid Dimerization (Primer-Dimers in PCR)
FAQ 4: My PCR gel shows a faint or no target band, but a bright, low-molecular-weight band (<100 bp) is present, even in my no-template control. What is this?
Answer: This is the characteristic signature of a primer-dimer.[] Primer-dimers are unintended amplification products that form when primers anneal to each other instead of the intended DNA template.[11][] This process consumes primers, dNTPs, and polymerase, thereby reducing the efficiency and yield of your target amplicon.[11]
FAQ 5: How can I design primers to minimize the risk of primer-dimer formation?
Answer: Proper primer design is the most critical step in preventing primer-dimers.[11][17]
-
Avoid 3' End Complementarity: The most common cause of primer-dimers is complementarity between the 3' ends of the forward and reverse primers. Even two or three complementary bases at the 3' end can lead to significant dimer formation, as this provides a substrate for the DNA polymerase to extend.[12][17][21]
-
Check for Self-Complementarity: Primers can also anneal to themselves (hairpins) or to another molecule of the same primer (self-dimer).
-
Use Primer Design Software: Utilize tools like Primer-BLAST (NCBI) or OligoAnalyzer™ (IDT). These programs can predict potential primer-dimer formation and self-complementarity, helping you select optimal primer sequences before ordering.[11][]
FAQ 6: My primers are already designed. What adjustments can I make to my PCR protocol to eliminate primer-dimers?
Answer: If you are working with an existing primer set, you can optimize your reaction conditions:
-
Increase Annealing Temperature (Ta): Low annealing temperatures reduce the stringency of primer binding, making it easier for primers to anneal to each other.[12][] Try running a gradient PCR to empirically determine the highest possible Ta that still allows for efficient amplification of your target.[11][]
-
Reduce Primer Concentration: High primer concentrations increase the probability of primers encountering each other.[1][12] Titrate your primer concentration down to the lowest level that still produces a robust yield of your target product.[17][21]
-
Use a Hot-Start DNA Polymerase: This is one of the most effective methods.[11][22] Hot-start polymerases are inactive at room temperature and are only activated after an initial high-temperature denaturation step.[23][24] This prevents the polymerase from extending misprimed primers and primer-dimers that can form during reaction setup at lower temperatures.[22][23][24]
Mechanism of Primer-Dimer Formation in PCR
Caption: The mechanism of primer-dimer formation in PCR.
Section C: Small Molecule Dimerization and Aggregation
FAQ 7: My small molecule compound is showing poor solubility and seems to be precipitating. Could it be forming aggregates?
Answer: Yes, small molecules, particularly hydrophobic and highly conjugated compounds, can self-associate in solution to form colloidal aggregates.[9][25] This is a significant issue in drug discovery, as these aggregates can act as non-specific inhibitors in high-throughput screening (HTS) assays, leading to false positives.[26][27][28]
FAQ 8: What analytical techniques can I use to detect small molecule aggregation?
Answer: Detecting small molecule aggregation is key to avoiding misleading results. Several biophysical methods can be employed:
-
Dynamic Light Scattering (DLS): DLS is a primary tool for detecting the formation of colloidal particles and determining their size distribution.[27]
-
Surface Plasmon Resonance (SPR) and Resonant Waveguide Grating (RWG): These label-free techniques can detect the non-specific binding of aggregates to a sensor surface.[26][28]
-
Detergent-Dependence in Assays: A common method to diagnose aggregation-based inhibition is to re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, it strongly suggests the mechanism was due to aggregation.[9][25]
FAQ 9: How can I improve the solubility and prevent the aggregation of my lead compound?
Answer: Preventing small molecule aggregation often involves formulation strategies or medicinal chemistry modifications.
-
Formulation Approach:
-
Solvent Selection: Explore different solvent systems or co-solvents to improve solubility.
-
Use of Excipients: Similar to proteins, surfactants and other stabilizing excipients can be used to prevent aggregation and maintain the compound in its monomeric, active state.
-
-
Medicinal Chemistry Approach:
-
If aggregation is a persistent issue, the chemical structure of the compound may need to be modified to improve its physicochemical properties (e.g., increase polarity, reduce hydrophobicity) while maintaining its target activity.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general workflow for using DLS to screen for protein or small molecule aggregates.
-
Sample Preparation:
-
Prepare the sample in a buffer that has been filtered through a 0.22 µm filter to remove dust and other contaminants.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet out large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the sample viscosity, refractive index, and temperature.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 2-5 minutes).
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to assess data quality. A smooth decay is indicative of good data.
-
Examine the size distribution plot. A single, narrow peak (low polydispersity index, PdI) indicates a monodisperse sample (e.g., monomeric protein). The presence of additional peaks at larger sizes indicates the presence of oligomers or aggregates. A high PdI suggests a heterogeneous sample.
-
Protocol 2: Gradient PCR for Annealing Temperature Optimization
This protocol is used to empirically determine the optimal annealing temperature (Ta) to maximize target yield while minimizing primer-dimer formation.
-
Reaction Setup:
-
Prepare a master mix containing water, PCR buffer, dNTPs, primers, and DNA polymerase. Aliquot the master mix into PCR tubes.
-
Add the DNA template to each tube (include a no-template control).
-
-
Thermocycler Programming:
-
Use a thermocycler with a gradient function.
-
Set the denaturation step (e.g., 95°C for 30 seconds) and extension step (e.g., 72°C for a time appropriate to your amplicon length).
-
For the annealing step, program a temperature gradient. A typical range would be from the calculated melting temperature (Tm) of your primers minus 5°C to the Tm plus 5°C. For example, if your primer Tm is 60°C, you might set a gradient from 55°C to 65°C across 8-12 wells.
-
-
Running the PCR:
-
Place the PCR tubes in the thermocycler block, ensuring they correspond to the programmed temperature gradient.
-
Run the PCR program for 30-35 cycles.
-
-
Analysis:
-
Analyze the PCR products from each temperature point on an agarose gel.
-
Identify the highest temperature that produces a strong, specific band for your target amplicon with minimal or no primer-dimer formation. This is your optimal annealing temperature.
-
References
-
Genemod. (2024, January 23). PCR Optimization: Strategies To Minimize Primer Dimer. [Link]
-
Genetic Education. (2023, July 5). PCR Troubleshooting 103: How to Address Primer-Dimers. [Link]
-
Leukocare. Prevent Protein Aggregation in Formulations: A Guide. [Link]
-
QIAGEN. How does HotStart PCR help minimize nonspecific amplification events?. [Link]
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Learnova. Tackling Protein Aggregation in Biopharmaceuticals: A Deep Dive into Mechanisms, Analytical Methods, and Mitigation Strategies. [Link]
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Grokipedia. Hot start PCR. [Link]
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Techno Pharma Sphere. (Date not available). Protein Aggregation: A Silent Risk in Biotherapeutic Manufacturing. [Link]
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ACS Publications - American Chemical Society. Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. [Link]
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QIAGEN. How can I avoid primer-dimer formation during PCR amplification?. [Link]
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G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
PubMed. (2017, September 20). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. [Link]
- Unknown Source.
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Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]
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PMC - NIH. (2008, September 16). Hot Start PCR with heat-activatable primers: a novel approach for improved PCR performance. [Link]
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Roche. Optimization of Reactions to Reduce Formation of Primer Dimers. [Link]
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CD BioSciences. Identification of Small-Molecule Aggregation. [Link]
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Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization. [Link]
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BiologicsCorp. Protein Expression Protocol & Troubleshooting in E. coli. [Link]
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Wyatt Technology. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. [Link]
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Nucleic Acids Research | Oxford Academic. elimination of primer-dimer accumulation in PCR. [Link]
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PMC - NIH. Protein aggregation processes: In search of the mechanism. [Link]
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Wikipedia. Protein–protein interaction. [Link]
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OAE Publishing Inc. (2023, August 29). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. [Link]
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ResearchGate. Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. [Link]
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PubMed. (2018, September 18). Structural Changes and Aggregation Mechanisms of Two Different Dimers of an IgG2 Monoclonal Antibody. [Link]
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Biolin Scientific. Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. [Link]
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ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. [Link]
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Elsevier Science. Detection and prevention of protein aggregation before, during, and after purification. [Link]
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Tel Aviv University. Mechanism and evolution of protein dimerization. [Link]
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Pfanstiehl, Inc. Solutions for Protein Aggregation in Biologics Formulations. [Link]
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PMC - NIH. Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. [Link]
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ResearchGate. Small-molecule aggregates inhibit amyloid polymerization. [Link]
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PMC - NIH. Small-molecule aggregates inhibit amyloid polymerization. [Link]
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PubMed - NIH. Small-molecule aggregates inhibit amyloid polymerization. [Link]
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ACS Publications. (2021, December 23). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. [Link]
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SciSpace. (2010, August 24). Use of excipients to control aggregation in peptide and protein formulations. [Link]
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MDPI. Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. [Link]
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ACS Publications. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. [Link]
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Fidabio. (2023, August 16). Aggregation in drug development: a challenge that can be avoided. [Link]
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PMC - PubMed Central. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. [Link]
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Technical Support Center: Scaling Up the Synthesis of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS 530144-72-0). This document is intended for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to larger, pilot, or manufacturing scales. We will address common challenges, provide a robust and scalable protocol, and offer detailed troubleshooting advice based on established chemical principles and field experience.
Synthesis Overview and Rationale
The target molecule is a valuable building block in medicinal chemistry, often used to introduce a pyrazole-methyl linker into more complex structures. The most reliable and scalable synthetic route is the conversion of the corresponding alcohol, tert-Butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate, to the bromide.
While several methods exist for converting alcohols to alkyl bromides, the Appel reaction (using triphenylphosphine and carbon tetrabromide) and reactions with reagents like phosphorus tribromide (PBr₃) are most common.[1]
-
Why the Appel Reaction is Often Preferred for Scale-Up: The Appel reaction is conducted under mild, neutral conditions, which is crucial for substrates with sensitive functional groups like the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[2][3] It generally produces high yields with a clean reaction profile. The primary drawback is the stoichiometric formation of triphenylphosphine oxide (TPPO), which must be removed.
-
Considerations for Phosphorus Tribromide (PBr₃): PBr₃ is a potent, cost-effective reagent but reacts vigorously with alcohols and water, releasing HBr gas.[4][5] The acidic byproduct can potentially cleave the Boc group, leading to impurities. While effective, it requires more stringent control of reaction conditions, especially temperature and moisture.[5][6]
This guide will focus on an optimized protocol using the Appel reaction, as it offers a better balance of reactivity, selectivity, and safety for scaling up this specific transformation.
Reaction Scheme:
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the analytical methods used to monitor the progress of chemical reactions. It is structured to offer practical, field-proven insights and solutions to common challenges encountered during experimentation.
Introduction: The Critical Role of Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is fundamental to process development, optimization, and ensuring the safety and quality of the final product.[1] Real-time or frequent monitoring of reaction progress provides invaluable data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates.[2][3] This information allows for precise control over reaction conditions, leading to improved yields, higher purity, and a deeper understanding of the underlying chemistry.[3][4]
This support center provides a comprehensive resource for troubleshooting common issues encountered with various analytical techniques and offers answers to frequently asked questions to enhance your experimental success.
Workflow for Selecting an Analytical Monitoring Method
The choice of an analytical technique is dictated by the specific requirements of the reaction being studied. Key considerations include the nature of the reactants and products, the reaction speed, and the information required.
Caption: A logical workflow for selecting a suitable analytical method for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring a wide range of organic reactions, particularly in the pharmaceutical industry. It excels at separating complex mixtures and providing quantitative data on various components.
HPLC Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing or Fronting | - Column Overload- Active sites on the column- Incompatible sample solvent | - Reduce sample concentration: Overloading the column leads to non-ideal band shapes.[5]- Use a guard column or a different column: Active sites can cause unwanted interactions with analytes. A guard column protects the analytical column from strongly retained compounds.[6]- Dissolve the sample in the mobile phase: A sample solvent stronger than the mobile phase can cause peak distortion.[6] |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column degradation | - Prepare fresh mobile phase and degas thoroughly: Ensure accurate and consistent mobile phase composition.[7]- Use a column oven: Maintaining a constant temperature is crucial for reproducible chromatography.[7]- Replace the column: Over time, the stationary phase can degrade, leading to changes in retention. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and flush the system: Impurities in the mobile phase can accumulate and elute as ghost peaks.- Implement a robust needle wash protocol: Ensure the injector is thoroughly cleaned between injections to prevent carryover.[8] |
| High Backpressure | - Blockage in the system (e.g., frit, tubing, column)- Particulate matter from the sample | - Systematically isolate and check components: Disconnect components one by one to identify the source of the blockage.[9]- Filter all samples and mobile phases: Use a 0.22 or 0.45 µm filter to remove particulates that can clog the system.[7] |
HPLC FAQs
Q1: How can I quickly check if my HPLC system is performing correctly before starting a reaction monitoring experiment?
A1: A simple way is to perform a system suitability test. This involves injecting a standard mixture of compounds with known properties to check for key performance indicators like resolution, peak shape, and retention time precision.[10] This ensures your system is ready to generate reliable data.
Q2: What is the best way to prepare my reaction samples for HPLC analysis?
A2: Ideally, you should quench the reaction at the desired time point, dilute the sample with the mobile phase to a concentration within the linear range of your method, and filter it through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection.[9]
Q3: My reaction involves very polar compounds that are not well-retained on a standard C18 column. What are my options?
A3: For highly polar analytes, you can explore several options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic and highly polar compounds on a reversed-phase column.[6]
-
Aqueous C18 Columns: These are specially designed reversed-phase columns that are stable in highly aqueous mobile phases.
Gas Chromatography (GC)
GC is a powerful technique for monitoring reactions involving volatile and thermally stable compounds. It offers high resolution and sensitivity, making it ideal for analyzing complex mixtures of volatile organic compounds.
GC Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing | - Active sites in the inlet liner or column- Column contamination | - Use a deactivated inlet liner and column: Active sites can cause undesirable interactions with polar analytes.[5]- Bake out the column at a high temperature: This can help remove contaminants. If the problem persists, the column may need to be replaced.[5] |
| Irreproducible Peak Areas | - Inconsistent injection volume- Leaks in the injection port septum | - Use an autosampler for injections: This provides much better precision than manual injections.[11]- Replace the septum regularly: A worn septum can lead to leaks and sample loss.[12] |
| Baseline Drift | - Column bleed- Contaminated carrier gas | - Condition the column properly: This helps to minimize column bleed.[5]- Use high-purity carrier gas with appropriate traps: Moisture and oxygen traps are essential for maintaining a stable baseline.[13] |
| Poor Resolution | - Inappropriate column- Incorrect temperature program or flow rate | - Select a column with a suitable stationary phase: The choice of column is critical for achieving good separation.[5]- Optimize the temperature program and carrier gas flow rate: These parameters have a significant impact on resolution.[5] |
GC FAQs
Q1: How do I choose the right GC column for my reaction?
A1: The choice of column depends on the polarity of your analytes. A good starting point is to use a non-polar column (e.g., DB-1, HP-5) for non-polar compounds and a more polar column (e.g., a wax column) for polar compounds. The principle of "like dissolves like" is a useful guide.
Q2: What is the importance of the inlet temperature in GC?
A2: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation of the analytes.[11] An incorrect inlet temperature can lead to poor peak shape and inaccurate results.
Q3: Can I use GC to monitor reactions in a non-volatile solvent?
A3: It is generally not recommended to inject non-volatile solvents into a GC system as they can contaminate the inlet and the column. If your reaction is in a non-volatile solvent, you may need to perform a liquid-liquid extraction to transfer your analytes into a volatile solvent before GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an incredibly powerful tool for reaction monitoring as it provides detailed structural information about all the species in the reaction mixture in a non-invasive manner.[14] It can be used for both offline and in-situ monitoring.[2][15]
NMR Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Poor Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | - Increase the sample concentration if possible: A higher concentration will give a stronger signal.- Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans. |
| Broad Peaks | - Sample inhomogeneity- Presence of paramagnetic species | - Ensure the sample is well-mixed and free of solids: Inhomogeneity in the magnetic field leads to peak broadening.[14]- Remove paramagnetic impurities if possible: Paramagnetic species can cause significant line broadening. |
| Inaccurate Integration | - Overlapping peaks- Incorrect phasing and baseline correction | - Use a higher field NMR or adjust experimental conditions to improve resolution: Better separation of peaks is crucial for accurate integration.[14]- Carefully phase and baseline correct the spectrum: These are critical steps for obtaining accurate quantitative data. |
| Distorted Lineshapes | - Poor shimming- Unstable magnetic field | - Shim the magnet before each experiment: Proper shimming is essential for a homogeneous magnetic field and sharp peaks.[14]- Use a deuterium lock to stabilize the magnetic field: This is standard practice for most NMR experiments.[14] |
NMR FAQs
Q1: What is the difference between offline and in-situ NMR reaction monitoring?
A1:
-
Offline monitoring involves taking aliquots from the reaction at different time points, quenching them, and then preparing them for NMR analysis.[15] This introduces a time delay and may not be suitable for fast reactions.
-
In-situ (or online) monitoring involves flowing the reaction mixture through the NMR spectrometer, allowing for real-time data acquisition without disturbing the reaction.[15][16] This is ideal for studying reaction kinetics and identifying transient intermediates.[2]
Q2: How can I use NMR to determine the concentration of a reactant or product?
A2: You can use an internal standard of a known concentration. By comparing the integral of a peak from your analyte to the integral of a peak from the internal standard, you can calculate the concentration of your analyte.
Q3: What are some of the challenges of real-time NMR monitoring?
A3: Challenges include maintaining a constant flow rate, ensuring good mixing within the NMR tube, and potential for peak broadening due to flow effects.[15] Specialized flow-NMR setups are often required to overcome these challenges.[15]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the components in a reaction mixture. It is particularly useful for identifying products and intermediates, especially when coupled with a separation technique like LC or GC.
MS Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| No Signal or Low Signal Intensity | - Sample concentration is too low- Inefficient ionization- Clogged ion source | - Increase the sample concentration: MS is very sensitive, but there is still a lower limit of detection.[17]- Optimize ionization source parameters: The choice of ionization technique (e.g., ESI, APCI) and its parameters are crucial for good signal.[17]- Clean the ion source: The ion source can become contaminated over time, leading to a loss of sensitivity.[18] |
| Inaccurate Mass Measurement | - Incorrect mass calibration- Instrument drift | - Calibrate the mass spectrometer regularly: Use a known calibration standard to ensure accurate mass measurements.[17]- Allow the instrument to stabilize: Temperature fluctuations can cause the mass accuracy to drift. |
| High Background Noise | - Contaminated solvent or reagents- Leaks in the system | - Use high-purity solvents and reagents: Impurities can contribute to a high chemical background.[8]- Check for and fix any leaks: Air leaks can introduce nitrogen and other background ions into the mass spectrometer.[18] |
| Ion Suppression | - High concentration of matrix components | - Dilute the sample: This can reduce the concentration of interfering matrix components.[17]- Improve sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering substances before MS analysis. |
MS FAQs
Q1: Can I use MS for quantitative analysis of my reaction?
A1: Yes, MS can be used for quantitative analysis, especially when coupled with a separation technique like LC or GC. By using an internal standard and creating a calibration curve, you can accurately quantify the components of your reaction mixture.
Q2: What is the advantage of using LC-MS or GC-MS for reaction monitoring?
A2: The combination of a separation technique with mass spectrometry provides two dimensions of information: retention time and mass-to-charge ratio. This allows for the confident identification and quantification of individual components in a complex reaction mixture.
Q3: How can I monitor a reaction in real-time using MS?
A3: Real-time monitoring can be achieved using techniques like ambient ionization mass spectrometry (e.g., DART, DESI) or by interfacing a continuous flow reactor directly with the mass spectrometer's ion source.[19] This allows for the direct analysis of the reaction mixture as it is being formed.[20]
Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) Spectroscopy
FTIR and UV-Vis spectroscopy are valuable techniques for in-situ reaction monitoring, providing real-time information about changes in functional groups (FTIR) or chromophores (UV-Vis).[4][21]
FTIR and UV-Vis Troubleshooting Guide
| Technique | Problem | Potential Causes | Solutions & Explanations |
| FTIR | Noisy Spectrum | - Insufficient number of scans- Misaligned optics | - Increase the number of scans: This will improve the signal-to-noise ratio.[22]- Ensure the instrument is properly aligned: Misalignment can significantly reduce signal quality.[22] |
| Baseline Drift | - Changes in background conditions (e.g., CO2, water vapor)- Temperature fluctuations | - Purge the sample compartment with dry nitrogen or air: This minimizes interference from atmospheric gases.[22]- Allow the instrument and sample to reach thermal equilibrium. | |
| UV-Vis | Non-linear Beer's Law Plot | - High sample concentration- Chemical deviations (e.g., association or dissociation of the analyte) | - Dilute the sample to a lower concentration: Beer's Law is only linear over a certain concentration range.[23]- Ensure the chemical environment (e.g., pH, solvent) is controlled. |
| Stray Light | - Instrument design limitations- Scratched or dirty cuvettes | - Use a high-quality spectrophotometer: Better instruments have lower stray light.- Use clean, unscratched cuvettes: Ensure the optical path is clear.[23] |
FTIR and UV-Vis FAQs
Q1: How can I use FTIR to monitor a reaction?
A1: By monitoring the disappearance of a characteristic vibrational band of a reactant or the appearance of a band from a product, you can track the progress of the reaction over time.[24] In-situ FTIR probes can be inserted directly into the reaction vessel for real-time monitoring.[21]
Q2: What is the main advantage of using UV-Vis for reaction kinetics?
A2: UV-Vis spectroscopy is a simple, rapid, and often non-destructive technique for monitoring reactions that involve a change in the concentration of a chromophore.[4] The absorbance is directly proportional to the concentration, making it straightforward to follow reaction kinetics.[4]
Q3: My reaction solvent absorbs strongly in the UV region. Can I still use UV-Vis?
A3: This can be challenging. You can try to find a wavelength where your analyte absorbs but the solvent does not. Alternatively, you may need to use a different analytical technique or a different solvent if possible. Using a reference cuvette with the pure solvent can help to subtract the solvent's absorbance.[25]
Best Practices for Method Validation
For any analytical method used to monitor reaction progress, proper validation is crucial to ensure the data is accurate, reliable, and reproducible.[10][26]
Key Validation Parameters
| Parameter | Description | Importance in Reaction Monitoring |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components.[27] | Ensures that the signal you are measuring is truly from your analyte and not from starting materials, intermediates, or byproducts. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[28] | Essential for accurate quantification of reactants and products over the course of the reaction. |
| Accuracy | The closeness of the test results to the true value.[27] | Ensures that the concentrations you are measuring are correct. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[27] | Demonstrates the reproducibility of your analytical method. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | Indicates the reliability of the method during routine use under slightly different conditions. |
Method Validation Workflow
Caption: A streamlined workflow for the development and validation of an analytical method for reaction monitoring.
Concluding Remarks
The ability to effectively monitor chemical reactions is paramount in modern chemical research and development. By understanding the principles and potential pitfalls of various analytical techniques, researchers can generate high-quality data that leads to a deeper understanding of their chemistry and the development of more efficient and robust processes. This technical support center is intended to be a living document, and we encourage feedback and questions to ensure it remains a valuable resource for the scientific community.
References
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University of Rochester. How To Run A Reaction: The Quench. Department of Chemistry. Available from: [Link]
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HPLC Troubleshooting Guide. Available from: [Link]
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Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]
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Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]
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Max-Planck-Institut für Kohlenforschung. Real-Time Reaction Monitoring. Available from: [Link]
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Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Available from: [Link]
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Spectroscopy Online. Monitoring Reactions Through UV-Visible Spectroscopy. Available from: [Link]
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Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
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Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Available from: [Link]
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ResearchGate. In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Available from: [Link]
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PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. Available from: [Link]
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GenTech Scientific. A Guide To Troubleshooting Mass Spectrometry. Available from: [Link]
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Spectroscopy Online. Common Problems with FT-IR Instruments and How to Avoid Them. Available from: [Link]
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UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Available from: [Link]
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Drawell. Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Available from: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
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Phenomenex. GC Column Troubleshooting Guide. Available from: [Link]
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Microbioz India. Solving Common Challenges in UV-Vis Spectroscopy Analysis. Available from: [Link]
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ResearchGate. Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Available from: [Link]
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GC Troubleshooting: Common Issues & How to Fix Them. Available from: [Link]
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Chemistry LibreTexts. 1: Chemical Kinetics - The Method of Initial Rates (Experiment). Available from: [Link]
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Save My Exams. Chemical Kinetics Calculations (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
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Spectroscopy Online. Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Available from: [Link]
-
Reddit. Quenching guide. r/Chempros. Available from: [Link]
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Technical Support Center: Strategies to Minimize By-Product Formation
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical strategies to minimize the formation of unwanted by-products in your chemical syntheses. By understanding the underlying principles of reaction kinetics, thermodynamics, and process control, you can significantly improve the purity and yield of your target molecules.
Troubleshooting Guide: Common By-Product Scenarios
This section addresses specific, frequently encountered issues with by-product formation and provides actionable troubleshooting steps.
Issue 1: Presence of a Competing Side Reaction Product
Scenario: You observe a significant amount of a known, structurally related impurity alongside your desired product. This suggests a competing reaction pathway is active under your current conditions.
Root Cause Analysis: Competing side reactions often arise from the inherent reactivity of starting materials, intermediates, or even the product itself. The outcome of these competing pathways is governed by the principles of kinetic versus thermodynamic control.
Troubleshooting Protocol:
-
Temperature Modification: Temperature is a critical parameter influencing reaction rates.[1][2][3][4]
-
To favor the kinetic product (the one formed fastest): Lower the reaction temperature. This reduces the available energy for the system to overcome the higher activation energy barrier of the thermodynamic product.[5]
-
To favor the thermodynamic product (the most stable one): Increase the reaction temperature. This provides sufficient energy to overcome both activation barriers, allowing the reaction to reach equilibrium and favor the more stable product.[1][5]
-
-
Catalyst Selection and Optimization: The choice of catalyst can dramatically influence the selectivity of a reaction.[6][7][8][9][10]
-
Evaluate Catalyst Selectivity: Select a catalyst known to favor the desired reaction pathway.[7][10] The ideal catalyst will have high activity for the desired reaction and low activity for the side reaction.[6]
-
Screen Different Catalysts: Test a range of catalysts with different metals, ligands, or support materials.
-
Optimize Catalyst Loading: The concentration of the catalyst can impact selectivity. Perform a study to determine the optimal catalyst loading that maximizes the desired product-to-by-product ratio.[11]
-
-
Solvent Effects: The solvent can influence reaction rates and selectivity by stabilizing or destabilizing transition states.
-
Experiment with a Range of Solvents: Test solvents with varying polarities and coordinating abilities. For example, in peptide synthesis, using a mix of solvents like DMSO/DMF can help prevent aggregation that leads to by-products.[12]
-
-
Order of Reagent Addition and Stoichiometry:
-
Slow Addition: Adding a highly reactive reagent slowly can maintain its low concentration, disfavoring side reactions that are higher order in that reagent.
-
Stoichiometry Adjustment: Carefully control the stoichiometry of your reactants. An excess of one reactant may promote unwanted side reactions.
-
Workflow for Addressing Competing Side Reactions:
Caption: Troubleshooting workflow for competing side reactions.
Issue 2: Degradation of Starting Material or Product
Scenario: You observe the formation of by-products that are clearly degradation products of your starting material or desired molecule.
Root Cause Analysis: Degradation can be caused by harsh reaction conditions such as high temperatures, extreme pH, or the presence of incompatible reagents.
Troubleshooting Protocol:
-
Temperature and Reaction Time Optimization:
-
Lower the Temperature: Many degradation pathways are accelerated at higher temperatures.[2]
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
-
pH Control:
-
Buffer the Reaction Mixture: If your molecule is sensitive to acidic or basic conditions, use a suitable buffer to maintain a stable pH.
-
-
Protecting Groups: For complex molecules with multiple reactive functional groups, the use of protecting groups is a crucial strategy to prevent unwanted side reactions.[13][14][15]
-
Identify Reactive Functional Groups: Determine which functional groups in your starting material or product might be susceptible to degradation or unwanted reactions under the current conditions.
-
Select Appropriate Protecting Groups: Choose protecting groups that are stable to the reaction conditions but can be removed selectively under mild conditions.[15][16] In peptide synthesis, for example, Fmoc and Boc are common protecting groups for amino groups.[16]
-
Orthogonal Protection Strategy: In multi-step syntheses, employ orthogonal protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups.[13][17]
-
Experimental Protocol: Protecting Group Strategy for a Hypothetical Molecule
Let's consider a molecule with both a primary amine and a carboxylic acid, where we want to perform a reaction at a different site without affecting these groups.
-
Protection of the Amine: React the starting material with Di-tert-butyl dicarbonate ((Boc)2O) in the presence of a mild base like triethylamine in a solvent such as dichloromethane to form the Boc-protected amine.
-
Protection of the Carboxylic Acid: Convert the carboxylic acid to a methyl ester by reacting with methanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid).
-
Perform Desired Reaction: With the amine and carboxylic acid protected, proceed with the intended chemical transformation.
-
Deprotection of the Amine: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
Deprotection of the Carboxylic Acid: Hydrolyze the methyl ester back to the carboxylic acid using a base like lithium hydroxide in a mixture of THF and water.
Issue 3: By-products from Inefficient Mixing or Mass Transfer
Scenario: You observe localized formation of by-products, or your reaction outcome is inconsistent upon scale-up.
Root Cause Analysis: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.[18] Mass transfer limitations, especially in multiphase reactions, can also result in poor selectivity.[18][19][20][21]
Troubleshooting Protocol:
-
Improve Agitation:
-
Increase Stirring Speed: Ensure the reaction mixture is homogenous.
-
Use an Appropriate Stirrer: For viscous mixtures or reactions with solids, a mechanical overhead stirrer may be necessary.
-
-
Optimize Reagent Addition:
-
Subsurface Addition: Introduce highly reactive reagents below the surface of the reaction mixture, near the impeller, to ensure rapid dispersion.[18]
-
-
Consider Reactor Geometry: The shape of the reaction vessel and the presence of baffles can significantly impact mixing efficiency.[19]
-
For Multiphase Systems:
-
Phase Transfer Catalysts: For reactions involving reactants in different phases, a phase transfer catalyst can facilitate the transport of one reactant into the other phase, increasing the reaction rate and selectivity.
-
Data Presentation: Impact of Mixing on By-product Formation
| Stirring Speed (RPM) | By-product A (%) | Desired Product (%) |
| 100 | 25 | 75 |
| 300 | 15 | 85 |
| 500 | 5 | 95 |
FAQs: Minimizing By-Product Formation
Q1: What is the first step I should take when I observe a significant by-product?
A1: The first and most crucial step is to identify the structure of the by-product. This information will provide valuable clues about the undesired reaction pathway and guide your troubleshooting strategy. Techniques like LC-MS, NMR, and IR spectroscopy are essential for this characterization.
Q2: How can I proactively design an experiment to minimize by-products?
A2: A proactive approach involves a thorough literature review of similar reactions to anticipate potential side products. Employing a Design of Experiments (DoE) approach can help you systematically screen and optimize reaction parameters like temperature, concentration, and catalyst choice to identify conditions that maximize the yield of your desired product while minimizing impurities.[11]
Q3: What is the role of Process Analytical Technology (PAT) in minimizing by-products?
A3: PAT involves the use of in-line and on-line analytical tools to monitor reaction progress in real-time.[22][23][24][25][26] By continuously tracking the concentration of reactants, products, and by-products, you can gain a deeper understanding of the reaction kinetics and identify the onset of by-product formation. This allows for real-time control and optimization of the process to maintain high selectivity.[22][24][26]
Q4: When should I consider downstream processing to remove by-products?
A4: While the primary goal is to minimize by-product formation during the reaction, downstream processing is often necessary to achieve the desired product purity.[27][28] Techniques like chromatography, crystallization, and extraction are used to separate the desired product from unreacted starting materials and by-products.[28][29] The choice of purification method depends on the physical and chemical properties of your product and the impurities.
Q5: How do protecting groups help in minimizing by-products?
A5: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a reaction.[13][15] This is particularly important in the synthesis of complex molecules where multiple functional groups are present.[14][15] By selectively protecting certain groups, you can direct the reaction to the desired site and prevent the formation of by-products resulting from side reactions at other locations.[13][15]
Workflow for Selecting a Purification Strategy:
Caption: Decision-making workflow for purification.
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- (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
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Validation & Comparative
Decoding the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into the molecular framework. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate , a versatile building block in medicinal chemistry. We will dissect its spectral features, compare them with structurally related analogs, and provide a robust experimental framework for acquiring high-fidelity NMR data.
The Structural Significance of this compound
The title compound incorporates three key functionalities: a pyrazole core, a reactive bromomethyl group, and a tert-butyl carbamate (Boc) protecting group. The pyrazole motif is a privileged scaffold in drug discovery, present in a multitude of approved therapeutics. The bromomethyl group serves as a key handle for introducing the pyrazole moiety into larger molecules through nucleophilic substitution. The Boc group offers a stable yet readily cleavable protecting group for the pyrazole nitrogen, enhancing solubility and controlling reactivity during synthesis.[1] Accurate characterization of this intermediate by NMR is therefore critical to ensure its purity and confirm its structure before its use in subsequent synthetic steps.
Interpreting the ¹H and ¹³C NMR Spectra
Based on established chemical shift principles and data from related structures, we can predict and interpret the key signals in the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts (δ) in parts per million (ppm) are summarized below. These predictions are based on typical ranges for the constituent functional groups.[2][3][4][5][6][7][8][9][10][11][12][13]
| ¹H NMR | ¹³C NMR | ||||
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |
| Pyrazole H3/H5 | 8.0 - 8.5 | Singlet | 1H | C=O (Boc) | 148 - 150 |
| Pyrazole H5/H3 | 7.6 - 8.0 | Singlet | 1H | Pyrazole C3/C5 | 140 - 145 |
| -CH₂Br | 4.5 - 4.7 | Singlet | 2H | Pyrazole C5/C3 | 130 - 135 |
| -C(CH₃)₃ | 1.5 - 1.7 | Singlet | 9H | Pyrazole C4 | 115 - 120 |
| -C (CH₃)₃ | 83 - 86 | ||||
| -CH₂Br | 25 - 30 | ||||
| -C(C H₃)₃ | 27 - 29 |
Detailed Spectral Analysis
-
¹H NMR Spectrum:
-
Pyrazole Protons (H3 and H5): Two distinct singlets are expected for the two protons on the pyrazole ring. The proton at the C5 position, being adjacent to the nitrogen bearing the electron-withdrawing Boc group, is expected to be deshielded and appear further downfield (δ 8.0 - 8.5 ppm). The proton at the C3 position will appear slightly upfield (δ 7.6 - 8.0 ppm).
-
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is significantly influenced by the electronegative bromine atom and the adjacent pyrazole ring, placing the signal in the δ 4.5 - 4.7 ppm region.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a prominent singlet in the upfield region of the spectrum, typically around δ 1.5 - 1.7 ppm.[2][14] This signal is often used as a convenient internal reference for integration.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (Boc): The carbonyl carbon of the tert-butoxycarbonyl group is expected to have the most downfield chemical shift, appearing in the δ 148 - 150 ppm region.
-
Pyrazole Carbons (C3, C4, C5): Three distinct signals are anticipated for the pyrazole ring carbons. The chemical shifts are influenced by the nitrogen atoms and the substituents. C3 and C5 will be in the δ 130 - 145 ppm range, while C4, bearing the bromomethyl group, will be more shielded and appear around δ 115 - 120 ppm.[3][4][15][16]
-
tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group will appear as a singlet around δ 83 - 86 ppm, while the three equivalent methyl carbons will give a strong signal at approximately δ 27 - 29 ppm.[17][18]
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the δ 25 - 30 ppm range.[19]
-
Comparative Analysis with Structural Analogs
To provide a clearer context for the spectral data of our target compound, a comparison with structurally related molecules is invaluable. Here, we compare the expected NMR data of This compound with that of tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate and tert-Butyl 1H-pyrazole-1-carboxylate .
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | H3/H5: 8.0-8.5 (s), 7.6-8.0 (s)-CH₂Br: 4.5-4.7 (s)-C(CH₃)₃: 1.5-1.7 (s) | C=O: 148-150C3/C5: 140-145, 130-135C4: 115-120-C (CH₃)₃: 83-86-CH₂Br: 25-30-C(C H₃)₃: 27-29 |
| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate [20][21][22][23] | H3/H5: 8.54 (s), 7.94 (s)-C(CH₃)₃: 1.57 (s) | C=O: ~146C3/C5: ~134, ~112C4: ~86-C (CH₃)₃: ~86-C(C H₃)₃: ~28 |
| tert-Butyl 1H-pyrazole-1-carboxylate [20] | H3: 7.80 (d)H5: 8.25 (d)H4: 6.53 (dd)-C(CH₃)₃: 1.58 (s) | C=O: ~148C3: ~133C5: ~142C4: ~110-C (CH₃)₃: ~85-C(C H₃)₃: ~28 |
Key Observational Insights:
-
The presence of the bromomethyl group at the C4 position in our target compound significantly deshields the C4 carbon compared to the unsubstituted analog.
-
Conversely, the direct attachment of a bromine atom to the C4 position in tert-butyl 4-bromo-1H-pyrazole-1-carboxylate dramatically shifts the C4 carbon signal significantly upfield to around 86 ppm, a phenomenon known as the "heavy atom effect".
-
The chemical shifts of the tert-butyl group protons and carbons remain relatively consistent across all three compounds, highlighting its utility as a stable protecting group with a predictable spectral signature.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Include a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Program | Standard 30° pulse | Proton-decoupled |
| Spectral Width | 0 - 12 ppm | 0 - 220 ppm |
| Acquisition Time | 2 - 4 seconds | 1 - 2 seconds |
| Relaxation Delay | 1 - 5 seconds | 2 - 5 seconds |
| Number of Scans | 8 - 16 | 128 - 1024 (or more) |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shift scale to the TMS signal at 0.00 ppm.
Visualizing Molecular Structure and NMR Correlations
To visually represent the molecular structure and the assignment of the key NMR signals, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key ¹H and ¹³C NMR correlations for the title compound.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a clear and definitive method for its structural confirmation. By understanding the characteristic chemical shifts of the pyrazole, bromomethyl, and tert-butyl moieties, and by comparing these with related structures, researchers can confidently verify the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any chemical research and development program.
References
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ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available from: [Link]
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ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]
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Elguero, J., & Perez-Torralba, M. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 28(15), 5764. Available from: [Link]
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Abellán-Flos, M., Alkorta, I., Elguero, J., & Jagerovic, N. (2006). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 30(5), 728-735. Available from: [Link]
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Lespade, L., & Gaufres, R. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 661-665. Available from: [Link]
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ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available from: [Link]
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Bullpitt, M., Kitching, W., Doddrell, D., & Adcock, W. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 41(5), 760-764. Available from: [Link]
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ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Available from: [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
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ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]
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Journal of the Chemical Society of Pakistan. 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available from: [Link]
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NIST. 13C - NMR Absorptions of Major Functional Groups. Available from: [Link]
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Zerbe, O., & Vögeli, B. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(9), 929-933. Available from: [Link]
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Taylor & Francis. NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide. Available from: [Link]
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A Senior Application Scientist's Guide to Bromomethylating Agents: A Comparative Analysis of Reactivity and Performance
In the landscape of modern organic synthesis, the introduction of the bromomethyl group onto various molecular scaffolds remains a pivotal transformation. This functional group serves as a versatile linchpin for further molecular elaboration, particularly in the realms of pharmaceutical and materials science research. The choice of a bromomethylating agent is, however, far from trivial, with considerations ranging from substrate compatibility and desired selectivity to operational safety and reaction efficiency.
This guide provides an in-depth, objective comparison of the reactivity and performance of several widely used bromomethylating agents. We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Bromomethylating Agent's Toolkit: An Overview
The selection of an appropriate bromomethylating agent is contingent upon the specific synthetic context. Key considerations include the nature of the substrate (e.g., activated or deactivated aromatic rings, allylic or benzylic positions), the desired degree of substitution (mono- vs. poly-bromomethylation), and the practical aspects of reagent handling and safety. Here, we compare a selection of commonly employed bromomethylating systems.
Comparative Performance Analysis
To provide a clear and objective comparison, we will consider the bromomethylation of a standard aromatic substrate, toluene, which offers a benzylic methyl group susceptible to radical substitution and an aromatic ring for electrophilic substitution.
| Bromomethylating Agent/System | Typical Substrate | Product | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| HBr/Paraformaldehyde in Acetic Acid | Mesitylene | Mono(bromomethyl)mesitylene | 94[1] | 2 | High selectivity, mild conditions, readily available reagents.[1] | Can be slow with less activated aromatics.[2] |
| HBr/Paraformaldehyde in Acetic Acid | Benzene | Benzyl bromide | 87[3] | Not Specified | Effective for a range of aromatic compounds. | Potential for diarylmethane byproducts.[4] |
| Bromomethyl methyl ether (BMME) | General Aromatics | Bromomethylated Aromatic | High (not specified) | Varies | Highly reactive. | Highly toxic and a suspected carcinogen. [2] Requires anhydrous conditions. |
| N-Bromosuccinimide (NBS) & Initiator | Toluene | Benzyl bromide | >80 (typical)[5] | Varies | Excellent for selective benzylic/allylic bromination, easy to handle solid.[6] | Requires a radical initiator (e.g., AIBN, BPO) or photo-irradiation.[7] |
| HBr/DMSO | Alkenes | 1,2-dibromoalkanes | Good to Excellent[8] | Varies | Inexpensive and environmentally friendly alternative to molecular bromine for olefin bromination.[8] | Primarily for olefins, not direct bromomethylation of arenes. |
| Tetrabromomethane/Triphenylphosphine | Alcohols | Alkyl bromides | High (not specified) | Varies | Key reagent in the Appel reaction for converting alcohols to bromides.[9] | Not a direct bromomethylating agent for C-H bonds. |
Mechanistic Insights and Experimental Causality
The divergent reactivity of these agents stems from their distinct reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.
Electrophilic Aromatic Substitution vs. Radical Halogenation
Bromomethylation of aromatic compounds can proceed through two primary mechanistic routes:
-
Electrophilic Aromatic Substitution (EAS): This pathway is dominant when using agents like HBr/paraformaldehyde or bromomethyl methyl ether. An electrophilic species, typically a bromomethyl cation equivalent, is generated in situ and attacks the electron-rich aromatic ring. The choice of an acid catalyst (e.g., acetic acid, Lewis acids) is critical for generating the electrophile. The reactivity of the aromatic substrate is paramount; electron-rich arenes undergo this reaction more readily.
-
Free Radical Halogenation: This mechanism is characteristic of N-bromosuccinimide (NBS) for the bromination of benzylic and allylic C-H bonds. The reaction is initiated by light or a radical initiator, which generates a bromine radical. This radical abstracts a hydrogen atom from the benzylic or allylic position, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine source (Br₂ or NBS itself) to yield the product and propagate the radical chain. The key to the selectivity of NBS is maintaining a low concentration of Br₂, which disfavors competitive electrophilic addition to double bonds.[10]
Experimental Protocols
To ensure the reproducibility and self-validation of the presented data, we provide detailed, step-by-step methodologies for the bromomethylation of representative substrates.
Protocol 1: Selective Monobromomethylation of Mesitylene using HBr/Paraformaldehyde in Acetic Acid
This protocol is adapted from the work of van der Made and van der Made, which highlights the high selectivity achievable with this system.[1]
Diagrammatic Workflow:
Caption: Workflow for the bromomethylation of mesitylene.
Materials:
-
Mesitylene (12.0 g, 0.10 mol)
-
Paraformaldehyde (3.08 g, 0.10 mol)
-
Glacial acetic acid (50 mL)
-
31 wt% HBr in acetic acid (20 mL)
-
Water (100 mL)
Procedure:
-
To a suitable reaction flask, add mesitylene (12.0 g, 0.10 mol), paraformaldehyde (3.08 g, 0.10 mol), and 50 mL of glacial acetic acid.[1]
-
With stirring, rapidly add 20 mL of a 31 wt% solution of HBr in acetic acid.[1]
-
Maintain the reaction mixture at a temperature of 40-50 °C for 2 hours.[1]
-
After the reaction is complete, pour the mixture into 100 mL of water.[1]
-
Collect the resulting white precipitate by filtration.[1]
-
Dry the solid product under vacuum to yield mono(bromomethyl)mesitylene. (Expected yield: 20.0 g, 94%).[1]
Causality: The use of a stoichiometric amount of paraformaldehyde and HBr at a controlled temperature (40-50 °C) favors the formation of the monobromomethylated product. Higher temperatures can lead to bis- and tris-bromomethylation.[1] The precipitation of the product upon addition of water provides a simple and efficient method of isolation.[1]
Protocol 2: Benzylic Bromination of Toluene using N-Bromosuccinimide (NBS)
This protocol is a standard procedure for selective benzylic bromination.
Diagrammatic Workflow:
Caption: Workflow for the benzylic bromination of toluene with NBS.
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine toluene, N-bromosuccinimide (1.05 equivalents), and a catalytic amount of a radical initiator (e.g., AIBN or BPO).
-
Add an anhydrous solvent such as carbon tetrachloride.
-
Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a sunlamp or a standard incandescent light bulb.[7]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and the denser succinimide has precipitated.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude benzyl bromide by vacuum distillation.
Causality: The use of a non-polar solvent like CCl₄ and a radical initiator favors the free-radical pathway, leading to selective bromination at the benzylic position.[7] The low concentration of bromine generated in situ from NBS minimizes electrophilic aromatic substitution on the toluene ring.
Safety and Handling Considerations
Bromomethylating agents and their products are often hazardous and require careful handling in a well-ventilated fume hood.
-
Bromomethyl methyl ether (BMME): This reagent is highly toxic, a suspected carcinogen, and a lachrymator.[11][12] It is also moisture-sensitive.[7] Extreme caution and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, are mandatory.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.[13] It is a stable solid, which makes it easier and safer to handle than liquid bromine.[14]
-
Hydrogen Bromide (HBr): HBr is a corrosive gas or aqueous solution.[15] It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Dibromomethane: This is a harmful liquid if inhaled or swallowed and can cause skin and eye irritation.[16][17][18][19]
-
Tetrabromomethane: This compound is harmful if swallowed and causes skin and serious eye damage.[9][10][20]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[7][9][10][11][12][13][15][16][17][18][19][21][22][23][24][25][26][27][28][29]
Conclusion
The choice of a bromomethylating agent is a critical parameter in the design of a synthetic route. For the selective bromination of benzylic and allylic positions, N-bromosuccinimide stands out as a reliable and relatively safe option. For the direct bromomethylation of activated aromatic rings, the HBr/paraformaldehyde system offers high yields and selectivity under mild conditions. While highly reactive, the extreme toxicity of bromomethyl methyl ether necessitates its use only when other methods are unsuitable and with stringent safety precautions. By understanding the underlying mechanisms and adhering to detailed, validated protocols, researchers can effectively harness the power of these reagents to advance their scientific endeavors.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibromomethane, 99%. [Link]
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Exposome-Explorer. (n.d.). DIBROMOMETHANE- MATERIAL SAFETY DATA SHEET. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]
-
ResearchGate. (n.d.). Reaction conditions and isolated yields of benzyl monobromination of substituted toluene. [Link]
- van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263.
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ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
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ResearchGate. (n.d.). Bromination of olefins with HBr and DMSO | Request PDF. [Link]
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Pfeiffer, W. D. (n.d.). Although examples of the bromomethylation of aromatic compounds are uncommon, most arenes that can be chloromethylated.... [Link]
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Green Chemistry. (2019, December 10). Continuous photochemical benzylic bromination using in situ generated Br2. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). [Link]
-
Semantic Scholar. (1993, June 8). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. [Link]
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Sciencemadness.org. (1989, September). An Improved Procedure for Bromomethylation of Aromatics Using Phase-Transfer Catalysis. Rapid Bis-haloalkylation. [Link]
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Organic Chemistry Portal. (n.d.). Bromination of Olefins with HBr and DMSO. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Introduction: The Central Role of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, pyrazole-containing scaffolds are of paramount importance due to their wide range of biological activities, including acting as inhibitors for kinases, JAK pathways, and other therapeutic targets.[1] The functionalized pyrazole, tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate, has emerged as a cornerstone electrophilic building block. Its utility lies in the facile introduction of the pyrazolemethyl moiety into a diverse range of molecules via nucleophilic substitution. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under many reaction conditions while being readily removable with acid, and the bromomethyl group serves as an efficient alkylating agent.[2]
However, reliance on a single reagent can introduce limitations in complex synthetic campaigns. Challenges such as modulating reactivity, improving stability, navigating intellectual property landscapes, or optimizing process safety necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative reagents, moving beyond a simple list to explain the causal chemistry behind their selection and application. We will explore direct analogs, synthetic precursors, and strategic alternatives, supported by experimental data and protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Comparative Analysis of Electrophilic Pyrazole Scaffolds
The ideal alternative to this compound is dictated by the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction kinetics, and orthogonality with other functional groups present in the molecule.
Figure 1: Overview of alternative strategies and reagents relative to the core this compound.
I. Direct Analogs: Tuning Reactivity via the Leaving Group
The most direct alternatives involve replacing the bromide with other leaving groups. This strategy retains the core pyrazole structure while modulating the electrophilicity and reaction kinetics of the C4-methyl position. The reactivity generally follows the order: I > OTs/OMs > Br > Cl .
tert-Butyl 4-(Iodomethyl)-1H-pyrazole-1-carboxylate
The iodo-analog is a significantly more reactive alkylating agent than its bromo counterpart due to iodide being a better leaving group.
-
Expertise & Experience: This heightened reactivity is advantageous when dealing with weak nucleophiles (e.g., hindered amines, certain phenols) or when milder reaction conditions (lower temperatures, shorter reaction times) are required to preserve sensitive functional groups elsewhere in the molecule. However, this comes at the cost of reduced stability. Iodo-derivatives can be light-sensitive and more prone to decomposition during storage or purification, often requiring handling in the dark and storage at low temperatures.
-
Trustworthiness: Its utility is validated in scenarios where the bromo-analog fails to provide satisfactory yields or requires forcing conditions that lead to side-product formation. The trade-off between reactivity and stability is a critical consideration.
tert-Butyl 4-(Chloromethyl)-1H-pyrazole-1-carboxylate
Conversely, the chloro-analog is less reactive.
-
Expertise & Experience: This attenuated reactivity can be a significant advantage for achieving greater selectivity in molecules with multiple nucleophilic sites. It is also generally more stable and cost-effective than the bromo- or iodo-analogs. The downside is the need for more forcing reaction conditions (higher temperatures, stronger bases, or longer reaction times), which may not be suitable for thermally sensitive substrates.
-
Trustworthiness: This reagent is ideal for large-scale manufacturing where cost and reagent stability are primary concerns and the substrate can tolerate the more vigorous conditions required for the reaction to proceed to completion.
tert-Butyl 4-((Methylsulfonyl)oxymethyl)- and 4-((p-tolylsulfonyl)oxymethyl)-1H-pyrazole-1-carboxylates (Mesylate and Tosylate)
Sulfonate esters, such as mesylates (OMs) and tosylates (OTs), are excellent leaving groups, often rendering the reagent even more reactive than the iodo-analog.[3]
-
Expertise & Experience: These reagents are typically prepared in situ or used immediately after synthesis from the corresponding 4-(hydroxymethyl) precursor due to their limited stability. Their high reactivity allows for alkylations under very mild conditions. This is particularly useful for precious or complex substrates where maximizing yield and minimizing degradation is critical.
-
Trustworthiness: The primary validation for using a mesylate or tosylate is in cases where even the iodo-analog proves insufficiently reactive. The protocol's self-validating nature comes from the clean conversion at low temperatures where other analogs would remain unreactive.
Data Presentation: Comparative Reactivity
| Reagent Class | Relative Reactivity | Stability | Cost | Key Advantage |
| Chloro-methyl | Low | High | Low | Selectivity, Stability |
| Bromo-methyl | Moderate | Moderate | Moderate | General Purpose, Good Balance |
| Iodo-methyl | High | Low | High | Reactivity with Weak Nucleophiles |
| Sulfonate-methyl | Very High | Very Low | Moderate | Maximum Reactivity, Mild Conditions |
II. Precursor Reagents: In Situ Generation for Flexibility
Instead of using a pre-functionalized alkylating agent, one can generate it in situ from a stable precursor. This approach enhances safety and flexibility, as the reactive species is formed only when needed.
tert-Butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate
This alcohol is the direct and most common precursor to the halomethyl and sulfonylmethyl analogs.[4]
-
Expertise & Experience: Using the alcohol as the starting material allows the chemist to choose the activation method that best suits the reaction. For example, an Appel reaction (using CBr₄/PPh₃) can generate the bromomethyl species in situ for immediate reaction.[5] Alternatively, treatment with mesyl chloride or tosyl chloride in the presence of a base generates the highly reactive sulfonate esters. This strategy avoids the storage and handling of the more reactive and potentially less stable alkylating agents.
-
Trustworthiness: This is a robust strategy, as the alcohol is typically a stable, crystalline solid. The success of the one-pot, two-step reaction (activation followed by nucleophilic substitution) validates this approach, often leading to higher overall yields by minimizing the decomposition of the intermediate alkylating agent.
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
The corresponding aldehyde offers a different synthetic route.[6]
-
Expertise & Experience: The aldehyde can be converted to the required hydroxymethyl precursor via reduction (e.g., with NaBH₄), which can then be activated as described above. This two-step process from the aldehyde provides an alternative entry point if the aldehyde is more readily available or synthetically accessible than the alcohol.
-
Trustworthiness: While less direct, this pathway is well-established in organic synthesis. The high-yielding reduction of aldehydes to primary alcohols is a textbook transformation, making this a reliable, albeit longer, route.
III. Strategic Alternatives: Modern Synthetic Approaches
For certain applications, it may be advantageous to move away from the Boc-protected 4-(halomethyl) scaffold entirely.
Variants with Alternative N-Protecting Groups
The choice of the nitrogen protecting group is critical for orthogonality in multi-step syntheses. While Boc is acid-labile, other groups offer different cleavage conditions.
-
Expertise & Experience:
-
Trityl (Tr): A bulky, acid-labile group that can offer different steric hindrance and is sometimes more easily cleaved than Boc.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Cleaved by fluoride sources (e.g., TBAF), making it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.
-
N-Alkyl/Aryl Groups (e.g., N-Methyl, N-Phenyl): These are permanent modifications, not protecting groups, and are used when the N1-substituent is a desired part of the final molecule.
-
-
Trustworthiness: The use of orthogonal protecting groups is a cornerstone of modern organic synthesis. A successful synthetic route that relies on the selective deprotection of one group while another remains intact is the ultimate validation of this strategic choice.
Direct C-H Functionalization
The most atom-economical and modern approach is to bypass the need for a pre-functionalized methyl group altogether.[7]
-
Expertise & Experience: This strategy involves the direct functionalization of a simpler, cheaper starting material like N-Boc-4-methyl-1H-pyrazole. Transition-metal-catalyzed C-H activation or radical-based reactions can be used to introduce functionality directly onto the methyl group.[8][9] For instance, radical bromination using NBS (N-Bromosuccinimide) under light or with a radical initiator can directly convert the methyl group to a bromomethyl group.
-
Trustworthiness: While potentially requiring more optimization, C-H functionalization represents a more elegant and sustainable synthetic route.[10] A successful protocol minimizes synthetic steps and waste, which is a powerful validation in both academic and industrial settings.
Figure 2: Comparison of a traditional multi-step synthesis versus a more direct C-H functionalization approach.
Experimental Protocols
Protocol 1: Synthesis of this compound (Baseline)
This protocol is adapted from established literature procedures.[5]
-
Setup: To a solution of tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.05 eq.).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition: Add carbon tetrabromide (CBr₄, 1.05 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the title compound as a solid. A typical reported yield is around 80%.[5]
Protocol 2: Synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-1-carboxylate
This protocol demonstrates the synthesis of a highly reactive mesylate analog.
-
Setup: Dissolve tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate (1.0 eq.) in anhydrous DCM (approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA).
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe. A precipitate (triethylammonium chloride) will form.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor for the complete consumption of the starting alcohol.
-
Usage: The resulting solution containing the mesylate is often used directly in the next step without isolation due to its limited stability. If isolation is required, a rapid aqueous workup followed by extraction and concentration at low temperatures can be performed.
Conclusion and Future Outlook
The selection of an appropriate electrophilic pyrazole building block is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While this compound remains a reliable and versatile reagent, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist.
By considering direct analogs with tuned leaving group ability, utilizing stable precursors for in situ generation, or adopting advanced C-H functionalization strategies, researchers can optimize their approach for any given synthetic challenge. The principles outlined in this guide—balancing reactivity with stability, ensuring orthogonal compatibility, and striving for atom economy—provide a robust framework for navigating these choices. As synthetic methodology continues to evolve, direct functionalization techniques are likely to become increasingly prevalent, offering more sustainable and elegant solutions to the construction of complex, biologically active molecules.
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A Comparative Guide to the Spectroscopic Validation of Synthetic Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous validation of a synthetic chemical route is the bedrock upon which safe, effective, and reproducible chemical manufacturing is built, particularly within the pharmaceutical industry. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to achieve this validation. Moving beyond a mere listing of procedures, this document delves into the causality behind experimental choices, offering field-proven insights into creating a self-validating, integrated spectroscopic strategy. Detailed, step-by-step protocols, data interpretation frameworks, and comparative analyses are provided to empower researchers and drug development professionals to design and execute robust validation plans that ensure product quality and meet stringent regulatory standards.
Introduction: The Imperative of Synthetic Route Validation
In the journey from laboratory-scale synthesis to commercial manufacturing, every reaction step, intermediate, and the final active pharmaceutical ingredient (API) must be meticulously characterized.[1] The validation of a synthetic route is not merely an academic exercise; it is a critical requirement for ensuring the identity, purity, potency, and safety of a chemical entity.[2] Spectroscopic analysis lies at the heart of this process, providing a suite of powerful tools to elucidate molecular structures, identify and quantify impurities, and monitor the consistency of a manufacturing process.[3]
This guide is structured to provide a comprehensive understanding of how to leverage the orthogonal strengths of NMR, MS, and IR spectroscopy. By employing multiple, independent analytical techniques, we build a holistic and irrefutable body of evidence that substantiates the intended chemical transformation and controls for unintended side products.[4][5] This multi-modal approach is fundamental to the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), frameworks endorsed by regulatory agencies like the FDA to build quality into the manufacturing process itself.[6][7]
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architect of Molecular Structure
NMR spectroscopy is the unparalleled gold standard for the unambiguous structural elucidation of organic molecules.[8] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms within a molecule.
The "Why" of NMR: Causality in Method Selection
We don't just use NMR because it's a powerful tool; we use it because it provides a fundamental, non-destructive fingerprint of a molecule's covalent framework. The chemical shift of a nucleus is directly influenced by its local electronic environment, while spin-spin coupling provides through-bond connectivity information. This direct correlation between spectra and structure is what makes NMR the definitive technique for identity confirmation. For complex molecules where 1D spectra may be crowded, 2D NMR techniques are employed to resolve overlapping signals and map out intricate correlations.[9][10]
Experimental Workflow & Protocol
A self-validating NMR experiment begins with meticulous sample preparation and ends with systematic data analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound. The purity at this stage is paramount, as impurities will complicate the spectrum.
-
Dissolve the sample in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without reacting with it and should have minimal residual solvent signals that overlap with analyte peaks.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Chemical Shift (δ): Does the location of the peaks match the expected electronic environments for the proposed structure?
-
Integration: Does the relative area under each ¹H NMR peak correspond to the correct proton ratio in the molecule?
-
Multiplicity (Splitting): Does the splitting pattern of each peak (singlet, doublet, triplet, etc.) align with the number of neighboring protons as predicted by the n+1 rule?
-
Coupling Constants (J): Do the measured J-values confirm the expected connectivity and stereochemical relationships?
For complex structures, a suite of 2D NMR experiments is essential.[11][12]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace out spin systems.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.[12]
Chapter 2: Mass Spectrometry (MS) - The Molecular Scale for Purity and Identity
Mass spectrometry is a cornerstone technique that provides two critical pieces of information with exceptional sensitivity: the molecular weight of the target compound and the masses of its fragments.[14] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for confirming identity and profiling impurities.[15]
The "Why" of MS: Causality in Method Selection
The primary reason for employing MS is its unparalleled ability to confirm the elemental composition of a molecule with high precision. High-Resolution Mass Spectrometry (HRMS) can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.[16][17] This level of accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.[18] Furthermore, its high sensitivity makes it the go-to method for detecting and identifying trace-level impurities that may be missed by other techniques.[19]
Experimental Workflow & Protocol (LC-HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Perform serial dilutions to create working solutions at concentrations appropriate for the sensitivity of the instrument (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
-
LC Method Development:
-
Select an appropriate HPLC/UHPLC column (e.g., C18) based on the polarity of the analyte.
-
Develop a gradient elution method using mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) that provides good separation of the main peak from any impurities. The goal is to achieve baseline resolution for accurate quantification.
-
-
MS Instrument Setup & Data Acquisition:
-
Choose an appropriate ionization source. Electrospray Ionization (ESI) is common for polar to moderately polar molecules.
-
Operate the mass spectrometer in high-resolution mode. Instruments like TOF (Time-of-Flight) or Orbitrap are standard for this purpose.[20]
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
Simultaneously, acquire data-dependent MS/MS (or tandem MS) spectra. In this mode, the instrument automatically selects the most intense ions from the full scan and fragments them to provide structural information.
-
-
Molecular Ion Confirmation: Does the high-resolution mass of the main peak match the theoretical exact mass of the expected product ([M+H]⁺, [M+Na]⁺, etc.) within a narrow tolerance (typically <5 ppm)?[16]
-
Impurity Identification: Are there other peaks present in the chromatogram? For each impurity, use its exact mass to propose a molecular formula. Compare this to potential starting materials, reagents, by-products, or degradation products.
-
Fragmentation Analysis (MS/MS): Does the fragmentation pattern of the main peak and the impurities align with their proposed structures? This provides a secondary layer of structural confirmation.[19]
Chapter 3: Infrared (IR) Spectroscopy - The Vibrational Fingerprint of Functionality
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and powerful technique for identifying the functional groups present in a molecule.[21] It is an invaluable tool for monitoring the progress of a chemical reaction by tracking the disappearance of starting material functional groups and the appearance of product functional groups.[22][23]
The "Why" of IR: Causality in Method Selection
We employ IR spectroscopy for its speed and specificity in functional group analysis. While NMR and MS provide detailed structural maps, IR offers a quick, often real-time, confirmation that a key chemical transformation has occurred. For example, the conversion of a carboxylic acid to an ester can be easily monitored by observing the disappearance of the broad O-H stretch of the acid and the appearance of the new C-O stretch of the ester. This makes it an ideal tool for in-process control and reaction monitoring.[24][25]
Experimental Workflow & Protocol (FTIR-ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (often diamond) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Analysis of Starting Material:
-
Place a small amount of the starting material (a few drops of liquid or a small amount of solid) onto the ATR crystal.
-
Acquire the spectrum. Note the key absorption bands corresponding to its functional groups (e.g., C=O stretch of a ketone, O-H stretch of an alcohol).
-
-
In-Process Monitoring (if using an in-situ probe) or Time-Point Analysis:
-
For in-situ monitoring, an ATR probe is inserted directly into the reaction vessel. Spectra are collected automatically at set intervals.[22]
-
For offline analysis, withdraw a small aliquot of the reaction mixture at various time points.
-
Place the aliquot directly onto the ATR crystal and acquire the spectrum.
-
-
Analysis of Final Product:
-
After work-up and purification, acquire a final spectrum of the isolated product.
-
-
Disappearance of Starting Material: Do the characteristic peaks of the starting material decrease in intensity over time and are they absent in the final product spectrum?
-
Appearance of Product: Do the new, characteristic peaks of the product's functional groups appear and increase in intensity over time?
-
Comparison to Reference: Does the final product spectrum match a reference spectrum of the authentic compound, if available?
Chapter 4: An Integrated, Multi-Modal Spectroscopic Strategy
No single technique is sufficient for complete validation. A robust validation strategy relies on the synergistic and orthogonal use of NMR, MS, and IR spectroscopy at every critical stage of the synthetic route.[4]
The Holistic Validation Workflow
A truly self-validating system integrates these techniques to provide a multi-layered confirmation of a product's identity and purity.
Comparative Analysis of Core Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Unambiguous molecular structure, atom connectivity, stereochemistry.[8] | Molecular weight, elemental formula (HRMS), structural fragments.[17] | Presence/absence of functional groups.[21] |
| Primary Application | Definitive structure elucidation of final products and key intermediates. | Identity confirmation, impurity profiling, reaction by-product identification.[14] | Rapid reaction monitoring, raw material identification.[23] |
| Sensitivity | Moderate (mg scale) | Very High (pg to ng scale) | Low to Moderate (µg to mg scale) |
| Sample Requirements | Soluble, purified sample in deuterated solvent. | Soluble, often dilute solution. | Minimal; solids, liquids, and slurries can be analyzed (ATR). |
| Quantitative Ability | Excellent (with internal standards) | Good (with appropriate calibration) | Semi-quantitative; best for relative changes.[25] |
| Destructive? | No | Yes (sample is consumed) | No |
Chapter 5: Regulatory Context and Good Manufacturing Practices (GMP)
The validation of analytical procedures is a central requirement of regulatory bodies worldwide. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical methods to ensure they are suitable for their intended purpose.[26][27][28] The recently revised Q2(R2) guideline further expands on validation principles for spectroscopic data that often require multivariate analysis.[29][30] The data generated from the spectroscopic techniques described in this guide form the core of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission, providing the necessary evidence to support the identity, strength, quality, and purity of the drug substance.
Conclusion
The validation of a synthetic route is a complex, multifaceted process that demands a rigorous, evidence-based approach. Relying on a single analytical technique is insufficient. Instead, a powerful, self-validating strategy is one that strategically integrates the orthogonal strengths of NMR, Mass Spectrometry, and IR spectroscopy. NMR serves as the ultimate arbiter of structure, MS provides an unparalleled view of molecular weight and purity, and IR offers a rapid assessment of chemical transformations. By understanding the causality behind the selection of each technique and implementing them within a holistic workflow, researchers and drug development professionals can ensure the integrity of their synthetic routes, the quality of their products, and compliance with global regulatory standards.[1][2]
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A Comparative Guide to Pyrazole-Based Alkylating Agents in Preclinical Cancer Research
In the landscape of anticancer drug development, DNA alkylating agents represent a cornerstone of chemotherapy. Their ability to covalently modify the genetic material of cancer cells, leading to cell cycle arrest and apoptosis, has been harnessed for decades. However, the clinical utility of traditional alkylating agents is often hampered by a lack of tumor selectivity, resulting in significant off-target toxicity. A promising strategy to overcome this limitation involves the use of heterocyclic scaffolds, such as pyrazole, to serve as carriers for potent alkylating moieties. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a versatile platform for the development of next-generation DNA-interactive agents with improved pharmacological profiles.[1][2]
This guide provides a comparative analysis of different classes of pyrazole-based alkylating agents, focusing on their design rationale, synthesis, mechanism of action, and preclinical antitumor activity. We will delve into the experimental data supporting their development and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.
The Rationale for Pyrazole-Based Scaffolds in DNA Alkylation
The incorporation of the pyrazole moiety into DNA alkylating agents is not arbitrary. Several key features of this heterocycle contribute to its utility in drug design:
-
Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2] This enables the optimization of pharmacokinetic and pharmacodynamic profiles.
-
Bioisosterism: Pyrazole can act as a bioisostere for other aromatic and heterocyclic rings, such as pyrrole or imidazole. This allows for the modification of existing DNA-binding scaffolds to enhance their interaction with the minor groove of DNA or to alter their biological activity.[3]
-
Modulation of Reactivity: The electronic properties of the pyrazole ring can influence the reactivity of the attached alkylating group. This provides a handle to control the rate and selectivity of the DNA alkylation reaction.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can participate in hydrogen bonding interactions, which can contribute to the specific recognition of DNA sequences or the binding to target enzymes involved in DNA metabolism.
Classes of Pyrazole-Based Alkylating Agents: A Comparative Study
This guide will focus on two prominent classes of pyrazole-based DNA alkylating agents that have been extensively studied:
-
Pyrazole Analogues of the Cyclopropylpyrroloindole (CPI) Moiety: These agents are inspired by the potent, naturally occurring antitumor antibiotic (+)-CC-1065. The CPI unit is the alkylating pharmacophore of CC-1065, which covalently binds to the N3 position of adenine in the DNA minor groove.[4] In the pyrazole analogues, the pyrazole ring replaces a pyrrole ring within the CPI scaffold. These are often conjugated to DNA-binding polypyrrole "lefitropsin" domains to guide the alkylating warhead to specific DNA sequences.[4][5][6]
-
Pyrazole-Nitrogen Mustard Conjugates: This class of compounds combines the DNA-binding properties of a pyrazole-containing carrier with the classic alkylating ability of a nitrogen mustard. Nitrogen mustards are bifunctional alkylating agents that can form inter- and intrastrand cross-links in DNA, leading to potent cytotoxic effects.[7][8][9] The pyrazole-containing carrier is designed to direct the nitrogen mustard to the DNA, potentially enhancing its efficacy and reducing systemic toxicity.
Comparative Analysis of Cytotoxicity
The preclinical efficacy of these pyrazole-based alkylating agents has been evaluated in a variety of cancer cell lines. The following table summarizes representative data from comparative studies.
| Compound Class | Representative Compound | Alkylating Moiety | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrazole-CPI Analogue | Compound 24 (Hybrid of pyrazole-CPI and deformyl distamycin A) | Cyclopropylpyrazole | Murine Leukemia (L1210) | 7.4 | [5] |
| Compound 23 (Hybrid with two N-methylpyrrole residues) | Cyclopropylpyrazole | Murine Leukemia (L1210) | 19 | [5] | |
| Compound 22 (Hybrid with one N-methylpyrrole residue) | Cyclopropylpyrazole | Murine Leukemia (L1210) | 58 | [5] | |
| Pyrazole-Nitrogen Mustard | Pyrazole analogue of tallimustine | Cinnamoyl nitrogen mustard | Murine Leukemia (L1210) | Significant growth inhibitory activity reported | [3] |
| Pyrazole analogue of tallimustine | Cinnamoyl nitrogen mustard | Human Leukemia (K562) | Cytotoxicity evaluated | [3] |
Key Insights from Cytotoxicity Data:
-
The pyrazole-CPI analogues demonstrate exceptionally high potency, with IC50 values in the low nanomolar range.[5]
-
For the pyrazole-CPI analogues, the length of the DNA-binding polypyrrole chain significantly influences cytotoxicity. Increasing the number of N-methylpyrrole residues from one to three (as in compound 24) leads to a substantial increase in potency.[5] This is attributed to a more efficient delivery of the alkylating unit to the DNA.[4]
-
While direct IC50 values for the pyrazole-nitrogen mustard analogues are not always explicitly stated in the initial comparative studies, they are reported to have significant growth inhibitory activity.[3]
Mechanism of Action: DNA Alkylation and Sequence Selectivity
The primary mechanism of action for these compounds is the covalent modification of DNA. However, the specifics of the alkylation event, including the target nucleotide and sequence preference, differ between the classes.
Pyrazole-CPI Analogues: Sequence-Specific Minor Groove Alkylation
These agents are designed to first bind non-covalently to the minor groove of DNA, with the polypyrrole tail recognizing and binding to AT-rich sequences.[4][5] This binding event positions the cyclopropylpyrazole "warhead" in close proximity to the N3 position of an adenine residue, facilitating a highly specific alkylation reaction.
The sequence specificity of these compounds can be precisely mapped using techniques such as high-resolution denaturing polyacrylamide gel electrophoresis (PAGE) of radiolabeled DNA fragments. For instance, compound 24 has been shown to alkylate the third adenine in the sequence 5'-ACAAAAATCG-3'.[5] This high degree of sequence selectivity is a key advantage of this class of agents, as it offers the potential to target specific genes or oncogenic sequences.
Figure 1: Mechanism of action for pyrazole-CPI analogues.
Pyrazole-Nitrogen Mustard Conjugates: DNA Cross-linking
Nitrogen mustards are classic bifunctional alkylating agents. The pyrazole-containing portion of these conjugates serves to guide the nitrogen mustard moiety to the DNA. Once in proximity, the highly reactive bis(2-chloroethyl)amino group can alkylate nucleophilic sites on DNA bases, primarily the N7 position of guanine.[7] The bifunctional nature of the nitrogen mustard allows for the formation of covalent cross-links, either between two bases on the same DNA strand (intrastrand) or on opposite strands (interstrand). These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription.
Figure 2: Mechanism of action for pyrazole-nitrogen mustard conjugates.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are representative step-by-step methodologies for key experiments in the evaluation of pyrazole-based alkylating agents.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., L1210, K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazole-based alkylating agent stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based alkylating agent in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: DNA Alkylation Analysis by High-Resolution Denaturing Polyacrylamide Gel Electrophoresis
This protocol allows for the precise determination of the DNA alkylation site at the nucleotide level.
Materials:
-
DNA fragment of interest (e.g., a specific gene promoter region)
-
Restriction enzymes
-
T4 polynucleotide kinase
-
[γ-32P]ATP
-
Pyrazole-based alkylating agent
-
Piperidine (1 M)
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 8%)
-
Electrophoresis apparatus and power supply
-
Phosphorimager or X-ray film
Procedure:
-
DNA Fragment Preparation and Labeling: Digest the plasmid DNA with a suitable restriction enzyme to generate the DNA fragment of interest. 5'-end label the fragment using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled fragment.
-
Alkylation Reaction: Incubate the radiolabeled DNA fragment with varying concentrations of the pyrazole-based alkylating agent in a suitable buffer at 37°C for a defined period (e.g., 1-24 hours).
-
Piperidine Cleavage: Stop the reaction and precipitate the DNA. Resuspend the DNA in 1 M piperidine and heat at 90°C for 30 minutes. This step specifically cleaves the DNA backbone at the site of alkylation.
-
Sample Preparation and Electrophoresis: Lyophilize the samples to remove the piperidine. Resuspend the DNA in formamide loading buffer, denature by heating at 90°C for 5 minutes, and immediately place on ice. Load the samples onto a denaturing polyacrylamide gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
Visualization and Analysis: Run the gel at a constant power until the tracking dye reaches the bottom. Dry the gel and expose it to a phosphorimager screen or X-ray film. The bands on the gel will indicate the sites of piperidine-induced cleavage, and thus the sites of DNA alkylation. By comparing the position of these bands to the sequencing ladder, the exact nucleotide that was alkylated can be identified.
Future Perspectives and Conclusion
The development of pyrazole-based alkylating agents represents a significant advancement in the quest for more selective and potent anticancer therapies. The ability to conjugate pyrazole-containing DNA-binding motifs with powerful alkylating warheads has led to the creation of molecules with remarkable potency and, in the case of the CPI analogues, exquisite sequence selectivity.[5]
Future research in this area will likely focus on:
-
Optimization of the DNA-binding domain: Fine-tuning the structure of the pyrazole-containing carrier to target specific oncogenic DNA sequences, such as those found in gene promoters or mutated oncogenes.
-
Expansion of the alkylating warhead repertoire: Exploring other types of alkylating agents that can be effectively delivered by pyrazole-based scaffolds.
-
In vivo evaluation: Moving the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Combination therapies: Investigating the synergistic effects of pyrazole-based alkylating agents with other anticancer drugs, such as PARP inhibitors or immune checkpoint inhibitors.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and ultimate clinical success. The compound tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS: 530144-72-0) is a vital building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its reactive bromomethyl group and protected pyrazole core make it a versatile scaffold for constructing complex molecular architectures. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification, potentially leading to impurities that can derail subsequent synthetic steps or introduce confounding variables in biological assays.[3]
This guide provides an in-depth, objective comparison of the essential analytical techniques used to assess the purity of newly synthesized this compound. We will move beyond simple protocol recitation to explore the underlying principles of each method, the rationale behind experimental choices, and the interpretation of the data within the context of this specific molecule. Our goal is to equip researchers, scientists, and drug development professionals with a robust framework for ensuring the quality and integrity of this critical synthetic intermediate.
Anticipating Impurities: A Chemist's Perspective
Effective purity analysis begins with a clear understanding of potential impurities. The most common synthesis for this compound involves the bromination of tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate using reagents like triphenylphosphine and carbon tetrabromide (the Appel reaction).[4]
From this synthetic route, we can anticipate the following impurities:
-
Unreacted Starting Material: tert-Butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate.
-
Reaction Byproducts: Triphenylphosphine oxide (a notorious byproduct that can complicate purification).
-
Side-Reaction Products: Dimerized species or products resulting from over-bromination, though less common under controlled conditions.
-
Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane or hexanes.
A multi-modal analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.
The Analytical Workflow: An Integrated Approach
No single technique provides a complete picture of purity. A robust assessment relies on the strategic integration of chromatographic and spectroscopic methods. The following workflow illustrates a comprehensive and self-validating system for purity determination.
Caption: Integrated workflow for purity assessment of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
NMR spectroscopy is arguably the most powerful tool for the initial assessment of a synthesized organic compound.[5] It provides detailed information about the molecular structure, allowing for unambiguous confirmation of the target compound and the identification of structurally related impurities.[6][7]
Causality Behind Experimental Choices
-
Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the non-polar to moderately polar title compound and its likely impurities. Its residual solvent peak (δ ~7.26 ppm) is well-separated from the key aromatic and aliphatic signals of the analyte.
-
Internal Standard (for qNMR): For quantitative NMR (qNMR), a stable, non-reactive internal standard with a simple spectrum (e.g., maleic acid, 1,3,5-trimethoxybenzene) is added in a precisely weighed amount. This allows for the calculation of absolute purity, a key advantage of the NMR technique.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Dissolution: Cap the tube and gently invert it until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.
Interpreting the Spectrum
For a pure sample of this compound, the ¹H NMR spectrum should exhibit the following key signals:
| Signal Description | Approx. Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl group | ~1.60 | Singlet | 9H | -C(CH₃)₃ |
| Bromomethyl group | ~4.50 | Singlet | 2H | -CH₂Br |
| Pyrazole Ring Proton | ~7.60 | Singlet | 1H | C5-H |
| Pyrazole Ring Proton | ~8.10 | Singlet | 1H | C3-H |
Trustworthiness Check:
-
Confirm Identity: The presence, chemical shift, multiplicity, and integration of all four signals must be consistent with the proposed structure.
-
Identify Impurities:
-
A singlet around δ 4.7 ppm would indicate the presence of the starting material's -CH₂OH group.
-
Complex aromatic signals between δ 7.4-7.8 ppm could suggest residual triphenylphosphine oxide.
-
The absence of extraneous peaks is a strong indicator of high purity.[8]
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
While NMR confirms the structure, HPLC, particularly with a UV detector, is the preferred method for accurately quantifying the purity of a sample by separating it from its impurities.[5][7] The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound.
Causality Behind Method Development
-
Column Choice (C18): A reverse-phase C18 column is the logical starting point. The stationary phase is non-polar (octadecylsilane), and it effectively separates compounds based on their hydrophobicity. The target compound is moderately polar and will have good retention and separation from both more polar (e.g., triphenylphosphine oxide) and less polar impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is optimal. This ensures that early-eluting polar impurities are well-resolved, while the main compound elutes in a sharp peak, followed by any late-eluting non-polar impurities.
-
Detector (UV at 220 nm): The pyrazole ring contains a chromophore that absorbs UV light. A wavelength of ~220 nm is a good starting point to ensure detection of the main compound and most potential aromatic impurities.
Experimental Protocol: Reverse-Phase HPLC
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Interpreting the Chromatogram
-
Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
Peak Shape: A pure sample should yield a single, sharp, and symmetrical peak.
-
Impurity Detection: Small peaks eluting before or after the main peak represent impurities. The retention time can give clues to their polarity relative to the main compound.
Mass Spectrometry (MS): Unambiguous Mass Verification
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation that the primary product is indeed the target molecule.[5][9] It is particularly useful when coupled with HPLC (LC-MS) to get mass information for each separated peak.
Causality Behind Experimental Choices
-
Ionization Technique (Electrospray Ionization - ESI): ESI is a "soft" ionization technique ideal for this molecule. It is unlikely to cause fragmentation, yielding a clear molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.), which simplifies spectral interpretation.
-
Expected Mass: The monoisotopic mass of C₉H₁₃BrN₂O₂ is approximately 260.0160 g/mol .[1] The bromine atom will produce a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with roughly equal intensity, which is a key diagnostic feature.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Look for the molecular ion peaks corresponding to the calculated mass. The presence of the isotopic pattern for bromine is essential for confirmation.
Comparison of Analytical Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| ¹H NMR | Nuclear spin alignment in a magnetic field | Detailed molecular structure, functional groups, proton environment, quantitative purity (qNMR) | Unambiguous structure confirmation, identifies unknown impurities if signals are resolved, inherently quantitative. | Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Purity percentage (Area %), number of components, relative polarity of impurities | High sensitivity, excellent for quantifying known and unknown impurities, highly reproducible. | Does not provide structural information on its own, requires a chromophore for UV detection. |
| Mass Spec (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (HRMS), isotopic pattern | Confirms molecular formula, extremely sensitive, can be coupled with HPLC (LC-MS) for impurity identification. | Isomers are often indistinguishable, not inherently quantitative without standards. |
Conclusion: A Triad of Trust
Assessing the purity of a critical synthetic intermediate like this compound requires a multi-faceted, evidence-based approach. Relying on a single technique is insufficient and carries significant risk.
-
NMR serves as the foundational identity and structure check.
-
HPLC-UV provides the robust, quantitative measure of purity.
-
Mass Spectrometry offers the final, unambiguous confirmation of molecular weight.
By integrating these three techniques, researchers can create a self-validating system that ensures the material proceeding to the next stage of discovery is of the requisite quality. This analytical triad forms the basis of scientific integrity, ensuring that the data generated in subsequent experiments is both reliable and reproducible.
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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. In the realm of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] X-ray crystallography is the gold standard for elucidating the precise atomic arrangement of these molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide offers a comparative analysis of the X-ray crystallographic data for three distinct pyrazole-containing structures: the simple, halogenated 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole, and the complex pharmaceutical agent, Celecoxib. By examining these related yet diverse structures, we can appreciate how substitutions on the pyrazole ring influence its geometry and intermolecular interactions, ultimately impacting its biological function.
Comparative Analysis of Pyrazole Crystal Structures
| Parameter | 4-Fluoro-1H-pyrazole | 4-Iodo-1H-pyrazole | Celecoxib (Form III) |
| Chemical Formula | C₃H₃FN₂ | C₃H₃IN₂ | C₁₇H₁₄F₃N₃O₂S |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/n | P-1 |
| Unit Cell Dimensions | a = 5.23 Å, b = 6.01 Å, c = 6.28 Å | a = 4.78 Å, b = 13.06 Å, c = 7.97 Å | a = 8.86 Å, b = 11.23 Å, c = 18.59 Å |
| α = 101.9°, β = 108.8°, γ = 90.9° | α = 90°, β = 106.9°, γ = 90° | α = 89.9°, β = 80.2°, γ = 75.1° | |
| Key Bond Lengths (Å) | C-F: ~1.36 | C-I: ~2.08 | N-N (pyrazole): ~1.38 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming chains | N-H···N hydrogen bonds forming catemers | N-H···O hydrogen bonds, C-H···F interactions |
Note: The crystallographic data for 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole are based on published studies.[4][5][6] The data for Celecoxib corresponds to one of its known polymorphic forms.[3][7]
The halogenated pyrazoles, despite their small size, exhibit different crystal packing. 4-fluoro-1H-pyrazole crystallizes in a triclinic system, forming one-dimensional chains through intermolecular N-H···N hydrogen bonds.[6] In contrast, the bromo and chloro analogs form trimeric motifs.[4] 4-iodo-1H-pyrazole, however, forms non-isostructural catemers, similar to the fluoro analog.[4][5] This highlights how a single halogen substitution can significantly influence the supramolecular assembly.
Celecoxib, a much larger molecule, also crystallizes in a triclinic system (in its Form III polymorph).[3] Its structure is stabilized by a network of hydrogen bonds involving the sulfonamide group, as well as weaker interactions. The pyrazole ring in Celecoxib is a key feature for its selective inhibition of the COX-2 enzyme.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel Pyrazole Derivative
The determination of the crystal structure of a new pyrazole derivative involves a standardized workflow. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.
Step 1: Crystal Growth and Selection
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.
-
Crystallization: The synthesized pyrazole compound is dissolved in a suitable solvent or a mixture of solvents to achieve supersaturation. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques to promote the growth of well-ordered crystals. The choice of solvent is critical and often determined empirically.
-
Crystal Selection: A suitable single crystal is selected under a polarizing microscope. An ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free of cracks or other defects.
Causality: The quality of the crystal directly impacts the quality of the diffraction data. A well-ordered crystal will diffract X-rays to a higher resolution, providing a more detailed and accurate picture of the molecular structure.
Step 2: Crystal Mounting and Data Collection
Proper mounting of the crystal is crucial for stable data collection.
-
Mounting: The selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of a cryoprotectant (e.g., paratone-N oil) to prevent crystal damage during freezing.
-
Data Collection Temperature: Data is most commonly collected at cryogenic temperatures (around 100 K or -173 °C).[4][9] This is achieved by placing the mounted crystal in a stream of cold nitrogen gas.
-
Rationale for Cryo-Cooling: The primary reason for low-temperature data collection is to minimize radiation damage to the crystal from the high-intensity X-ray beam.[4][10] The cryogenic temperature slows down the diffusion of free radicals formed during X-ray exposure, thus preserving the crystal's integrity for a longer duration and allowing for the collection of a complete and high-quality dataset. It also reduces thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data.[4]
-
Room Temperature Data Collection: In some cases, data collection at room temperature is preferred to observe the molecule in a more physiologically relevant state, as cryo-cooling can sometimes trap molecules in non-native conformations.[11][12][13] However, this approach is more susceptible to radiation damage.[10]
-
-
X-ray Diffraction: The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Causality: The choice of data collection temperature is a trade-off between minimizing radiation damage and observing the molecule in its native state. The goniometer allows for the precise rotation of the crystal, ensuring that all possible diffraction spots are captured.
Step 3: Data Processing and Structure Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Integration and Scaling: The diffraction images are processed to determine the position and intensity of each reflection. The data is then scaled to account for variations in experimental conditions.
-
Structure Solution and Refinement: The phases of the structure factors are determined using various methods (e.g., direct methods, Patterson methods). This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Causality: Sophisticated software is used to translate the diffraction pattern into a three-dimensional electron density map of the molecule. The refinement process ensures that the final structural model is the best possible fit to the experimental data.
Visualizing the Workflow and Structural Comparison
To better illustrate the experimental process and the key structural differences between our example pyrazoles, the following diagrams are provided.
Caption: A generalized workflow for single-crystal X-ray diffraction of a novel pyrazole compound.
Caption: A simplified 2D representation of the compared pyrazole structures.
Structure-Activity Relationship (SAR) Insights
The crystallographic data of pyrazole derivatives is crucial for understanding their structure-activity relationships. For instance, in the development of anticancer agents, substitutions on the pyrazole ring have been shown to significantly enhance efficacy and selectivity.[11][14][15] The specific orientation of substituent groups, as determined by X-ray crystallography, can dictate how a molecule interacts with its biological target, such as a kinase or a receptor.[11][15]
For example, the trifluoromethyl group and the p-tolyl group on the pyrazole ring of Celecoxib are crucial for its selective binding to the COX-2 enzyme.[8] The crystallographic analysis of pyrazole-based kinase inhibitors has revealed key hydrogen bonding interactions between the pyrazole core and the hinge region of the kinase, providing a blueprint for the design of more potent and selective inhibitors.
Conclusion
This guide has provided a comparative overview of the X-ray crystallography of three distinct pyrazole structures, highlighting the impact of substituents on their solid-state conformations. The detailed experimental protocol and the discussion on structure-activity relationships underscore the power of X-ray crystallography as an indispensable tool in modern drug discovery. A thorough understanding of the three-dimensional structures of pyrazole derivatives is paramount for the rational design of the next generation of therapeutic agents.
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A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Pathways
In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic route is a pivotal decision with profound implications for a project's economic viability, environmental footprint, and overall timeline. Moving beyond simple reaction yield, a sophisticated cost-benefit analysis is essential for navigating the complexities of drug development. This guide provides a framework for researchers, scientists, and development professionals to objectively compare synthetic pathways, grounding decisions in a holistic, data-driven approach.
The Pillars of Pathway Evaluation: Beyond Yield
Traditionally, the success of a synthetic route was often judged primarily on its overall yield. However, in modern process chemistry, this single metric is insufficient. A robust analysis must integrate economic, environmental, and practical process considerations. The choice of a synthetic pathway hinges on a multi-faceted analysis of performance metrics.
Key Performance Indicators (KPIs) for Synthetic Route Selection
A comprehensive evaluation rests on a selection of quantitative and qualitative metrics that together paint a complete picture of a pathway's efficiency and feasibility.
1. Economic Metrics:
-
Raw Material & Reagent Cost: The most direct cost factor. This includes the price of starting materials, reagents, catalysts, and solvents. Early-stage route-costing calculators can provide rapid initial estimates.[1]
-
Operational Costs: Encompasses energy consumption (for heating, cooling, etc.), labor, and waste disposal fees. These costs can become significant, especially at scale.[2][3]
-
Throughput & Cycle Time: The amount of product produced in a given time period. Fewer reaction steps, shorter reaction times, and the elimination of lengthy purification processes like chromatography can dramatically improve throughput.[4][5]
2. Green Chemistry & Environmental Metrics:
The principles of green chemistry aim to design chemical processes that minimize environmental harm and waste.[6] Several key metrics quantify these aspects:
-
Atom Economy (AE): Proposed by Barry Trost, this metric calculates the efficiency of a reaction by determining what percentage of the reactants' atoms are incorporated into the final desired product.[6][7][8] It provides a theoretical measure of how little waste a reaction could generate.
-
Formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[7]
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor offers a more practical measure of waste by calculating the mass ratio of waste produced to the mass of the desired product.[9][10][11] The pharmaceutical industry often has notoriously high E-factors, ranging from 25 to over 200.[10][11]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[9]
-
-
Process Mass Intensity (PMI): Considered one of the most holistic mass-based metrics, PMI is the ratio of the total mass of all materials (water, solvents, reagents, raw materials) used in a process to the mass of the final active pharmaceutical ingredient (API) obtained.[10][12]
-
Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)[10]
-
-
Reaction Mass Efficiency (RME): This metric provides a more complete picture than yield alone by incorporating atom economy and the stoichiometry of the reactants.[9][13]
-
Formula: RME = (Mass of Product / Total Mass of Reactants) x 100[9]
-
3. Process & Scalability Metrics:
-
Number of Synthetic Steps: Longer routes are generally more expensive, time-consuming, and result in lower overall yields. Reducing the step count is a primary goal in process optimization.[4][14][15]
-
Process Safety & Robustness: The use of hazardous, toxic, or explosive reagents and intermediates must be carefully evaluated. A robust process is one that is reproducible and insensitive to minor fluctuations in reaction conditions.
-
Scalability & Manufacturability: A reaction that works well on a lab scale may not be feasible in a large-scale manufacturing plant. Issues like heat transfer, mixing, and materials handling must be considered.
Case Study: Synthesis of Ibuprofen
To illustrate these principles, we will compare two distinct synthetic pathways to Ibuprofen, a widely used nonsteroidal anti-inflammatory drug. The traditional Brown-Boots synthesis, while historically significant, demonstrates poor atom economy, whereas the modern BHC process represents a greener, more efficient alternative.[7]
Pathway 1: The Brown-Boots Synthesis (Traditional Route)
This six-step synthesis was the original method for producing Ibuprofen. It is a classic example of a linear synthesis that, while effective, generates significant waste.
Logical Workflow: Brown-Boots Synthesis
Figure 1: Logical workflow of the six-step Brown-Boots synthesis of Ibuprofen.
Causality and Experimental Choices: This pathway relies on classical, well-understood reactions. The Friedel-Crafts acylation is a standard method for introducing an acyl group to an aromatic ring. However, it requires a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst, which is hydrolyzed during workup, generating a large amount of aluminum hydroxide waste. Subsequent steps to build the carboxylic acid side chain involve multiple functional group transformations, each contributing to material loss and waste generation.
Pathway 2: The BHC (Boots-Hoechst-Celanese) Synthesis (Green Route)
Developed in the 1980s, the BHC process is a landmark in industrial green chemistry. It dramatically improves efficiency by reducing the number of steps and maximizing atom economy.
Logical Workflow: BHC Synthesis
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
For the diligent researcher navigating the complexities of drug discovery and development, the synthesis and application of novel compounds like tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate are routine. However, the lifecycle of such a reagent extends beyond its use in a reaction vessel. Its proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Compound: A Prerequisite for Safe Handling and Disposal
This compound is a halogenated organic compound. This classification is paramount as it dictates the stringent disposal protocols required. The presence of bromine in the molecule necessitates its treatment as a hazardous waste, primarily managed through high-temperature incineration at a licensed facility.
| Hazard Profile (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Potential Skin and Eye Irritant | Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical safety goggles. |
| Potential Inhalation Hazard | Use in a well-ventilated area or a chemical fume hood. For higher-level protection, a NIOSH-approved respirator may be necessary. |
| Potential Ingestion Hazard | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
The Disposal Pathway: A Step-by-Step Protocol
The cornerstone of responsible disposal is the "cradle-to-grave" management of hazardous materials, a principle enforced by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). This means the generator of the waste is responsible for its safe handling from the moment it is created until its final destruction.
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step to prevent accidental reactions and to ensure the waste is directed to the correct disposal stream.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste. The container should be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any incompatible materials. Mixing waste streams can lead to dangerous reactions and significantly increase disposal costs. Based on data from similar compounds, strong oxidizing agents should be considered incompatible.[1]
Step 2: Storage of Chemical Waste
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
-
Secure Location: Store the waste container in a designated, well-ventilated secondary containment bin within a chemical storage cabinet, away from heat, sparks, and open flames.
-
Closed Containers: Keep the waste container tightly closed except when adding waste.
Step 3: Arranging for Disposal
The final step is to transfer the waste to a licensed hazardous waste disposal company.
-
Contact a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors. These companies are equipped to transport and dispose of hazardous chemicals in compliance with all federal and state regulations.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal company. This documentation is a legal requirement and tracks the waste from your laboratory to its final destination.
Emergency Procedures: Managing Spills
Accidents can happen, and a well-defined spill response plan is crucial. The appropriate response will depend on the size of the spill.
Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Large Spills (requiring EHS assistance):
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Notify your institution's EHS department and emergency services immediately.
-
Isolate the Area: If it is safe to do so, close the doors to the laboratory to contain any vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware or magnetic stir bars, that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinse solvent as halogenated organic waste.
-
Washing: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for the specific guidelines and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety department for guidance on hazardous waste disposal.
References
- Capot Chemical. (2026, January 7). MSDS of tert-butyl 1H-pyrazole-4-carboxylate.
- CymitQuimica. (2024, December 19). Safety Data Sheet tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
- Biosynth. (2021, May 18). Safety Data Sheet 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Al-Salem, S. M., et al. (2017). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 574, 113-125.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet 1H-Pyrazole.
Sources
Mastering the Safe Handling of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate, a key reagent in many synthetic pathways. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a self-validating system of protocols that builds a foundation of trust and confidence in your laboratory practices.
Understanding the Hazard Profile
This compound is a brominated organic compound and a potential alkylating agent. Its hazard profile necessitates stringent handling protocols to prevent exposure and ensure a safe laboratory environment.
GHS Hazard Classification:
Based on available safety data sheets for this compound and structurally related chemicals, the primary hazards are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]
The presence of the bromomethyl group suggests that this compound is reactive and should be handled with the same precautions as other alkylating agents, which are known for their potential to be carcinogenic and mutagenic. Therefore, minimizing all routes of exposure is critical.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloved Nitrile Gloves (e.g., 4 mil inner, 8 mil outer) | Provides a robust barrier against skin contact and absorption. Double-gloving offers enhanced protection in case the outer glove is compromised. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a face shield | Protects against splashes and airborne particles, safeguarding both the eyes and face. |
| Body Protection | A fully fastened laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required with proper engineering controls | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill. |
Hand Protection: The Criticality of Double Gloving
Given the skin-irritating nature of this compound and its potential as an alkylating agent, a single pair of gloves is insufficient. The practice of "double-gloving" provides a critical layer of safety.[7][8][9] This involves wearing two pairs of gloves, one over the other. Should the outer glove become contaminated or compromised, the inner glove continues to offer protection until both can be safely removed and replaced.[7]
Glove Selection: Nitrile gloves are recommended for their general chemical resistance.[5] However, it is crucial to note that no glove material offers indefinite protection. For incidental contact, nitrile is appropriate. If prolonged contact is anticipated, consult manufacturer-specific permeation data. Always change gloves immediately upon contamination.[5]
Eye and Face Protection: Beyond Basic Safety Glasses
Standard safety glasses are the minimum requirement, but for handling solids that can become airborne or when working with solutions, a face shield worn over safety glasses provides superior protection against splashes to the entire face.[10]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is essential for safety and operational efficiency.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled as containing hazardous chemicals.
-
Container Integrity: Keep the container tightly closed when not in use.[1]
Handling and Weighing:
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Weighing Protocol:
-
Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and functioning correctly.
-
Don PPE: Put on all required PPE as outlined in the table above, including double gloves.
-
Tare Method: To avoid contaminating the balance, use the tare method. Place a pre-weighed, sealed container inside the fume hood.
-
Aliquot the Compound: Carefully transfer the desired amount of the solid into the tared container.
-
Seal and Re-weigh: Securely seal the container inside the fume hood before removing it to be re-weighed.
-
Clean Up: Decontaminate the spatula and any other equipment used. Clean the surfaces of the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, removing the outer gloves first.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the task.
Emergency and Disposal Plan
Spill Response
In the event of a spill, a swift and appropriate response can significantly mitigate the associated risks.
For a Minor Spill (Contained within the Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE, including double gloves, safety glasses, and a lab coat.
-
Contain the Spill: Use an inert absorbent material to gently cover the solid spill, avoiding the creation of dust.[10][11]
-
Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[10][12]
-
Decontaminate the Area: Wipe the spill area with a damp paper towel, then clean with soap and water.[10][11]
-
Dispose of Waste: Place all contaminated materials, including gloves and paper towels, into the hazardous waste container.[10]
For a Major Spill (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Notify your supervisor and the appropriate emergency response personnel.
-
Isolate the Area: Restrict access to the spill area.
-
Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.[13]
-
Waste Segregation: All waste contaminated with this compound, including excess material, contaminated PPE, and spill cleanup debris, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[13][14]
-
Container Requirements: Use a robust, sealable container that is compatible with the waste. Ensure the container is kept closed except when adding waste.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[14]
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[15][16] Do not dispose of this material down the drain.[13][14]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key decision points and actions from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols, you can ensure a safe and efficient laboratory environment, fostering a culture of safety that extends beyond the product to the well-being of your entire research team.
References
- Biosynth. (2021, May 18). Safety Data Sheet.
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
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Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
-
SHIELD Scientific. (n.d.). Why double-glove in cleanrooms and laboratories? Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
-
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Double-Gloving in Aseptic Environments: Maintaining Sterility and Minimizing Contamination. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
- Phalen, R. N., & Le, T. (2017). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of occupational and environmental hygiene, 14(11), 882–889.
- Fluorochem. (2024, December 19). Safety Data Sheet.
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- BLDpharm. (n.d.). tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate.
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Ansell. (2015, September 30). Double Donning Gloves in a Sterile Environment [Video]. YouTube. Retrieved from [Link]
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from a publicly available chemical resistance guide.
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
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Phalen, R. N., & Crandall, B. (2018). Breakthrough time (BT) for different glove types, no movement versus movement. ResearchGate. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
-
Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University Safety Office. Retrieved from [Link]
- Ansell. (n.d.). Permeation Breakthrough Times.
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National Institute for Occupational Safety and Health. (1977). A Guide to the Safe Handling of Hazardous Materials in the Laboratory. CDC Stacks. Retrieved from [Link]
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University of California, Santa Cruz Environmental Health & Safety. (2021, May 2). Carcinogens and Mutagens Fact Sheet. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. Retrieved from [Link]
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Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Centers for Disease Control and Prevention. (2012, January 6).
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University of Pittsburgh. (n.d.). Guidelines for Working with Carcinogens. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
